[1,2,4]Triazolo[4,3-A]pyridine-7-carboxylic acid
Description
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-1-2-10-4-8-9-6(10)3-5/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHKSYJWFMYPID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725565 | |
| Record name | [1,2,4]Triazolo[4,3-a]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-66-0 | |
| Record name | [1,2,4]Triazolo[4,3-a]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,2,4]Triazolo[4,3-a]pyridine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Triazolo[4,3-a]pyridine-7-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for obtaining Triazolo[4,3-a]pyridine-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details the necessary starting materials, key chemical transformations, and relevant experimental conditions. The synthesis is presented as a logical workflow, beginning with the preparation of a key intermediate, 2-chloropyridine-4-carboxylic acid, followed by its conversion to a hydrazinopyridine derivative, and concluding with the cyclization to form the target triazolopyridine core. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of novel heterocyclic compounds.
Introduction
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The unique electronic and steric properties of this fused ring system make it an attractive core for the design of novel therapeutic agents targeting a range of biological targets. The 7-carboxylic acid derivative, in particular, offers a versatile handle for further chemical modification and library synthesis, making it a valuable building block in drug discovery programs. This guide outlines a plausible and scientifically sound synthetic pathway to this important molecule.
Synthetic Pathway Overview
The synthesis of Triazolo[4,3-a]pyridine-7-carboxylic acid can be conceptually divided into three main stages:
-
Preparation of the Key Intermediate: Synthesis of 2-chloropyridine-4-carboxylic acid.
-
Formation of the Hydrazine Intermediate: Conversion of 2-chloropyridine-4-carboxylic acid to 2-hydrazinopyridine-4-carboxylic acid.
-
Cyclization to the Triazole Ring: Formation of the final Triazolo[4,3-a]pyridine-7-carboxylic acid.
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic workflow for Triazolo[4,3-a]pyridine-7-carboxylic acid.
Experimental Protocols
Synthesis of 2-Chloropyridine-4-carboxylic acid
The preparation of 2-chloropyridine-4-carboxylic acid can be achieved through the oxidation of 4-chloro-2-methylpyridine.
3.1.1. Experimental Procedure
-
Materials: 4-chloro-2-methylpyridine, potassium permanganate (KMnO4), water, hydrochloric acid (HCl).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloro-2-methylpyridine in water.
-
Heat the mixture to 75-80°C.
-
Slowly add potassium permanganate in portions, maintaining the temperature of the reaction mixture. The disappearance of the purple color indicates the consumption of the oxidizing agent.
-
After the addition is complete, continue heating for an additional period to ensure the reaction goes to completion.
-
Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to afford 2-chloropyridine-4-carboxylic acid.
-
3.1.2. Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 4-chloro-2-methylpyridine | N/A |
| Reagent | Potassium permanganate | N/A |
| Solvent | Water | N/A |
| Typical Yield | Moderate to good | General oxidation procedures |
Synthesis of 2-Hydrazinopyridine-4-carboxylic acid
This step involves the nucleophilic substitution of the chlorine atom in 2-chloropyridine-4-carboxylic acid with hydrazine.
3.2.1. Experimental Procedure
-
Materials: 2-chloropyridine-4-carboxylic acid, hydrazine hydrate, solvent (e.g., water or a high-boiling alcohol like butanol).
-
Procedure:
-
In a sealed reaction vessel, dissolve 2-chloropyridine-4-carboxylic acid in a suitable solvent.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the reaction mixture at a temperature sufficient to promote the substitution reaction (e.g., 100°C or higher) for an extended period (e.g., 24-48 hours).[1]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and isolate the product. This may involve adjusting the pH to precipitate the zwitterionic product, followed by filtration.
-
3.2.2. Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2-chloropyridine-4-carboxylic acid | N/A |
| Reagent | Hydrazine hydrate | [1] |
| Typical Solvent | Water or butan-1-ol | [1] |
| Reaction Temperature | ~100°C | [1] |
| Typical Yield | Good | [1] |
Synthesis of Triazolo[4,3-a]pyridine-7-carboxylic acid
The final step is the cyclization of 2-hydrazinopyridine-4-carboxylic acid to form the fused triazole ring. This is typically achieved by reacting the hydrazine intermediate with a one-carbon source.
3.3.1. Experimental Procedure (using Triethyl Orthoformate)
-
Materials: 2-hydrazinopyridine-4-carboxylic acid, triethyl orthoformate.
-
Procedure:
-
Suspend 2-hydrazinopyridine-4-carboxylic acid in an excess of triethyl orthoformate.
-
Heat the mixture under reflux for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent.
-
3.3.2. Alternative Cyclization (using Formic Acid)
-
Materials: 2-hydrazinopyridine-4-carboxylic acid, formic acid.
-
Procedure:
-
Heat a mixture of 2-hydrazinopyridine-4-carboxylic acid in an excess of formic acid at reflux.
-
After the reaction is complete, cool the mixture and remove the excess formic acid under reduced pressure.
-
Purify the residue by recrystallization.
-
3.3.3. Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2-hydrazinopyridine-4-carboxylic acid | N/A |
| Reagent | Triethyl orthoformate or Formic Acid | General triazole synthesis |
| Typical Yield | Moderate to good | General triazole synthesis |
| Purity | ≥97% (commercially available) | [2] |
| Molecular Formula | C7H5N3O2 | [2] |
| Molecular Weight | 163.136 g/mol | [2] |
Logical Relationships in the Synthesis
The sequence of reactions is critical for the successful synthesis of the target molecule. The following diagram illustrates the logical progression and the key transformations involved.
Caption: Key transformations in the synthesis of Triazolo[4,3-a]pyridine-7-carboxylic acid.
Conclusion
The synthesis of Triazolo[4,3-a]pyridine-7-carboxylic acid is a multi-step process that relies on established organic chemistry transformations. By following the protocols outlined in this guide, researchers can reliably produce this valuable building block for further chemical exploration and drug discovery efforts. The presented workflow provides a clear and logical path to the target molecule, and the tabulated data offers a convenient summary of the key reaction parameters.
References
Spectroscopic Profile of Triazolo[4,3-a]pyridine-7-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazolo[4,3-a]pyridine and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug development.[1] Their unique structural framework is a key component in a variety of pharmacologically active agents.[1] A thorough understanding of the spectroscopic characteristics of these molecules is fundamental for their synthesis, characterization, and the development of new therapeutic agents. This technical guide provides a detailed overview of the spectroscopic analysis of Triazolo[4,3-a]pyridine-7-carboxylic acid, a key derivative in this class. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this guide combines predicted data, analysis of analogous compounds, and established spectroscopic principles to provide a comprehensive analytical profile.
Molecular Structure and Properties
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂ | PubChem[2] |
| Molecular Weight | 163.13 g/mol | PubChem[2] |
| SMILES | C1=CN2C=NN=C2C=C1C(=O)O | PubChem[2] |
| InChI | InChI=1S/C₇H₅N₃O₂/c11-7(12)5-1-2-10-4-8-9-6(10)3-5/h1-4H,(H,11,12) | PubChem[2] |
Predicted Mass Spectrometry Data
The following table summarizes the predicted collision cross-section (CCS) values for various adducts of Triazolo[4,3-a]pyridine-7-carboxylic acid, which can aid in its identification in complex mixtures using ion mobility-mass spectrometry.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 164.04546 | 129.1 |
| [M+Na]⁺ | 186.02740 | 140.2 |
| [M-H]⁻ | 162.03090 | 129.3 |
| [M+NH₄]⁺ | 181.07200 | 148.0 |
| [M+K]⁺ | 202.00134 | 137.6 |
| [M+H-H₂O]⁺ | 146.03544 | 121.8 |
| [M+HCOO]⁻ | 208.03638 | 150.6 |
| [M+CH₃COO]⁻ | 222.05203 | 143.0 |
| Data sourced from PubChem.[2] |
Expected Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the detailed molecular structure. Based on the analysis of related triazolopyridine derivatives and general principles of NMR, the following are the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectral characteristics for Triazolo[4,3-a]pyridine-7-carboxylic acid.
Expected ¹H NMR Data
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Notes |
| H (Carboxylic Acid) | 12.0 - 13.0 | br s | - | The chemical shift of the carboxylic acid proton can be broad and is solvent-dependent. |
| Aromatic Protons | 7.5 - 9.0 | m | - | The protons on the pyridine and triazole rings will appear in the aromatic region with complex splitting patterns due to spin-spin coupling. |
Expected ¹³C NMR Data
| Carbon | Expected Chemical Shift (ppm) | Notes |
| C=O (Carboxylic Acid) | 165 - 175 | The carbonyl carbon of the carboxylic acid is typically found in this downfield region. |
| Aromatic Carbons | 110 - 150 | The chemical shifts of the carbons in the heterocyclic rings will vary based on their electronic environment. |
Expected Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For Triazolo[4,3-a]pyridine-7-carboxylic acid, the key expected vibrational frequencies are associated with the carboxylic acid and the aromatic rings. These predictions are based on the known IR characteristics of carboxylic acids and spectroscopic data from analogous compounds like 1,2,4-triazolo[4,3-a]pyridin-3-amine.[3]
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| C=O stretch (Carboxylic Acid) | 1700-1725 | Strong |
| C=N and C=C stretch (Aromatic Rings) | 1450-1650 | Medium to Strong |
| C-H bend (Aromatic) | 750-900 | Medium |
The broadness of the O-H stretch is a characteristic feature of the hydrogen-bonded dimeric form of carboxylic acids in the solid state.
Expected Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum provides information about the electronic transitions within the molecule. For Triazolo[4,3-a]pyridine-7-carboxylic acid, absorption bands are expected in the UV region, corresponding to π → π* and n → π* transitions within the fused aromatic ring system. Analysis of a similar compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, shows absorption bands in the range of 200-400 nm.[3]
| Transition | Expected Wavelength Range (nm) |
| π → π | 200 - 300 |
| n → π | 300 - 400 |
Experimental Protocols
While specific experimental protocols for Triazolo[4,3-a]pyridine-7-carboxylic acid are not detailed in the searched literature, the following are general methodologies for the spectroscopic analysis of such compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse sequences should be employed. For structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Data Acquisition: Acquire mass spectra in both positive and negative ion modes to observe different adducts.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the absorbance of the sample over a wavelength range of approximately 200-800 nm.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the general structure of the compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
physical and chemical properties ofTriazolo[4,3-A]pyridine-7-carboxylic acid
This technical guide provides a comprehensive overview of the physical and chemical properties of Triazolo[4,3-a]pyridine-7-carboxylic acid, catering to researchers, scientists, and professionals in drug development. This document collates available data on its characteristics, outlines synthetic approaches, and discusses its potential biological significance.
Core Physical and Chemical Properties
[1][2][3]Triazolo[4,3-a]pyridine-7-carboxylic acid is a heterocyclic organic compound with the molecular formula C₇H₅N₃O₂ and a molecular weight of 163.14 g/mol .[4][5] Its chemical structure consists of a pyridine ring fused with a 1,2,4-triazole ring, with a carboxylic acid group substituted at the 7th position.
Table 1: Physicochemical Properties of[1][2][3]Triazolo[4,3-a]pyridine-7-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂ | [4][5] |
| Molecular Weight | 163.14 g/mol | [4] |
| CAS Number | 1234616-66-0 | [4][5] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
Spectroscopic Data
Detailed experimental spectroscopic data for[1][2][3]triazolo[4,3-a]pyridine-7-carboxylic acid is not currently published. However, the expected spectral characteristics can be inferred from the analysis of closely related[1][2][3]triazolo[4,3-a]pyridine derivatives.[6][7][8]
Table 2: Predicted Spectroscopic Features for[1][2][3]Triazolo[4,3-a]pyridine-7-carboxylic acid
| Spectrum | Predicted Features |
| ¹H NMR | Aromatic protons on the pyridine and triazole rings, and a deshielded proton from the carboxylic acid group. Chemical shifts would be influenced by the electron-withdrawing nature of the fused ring system and the carboxylic acid. |
| ¹³C NMR | Carbon signals corresponding to the fused aromatic rings and a characteristic signal for the carboxylic acid carbonyl carbon (typically in the range of 160-185 ppm).[8] |
| FTIR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), a strong C=O stretch from the carboxylic acid (approx. 1700-1730 cm⁻¹), C=N and C=C stretching vibrations from the aromatic rings (approx. 1400-1600 cm⁻¹), and C-H stretching and bending vibrations.[6] |
| Mass Spec. | A molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of CO₂, CO, and cleavage of the heterocyclic rings. |
Experimental Protocols: Synthesis of the[1][2][3]Triazolo[4,3-a]pyridine Core
While a specific protocol for the synthesis of[1][2][3]triazolo[4,3-a]pyridine-7-carboxylic acid is not detailed in the literature, several general methods for the synthesis of the[1][2][3]triazolo[4,3-a]pyridine scaffold are well-established. These can be adapted to produce the desired 7-carboxylic acid derivative, likely starting from a pyridine derivative bearing a carboxylic acid group at the appropriate position.
Method 1: Oxidative Cyclization of 2-Hydrazinopyridines with Aldehydes
This one-pot synthesis involves the reaction of a 2-hydrazinopyridine with a suitable aldehyde, followed by oxidative cyclization to form the fused triazole ring.[1][3]
Experimental Workflow:
Caption: Oxidative cyclization of 2-hydrazinopyridines.
Protocol:
-
Dissolve the 2-hydrazinopyridine derivative and the corresponding aldehyde in a suitable solvent such as ethanol at room temperature.
-
Stir the mixture to form the hydrazone intermediate.
-
Introduce an oxidizing agent, for example, sodium hypochlorite, to the reaction mixture.
-
Continue stirring at room temperature to facilitate the oxidative cyclization.
-
Isolate and purify the resulting[1][2][3]triazolo[4,3-a]pyridine product using standard techniques like extraction and chromatography.[3]
Method 2: Palladium-Catalyzed Addition and Dehydration
This method involves a palladium-catalyzed reaction between a 2-chloropyridine and a hydrazide, followed by a dehydration step to yield the triazolopyridine.[9]
Experimental Workflow:
Caption: Palladium-catalyzed synthesis of triazolopyridines.
Protocol:
-
Combine the 2-chloropyridine derivative, a suitable hydrazide, a palladium catalyst, and a ligand in an appropriate solvent.
-
Heat the reaction mixture to facilitate the cross-coupling reaction.
-
Isolate the resulting intermediate.
-
Subject the intermediate to dehydration conditions, such as heating in acetic acid, often under microwave irradiation, to promote cyclization.[9]
-
Purify the final product.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of[1][2][3]triazolo[4,3-a]pyridine-7-carboxylic acid are limited, the[1][2][3]triazolo[4,3-a]pyridine scaffold is of significant interest in medicinal chemistry.
Notably, a series of[1][2][3]triazolo[4,3-a]pyridine derivatives have been identified as potent inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction.[10] This interaction is a critical immune checkpoint pathway that tumor cells often exploit to evade the host immune system. Inhibition of the PD-1/PD-L1 pathway can restore the anti-tumor immune response.
Logical Relationship of PD-1/PD-L1 Inhibition:
Caption: Inhibition of the PD-1/PD-L1 signaling pathway.
This discovery suggests that[1][2][3]triazolo[4,3-a]pyridine-7-carboxylic acid and its derivatives could be promising candidates for the development of novel cancer immunotherapies.[10] Further research is warranted to explore the specific activity of the 7-carboxylic acid derivative and to elucidate its structure-activity relationships. Additionally, the triazolopyridine scaffold has been investigated for a range of other biological activities, including antimalarial, antibacterial, and anti-inflammatory properties.[11]
References
- 1. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS) [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. [1,2,4]Triazolo[4,3-a]pyridine-7-carboxylic acid | VSNCHEM [vsnchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 1H-1,2,3-TRIAZOLO[4,5-B]PYRIDINE(273-34-7) 13C NMR spectrum [chemicalbook.com]
- 9. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 10. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Triazolo[4,3-a]pyridine-7-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining triazolo[4,3-a]pyridine-7-carboxylic acid and its derivatives. This class of compounds holds significant interest in medicinal chemistry due to its diverse biological activities, including potential applications as antibacterial, antifungal, and anticancer agents.[1] This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathways.
Introduction
The triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif in drug discovery. The fusion of a triazole ring to the pyridine core imparts unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles. The incorporation of a carboxylic acid group at the 7-position offers a handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) and the development of targeted therapeutics. This guide details a reliable and adaptable synthetic strategy for accessing these valuable compounds.
Core Synthetic Strategy
The most common and efficient pathway to triazolo[4,3-a]pyridine-7-carboxylic acid derivatives commences with a substituted pyridine, proceeds through key intermediates, and culminates in the formation of the fused bicyclic system. The overall synthetic workflow can be visualized as a three-stage process:
-
Preparation of the Pyridine Core: Synthesis of a suitably functionalized pyridine ring, typically a 2-chloro-4-pyridinecarboxylic acid derivative.
-
Formation of the Hydrazinopyridine Intermediate: Conversion of the 2-chloro substituent to a 2-hydrazino group.
-
Cyclization to the Triazolopyridine System: Ring closure to form the triazole ring, followed by any necessary functional group manipulations.
References
The Biological Versatility of Triazolo[4,3-a]pyridine-7-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of a Privileged Scaffold in Medicinal Chemistry
The triazolo[4,3-a]pyridine core is a significant heterocyclic scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities. This technical guide focuses on the biological potential of Triazolo[4,3-a]pyridine-7-carboxylic acid and its related analogues, providing researchers, scientists, and drug development professionals with a comprehensive overview of its diverse pharmacological landscape. While specific data on the 7-carboxylic acid derivative itself is limited in publicly available literature, this document extrapolates from structurally related compounds to highlight its potential as a valuable building block in the development of novel therapeutics. The presence of the carboxylic acid moiety at the 7-position offers a key functional handle for further chemical modifications, potentially enhancing potency, selectivity, and pharmacokinetic properties.
Overview of Biological Activities
Derivatives of the[1][2][3]triazolo[4,3-a]pyridine scaffold have demonstrated significant activity across several therapeutic areas, including oncology, immunology, and infectious diseases. Key biological targets and activities identified for this class of compounds include:
-
Immuno-oncology: Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) and the Programmed Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) interaction.
-
Oncology: Inhibition of c-Met kinase.
-
Infectious Diseases: Antibacterial and antifungal activities.
-
Central Nervous System: Anticonvulsant properties.
Data Presentation: Quantitative Analysis of Biological Activity
The following tables summarize the quantitative biological activity data for various derivatives of the[1][2][3]triazolo[4,3-a]pyridine and related triazolopyrazine scaffolds. This data provides a comparative overview of the potency and spectrum of activity for this class of compounds.
Table 1: Immuno-oncology and Oncology Data (IC50 Values)
| Compound/Derivative Class | Target | Assay Type | IC50 | Reference |
| [1][2][3]triazolo[4,3-a]pyridine derivative (A22) | PD-1/PD-L1 Interaction | Homogenous Time-Resolved Fluorescence | 92.3 nM | [4] |
| Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivative (Compound 1) | EGFR | MTT Assay (HCC1937 cells) | < 50 µM | [5] |
| Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivative (Compound 1) | EGFR | MTT Assay (HeLa cells) | < 50 µM | [5] |
Table 2: Antimicrobial and Antifungal Activity (MIC Values)
| Compound/Derivative Class | Organism | MIC (µg/mL) | Reference |
| Triazolo[4,3-a]pyrazine derivative (2e) | Staphylococcus aureus | 32 | [6] |
| Triazolo[4,3-a]pyrazine derivative (2e) | Escherichia coli | 16 | [6] |
| 1,2,4-triazolo[4,3-a]pyridine derivatives | Fungi | Good activity | [7][8] |
| Triazolo-thiadiazole derivatives | Bacteria | 5 - 150 | [9] |
| Triazolo-thiadiazole derivatives | Fungi | 2 - 40 | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
IDO1 Inhibition Assay
Principle: This assay measures the inhibition of the IDO1 enzyme, which catalyzes the conversion of tryptophan to N-formylkynurenine. The product is then hydrolyzed to kynurenine, which can be detected colorimetrically.
Protocol:
-
Cell Culture: Human ovarian cancer cells (SKOV-3) are cultured in a suitable medium.
-
IDO1 Induction: Cells are treated with interferon-γ (IFN-γ) to induce the expression of the IDO1 enzyme.
-
Compound Treatment: The induced cells are then treated with various concentrations of the test compounds.
-
Kynurenine Measurement: After incubation, the cell supernatant is collected. N-formylkynurenine is hydrolyzed to kynurenine by adding trichloroacetic acid (TCA) and incubating at 50°C.
-
Colorimetric Detection: Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) is added to the supernatant, which reacts with kynurenine to produce a colored product.
-
Data Analysis: The absorbance is measured at 480 nm, and the IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
c-Met Kinase Inhibition Assay
Principle: This assay determines the ability of a compound to inhibit the phosphorylation of a substrate by the c-Met kinase enzyme. The inhibition is quantified by measuring the amount of phosphorylated substrate.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant c-Met kinase and a suitable substrate (e.g., a synthetic peptide) are prepared in a kinase assay buffer.
-
Compound Incubation: The c-Met enzyme is incubated with various concentrations of the test compound.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
ELISA: Using an antibody that specifically recognizes the phosphorylated substrate.
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Using a europium-labeled anti-phospho-substrate antibody and a ULight™-labeled peptide substrate.
-
Luminescence-based assay (e.g., Kinase-Glo®): Measuring the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: The signal is measured, and the IC50 values are determined by plotting the percentage of kinase activity against the log of the inhibitor concentration.
PD-1/PD-L1 Interaction Assay
Principle: This assay measures the ability of a compound to disrupt the interaction between the PD-1 receptor and its ligand, PD-L1.
Protocol:
-
Assay Setup: The assay can be performed using various formats, including:
-
ELISA-based: Immobilizing recombinant human PD-1 protein on a plate and detecting the binding of biotinylated PD-L1.
-
Cell-based: Using engineered cell lines that express PD-1 and PD-L1. The interaction can be detected by a reporter gene (e.g., luciferase) linked to T-cell receptor activation.
-
Homogeneous Time-Resolved Fluorescence (HTRF): Using tagged recombinant PD-1 and PD-L1 proteins.
-
-
Compound Addition: The test compounds are added to the assay system at various concentrations.
-
Incubation: The components are incubated to allow for the interaction and the inhibitory effect of the compound.
-
Detection: The signal is measured according to the specific assay format.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of the PD-1/PD-L1 interaction against the compound concentration.
Antimicrobial Susceptibility Testing (Microbroth Dilution Method)
Principle: This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.
Protocol:
-
Compound Preparation: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with the biological activities of triazolo[4,3-a]pyridine derivatives.
Signaling Pathways
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the PD-1/PD-L1 Signaling Pathway for Cancer Therapy: Focus on Biomarkers [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microwave assisted synthesis, antifungal activity, DFT and SAR study of 1,2,4-triazolo[4,3-a]pyridine derivatives containing hydrazone moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Multifaceted Mechanisms of Action of the Triazolo[4,3-a]pyridine Scaffold: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
The[1][2][3]triazolo[4,3-a]pyridine core is a privileged heterocyclic scaffold that has emerged as a versatile platform in modern medicinal chemistry. Its derivatives have demonstrated a remarkable diversity of biological activities, engaging a wide array of molecular targets implicated in oncology, immunology, and infectious diseases. This technical guide provides a comprehensive overview of the primary mechanisms of action associated with this scaffold, presenting key quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and workflows. While the specific compound,[1][2][3]triazolo[4,3-a]pyridine-7-carboxylic acid, often serves as a foundational building block in the synthesis of more complex molecules, this guide will focus on the well-characterized biological activities of its more elaborated derivatives.
Inhibition of Immune Checkpoints: The PD-1/PD-L1 Axis
A significant area of investigation for[1][2][3]triazolo[4,3-a]pyridine derivatives has been in the realm of cancer immunotherapy, specifically as inhibitors of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction. This interaction serves as a critical immune checkpoint, often exploited by tumor cells to evade immune surveillance.
Mechanism of Action
[1][2][3]triazolo[4,3-a]pyridine-based inhibitors are designed to physically occupy the binding interface between PD-1 and PD-L1, thereby preventing their association. This blockade releases the "brakes" on T-cell activity, restoring the immune system's ability to recognize and eliminate cancer cells.
Quantitative Data: PD-1/PD-L1 Inhibition
The potency of various[1][2][3]triazolo[4,3-a]pyridine derivatives has been quantified using various in vitro assays. A selection of reported half-maximal inhibitory concentrations (IC50) is presented below.
| Compound ID | Assay Type | IC50 (nM) | Reference |
| A22 | Homogeneous Time-Resolved Fluorescence (HTRF) | 92.3 | [4] |
| 79 | HTRF Binding Assay | 92.3 | [5] |
| 80 | HTRF Binding Assay | >10,000 | [5] |
Experimental Protocol: PD-1/PD-L1 Blockade Bioassay
This protocol outlines a common cell-based method for assessing the ability of compounds to block the PD-1/PD-L1 interaction.[1][6][7][8]
1. Principle: This assay utilizes two engineered cell lines: PD-1 Effector Cells (e.g., Jurkat T cells expressing human PD-1 and an NFAT-driven luciferase reporter) and PD-L1 aAPC/CHO-K1 Cells (CHO-K1 cells expressing human PD-L1 and a T-cell activating surface protein). Co-culture of these cells leads to PD-1/PD-L1 engagement, which inhibits T-cell receptor (TCR) signaling and subsequent luciferase expression. A blocking compound will restore TCR signaling and luciferase activity.
2. Materials:
-
PD-1 Effector Cells
-
PD-L1 aAPC/CHO-K1 Cells
-
Assay medium (e.g., RPMI 1640 + appropriate serum)
-
Test compounds (e.g.,[1][2][3]triazolo[4,3-a]pyridine derivatives)
-
Control blocking antibody (e.g., anti-PD-1 or anti-PD-L1)
-
Luciferase detection reagent (e.g., Bio-Glo™)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
3. Procedure:
-
Prepare a serial dilution of the test compounds in assay medium.
-
Thaw and prepare the PD-1 Effector Cells and PD-L1 aAPC/CHO-K1 Cells according to the supplier's instructions.
-
In a white-walled assay plate, add the test compound dilutions.
-
Add the PD-1 Effector Cells and PD-L1 aAPC/CHO-K1 Cells to each well.
-
Include control wells: cells with medium only (negative control) and cells with a known blocking antibody (positive control).
-
Incubate the plate for a specified period (e.g., 6 hours) at 37°C in a CO2 incubator.
-
Equilibrate the plate to room temperature.
-
Add the luciferase detection reagent to each well.
-
Incubate for 5-10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
4. Data Analysis:
-
Calculate the fold induction of luminescence relative to the negative control.
-
Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Modulation of the Hedgehog Signaling Pathway
Derivatives of the[1][2][3]triazolo[4,3-a]pyridine scaffold have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and a pathway frequently dysregulated in various cancers.
Mechanism of Action
These compounds typically function as antagonists of the Smoothened (SMO) receptor, a key signal transducer in the Hh pathway. In the absence of an Hh ligand, the Patched (PTCH) receptor inhibits SMO. Upon Hh ligand binding to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling, culminating in the nuclear translocation of GLI transcription factors and the expression of target genes. Triazolopyridine-based SMO inhibitors bind to and inactivate SMO, thereby blocking the entire downstream cascade.
Quantitative Data: Hedgehog Pathway Inhibition
The inhibitory potency of triazolopyridine derivatives against the Hedgehog pathway is often assessed using cell-based reporter assays.
| Compound ID | Assay Type | Cell Line | IC50 (nM) |
| CUR61414 | Hh-reporter assay | s12 | 100-200 |
Experimental Protocol: GLI-Luciferase Reporter Assay
This protocol describes a common method to quantify the activity of the Hedgehog pathway by measuring the expression of a luciferase reporter gene under the control of a GLI-responsive promoter.[9][10][11][12][13]
1. Principle: Cells (e.g., NIH/3T3) are engineered to express a firefly luciferase gene driven by a promoter containing binding sites for GLI transcription factors. Pathway activation (e.g., by Sonic Hedgehog ligand or a SMO agonist like SAG) leads to increased luciferase expression. Inhibitors of the pathway will reduce this luminescence. A constitutively expressed Renilla luciferase is often co-transfected for normalization.
2. Materials:
-
NIH/3T3 cells stably or transiently expressing a GLI-responsive firefly luciferase reporter and a Renilla luciferase control.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Hedgehog pathway agonist (e.g., recombinant Shh protein or SAG).
-
Test compounds (e.g.,[1][2][3]triazolo[4,3-a]pyridine derivatives).
-
Dual-Luciferase® Reporter Assay System.
-
White, clear-bottom 96-well plates.
-
Luminometer.
3. Procedure:
-
Seed the reporter cells in a 96-well plate and grow to confluency.
-
Prepare serial dilutions of the test compounds in a low-serum medium.
-
Pre-incubate the cells with the test compounds for 1-2 hours.
-
Add the Hedgehog pathway agonist to all wells except for the unstimulated controls.
-
Incubate the plate for 24-30 hours at 37°C in a CO2 incubator.
-
Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.
-
Transfer the lysate to an opaque 96-well plate.
-
Measure both firefly and Renilla luciferase activity sequentially using a luminometer according to the dual-luciferase assay manufacturer's protocol.
4. Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for cell number and transfection efficiency.
-
Determine the percentage of inhibition for each compound concentration relative to the agonist-stimulated control.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)
The metabolic enzyme IDO1 is another important target in immuno-oncology. By catalyzing the first and rate-limiting step in tryptophan catabolism, IDO1 depletes this essential amino acid in the tumor microenvironment, leading to T-cell starvation and anergy.[1][2][3]Triazolo[4,3-a]pyridine derivatives have been developed as potent IDO1 inhibitors.
Mechanism of Action
These compounds act as competitive inhibitors, often coordinating with the heme iron at the active site of the IDO1 enzyme. This binding prevents tryptophan from accessing the active site, thus inhibiting its degradation into kynurenine and preserving T-cell function.
Quantitative Data: IDO1 Inhibition
The efficacy of triazolopyridine-based IDO1 inhibitors has been determined in both enzymatic and cell-based assays.
| Compound ID | Assay Type | IC50 (µM) |
| 38 | A375 cell-based | 0.9 |
| 24 | A375 cell-based | >10 |
| 25 | A375 cell-based | >10 |
| 39 | A375 cell-based | 1.8 |
Experimental Protocol: Cell-Based IDO1 Activity Assay (Kynurenine Detection)
This protocol details a method to measure IDO1 activity within a cellular context by quantifying the production of kynurenine.[3][14][15][16][17]
1. Principle: Human cancer cell lines (e.g., HeLa or SKOV-3) are stimulated with interferon-gamma (IFN-γ) to induce the expression of IDO1. The cells are then treated with test compounds in the presence of tryptophan. The activity of IDO1 is determined by measuring the concentration of kynurenine secreted into the cell culture supernatant.
2. Materials:
-
HeLa or other suitable cancer cell line.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Human IFN-γ.
-
L-tryptophan.
-
Test compounds.
-
Trichloroacetic acid (TCA).
-
Ehrlich's reagent (or use HPLC for detection).
-
96-well cell culture plates.
-
Microplate reader or HPLC system.
3. Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ (e.g., 10 ng/mL) for 24 hours.
-
Prepare serial dilutions of the test compounds in fresh medium containing L-tryptophan.
-
Remove the IFN-γ-containing medium and add the compound dilutions to the cells.
-
Incubate for an additional 24-48 hours.
-
Collect the cell culture supernatant.
-
To hydrolyze N-formylkynurenine to kynurenine, add TCA to the supernatant and incubate at 50°C for 30 minutes.
-
Centrifuge to pellet any precipitate.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent. A yellow color will develop in the presence of kynurenine.
-
Measure the absorbance at 480 nm. Alternatively, quantify kynurenine levels using a validated HPLC method.
4. Data Analysis:
-
Create a standard curve using known concentrations of kynurenine.
-
Determine the kynurenine concentration in the experimental samples from the standard curve.
-
Calculate the percentage of IDO1 inhibition for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Antimalarial and Antiparasitic Activity
The[1][2][3]triazolo[4,3-a]pyridine scaffold has also yielded compounds with significant activity against the malaria parasite, Plasmodium falciparum.
Mechanism of Action
A primary mechanism of action for these antimalarial compounds is the inhibition of essential parasitic enzymes, such as the cysteine protease falcipain-2. Falcipain-2 is crucial for the degradation of host hemoglobin, which provides the parasite with necessary amino acids. Inhibition of this enzyme leads to parasite starvation and death.
Quantitative Data: Anti-Plasmodial Activity
The in vitro activity of triazolopyridine derivatives against P. falciparum is typically measured in parasite growth inhibition assays.
| Compound ID | Target/Strain | IC50 (µM) | Reference |
| Ether compound 2 | P. falciparum 3D7 | 0.3 | [18] |
| Methylated derivative 13 | P. falciparum 3D7 | 11.1 | [18] |
| Scaffold 1 | P. falciparum 3D7 | 16.8 | [18] |
| Fluorinated derivative | P. falciparum 3D7 & Dd2 | 0.2 to >80 | [19] |
Experimental Protocol: Plasmodium falciparum Growth Inhibition Assay (SYBR Green I-based)
This is a widely used fluorescence-based assay to determine the IC50 of antimalarial compounds.[2][20][21][22][23]
1. Principle: The assay measures the proliferation of P. falciparum in red blood cells by quantifying the amount of parasitic DNA. The fluorescent dye SYBR Green I intercalates with DNA, and the resulting fluorescence is proportional to the number of parasites.
2. Materials:
-
P. falciparum culture (synchronized to the ring stage).
-
Human red blood cells (RBCs).
-
Complete culture medium (e.g., RPMI 1640 with Albumax II, hypoxanthine).
-
Test compounds.
-
SYBR Green I lysis buffer.
-
Black, clear-bottom 96-well microplates.
-
Fluorescence microplate reader.
3. Procedure:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
In a 96-well plate, add the compound dilutions.
-
Prepare a parasite suspension at a defined parasitemia and hematocrit (e.g., 0.5% parasitemia, 2% hematocrit).
-
Add the parasite suspension to each well. Include uninfected RBCs as a background control and infected RBCs with no compound as a positive growth control.
-
Incubate the plate for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
Add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure fluorescence with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
4. Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of growth inhibition for each compound concentration relative to the positive growth control.
-
Plot the percentage of inhibition against the log of the compound concentration and fit to a dose-response curve to determine the IC50 value.
RORγt Inverse Agonism
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that acts as the master regulator of Th17 cell differentiation. As Th17 cells are key drivers of many autoimmune diseases, RORγt has become an attractive therapeutic target. Certain[1][2][3]triazolo[4,3-a]pyridine derivatives have been developed as RORγt inverse agonists.
Mechanism of Action
RORγt inverse agonists bind to the ligand-binding domain of the receptor, inducing a conformational change that promotes the recruitment of co-repressors and dismisses co-activators. This leads to the suppression of RORγt's transcriptional activity, thereby inhibiting the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17A.
Quantitative Data: RORγt Inverse Agonism
The activity of these compounds is often characterized in cell-based reporter assays and primary T-cell differentiation assays.
| Compound ID | Assay Type | IC50 (nM) | Reference |
| ML209 | RORγ Reporter Assay | 460 | [24] |
| ML209 | Th17 Differentiation Assay | 400 | [24] |
Experimental Protocol: Th17 Cell Differentiation Assay
This protocol assesses the ability of a compound to inhibit the differentiation of naive T-cells into Th17 cells.[24][25][26][27][28]
1. Principle: Naive CD4+ T-cells are cultured under Th17-polarizing conditions (in the presence of TGF-β and IL-6). The differentiation into Th17 cells is measured by quantifying the expression of IL-17A, either by intracellular cytokine staining and flow cytometry or by measuring IL-17A secretion by ELISA.
2. Materials:
-
Naive CD4+ T-cells isolated from mouse spleen and lymph nodes or human peripheral blood.
-
T-cell culture medium.
-
Th17-polarizing cytokines: recombinant human/mouse TGF-β and IL-6.
-
Anti-IFN-γ and anti-IL-4 neutralizing antibodies (to prevent differentiation into other T-helper subsets).
-
Test compounds.
-
For flow cytometry: Protein transport inhibitor (e.g., Brefeldin A), fixation/permeabilization buffers, and a fluorescently labeled anti-IL-17A antibody.
-
For ELISA: IL-17A ELISA kit.
3. Procedure:
-
Isolate naive CD4+ T-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Culture the cells in plates coated with anti-CD3 and anti-CD28 antibodies (to provide T-cell activation signals).
-
Add the Th17-polarizing cytokines and neutralizing antibodies to the culture medium.
-
Add serial dilutions of the test compounds.
-
Culture the cells for 3-5 days.
-
For ELISA: Collect the supernatant and measure the concentration of secreted IL-17A using an ELISA kit.
-
For Flow Cytometry: a. Restimulate the cells for 4-6 hours with PMA and ionomycin in the presence of a protein transport inhibitor. b. Harvest, fix, and permeabilize the cells. c. Stain the cells with a fluorescently labeled anti-IL-17A antibody. d. Analyze the percentage of IL-17A-positive cells by flow cytometry.
4. Data Analysis:
-
Calculate the percentage of inhibition of IL-17A production or the percentage of Th17 cells for each compound concentration.
-
Determine the IC50 value by plotting the inhibition data against the compound concentration.
Modulation of the PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a central signaling node that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Some[1][2][3]triazolo[4,3-a]pyridine derivatives have shown the ability to modulate this pathway.
Mechanism of Action
While the direct target can vary, these compounds typically lead to a reduction in the phosphorylation of AKT at key residues (such as Ser473 and Thr308), which is a critical step for its activation. By inhibiting AKT activation, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Experimental Protocol: Western Blot for Phospho-AKT
Western blotting is the standard method for assessing the phosphorylation status of AKT and thereby the activity of the PI3K/AKT pathway.[29][30][31][32][33]
1. Principle: Cancer cells are treated with a test compound, and cell lysates are prepared. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated AKT (p-AKT) and total AKT. The ratio of p-AKT to total AKT provides a measure of pathway inhibition.
2. Materials:
-
Cancer cell line of interest.
-
Cell culture reagents.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-p-AKT (Ser473 or Thr308) and anti-total AKT.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system (e.g., chemiluminescence detector).
3. Procedure:
-
Seed cells and treat with various concentrations of the test compound for a desired time.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize protein concentrations and denature by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-AKT antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
(Optional but recommended): Strip the membrane and re-probe with the anti-total AKT antibody to normalize for protein loading.
4. Data Analysis:
-
Quantify the band intensity for p-AKT and total AKT using densitometry software (e.g., ImageJ).
-
Calculate the ratio of the p-AKT signal to the total AKT signal for each sample.
-
Compare the ratios in treated samples to the vehicle control to determine the extent of inhibition.
Conclusion
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and the ability of its derivatives to interact with a wide range of biologically important targets underscore its significance. From reactivating the immune system against cancer to combating infectious diseases and quelling autoimmune responses, the therapeutic potential of this chemical class is vast. The experimental protocols and data presented in this guide offer a foundational resource for researchers seeking to further explore and exploit the multifaceted pharmacology of[1][2][3]triazolo[4,3-a]pyridine derivatives. Continued investigation into the structure-activity relationships and mechanisms of action of this versatile scaffold is poised to yield the next generation of innovative therapeutics.
References
- 1. PD-1 PD-L1 Blockade Bioassay Protocol [promega.sg]
- 2. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. promega.com [promega.com]
- 7. PD-1 PD-L1 Blockade Bioassay | PD1 PDL1 | PD1 PDL1 Interactions [worldwide.promega.com]
- 8. PD-1/PD-L1 immune checkpoint Bioassay - Cellomatics Biosciences [cellomaticsbio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. web.stanford.edu [web.stanford.edu]
- 14. benchchem.com [benchchem.com]
- 15. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. malariaworld.org [malariaworld.org]
- 20. benchchem.com [benchchem.com]
- 21. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 23. P. falciparum Growth Inhibition. [bio-protocol.org]
- 24. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Inhibition of RORγt activity and Th17 differentiation by a set of novel compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Inhibition of RORγt activity and Th17 differentiation by a set of novel compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Suppression of TH17 Differentiation and Autoimmunity by a Synthetic ROR Ligand | Semantic Scholar [semanticscholar.org]
- 28. assaygenie.com [assaygenie.com]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
- 31. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 32. mesoscale.com [mesoscale.com]
- 33. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Screening of Triazolo[4,3-a]pyridine Derivatives: A Technical Guide
Introduction: The triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These derivatives have garnered significant attention from researchers in drug discovery and development due to their therapeutic potential, which includes anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. Their structural similarity to purine nucleosides enables them to interact with a variety of biological targets. This technical guide provides an in-depth overview of the preliminary screening of triazolo[4,3-a]pyridine derivatives, complete with experimental protocols, quantitative data, and visual representations of key processes to aid researchers in this field.
Anticancer Activity
Triazolo[4,3-a]pyridine derivatives have demonstrated notable efficacy against various cancer cell lines. The screening process typically involves evaluating the cytotoxicity of newly synthesized compounds and elucidating their mechanism of action.
Data Presentation: In Vitro Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity of selected triazolo[4,3-a]pyridine and related triazolopyrazine/triazolopyrimidine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µM) | Reference |
| 1c | HCT-116 | Not Specified | [1] |
| U-87 MG | Not Specified | [1] | |
| MCF-7 | Not Specified | [1] | |
| 2d | HCT-116 | Not Specified | [1] |
| U-87 MG | Not Specified | [1] | |
| MCF-7 | Not Specified | [1] | |
| Compound 1 | HCC1937 | < 50 | [2] |
| HeLa | < 50 | [2] | |
| MCF7 | < 50 | [2] | |
| Compound 2 | HCC1937 | < 50 | [2] |
| HeLa | < 50 | [2] | |
| MCF7 | < 50 | [2] | |
| Compound 3 | HCC1937 | < 50 | [2] |
| HeLa | < 50 | [2] | |
| MCF7 | < 50 | [2] | |
| 17l | A549 | 0.98 ± 0.08 | [3] |
| MCF-7 | 1.05 ± 0.17 | [3] | |
| Hela | 1.28 ± 0.25 | [3] | |
| H12 | MGC-803 | 9.47 | [4] |
| HCT-116 | 9.58 | [4] | |
| MCF-7 | 13.1 | [4] | |
| A11 | SMOWT | 0.27 ± 0.06 | [5] |
| SMOD473H | 0.84 ± 0.12 | [5] | |
| C2 | MCF-7 | 110.4 µg/ml | [6] |
| WRL68 | 272.8 µg/ml | [6] |
Experimental Protocols
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the triazolo[4,3-a]pyridine derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7]
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Protein Extraction: Lyse the treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate the protein samples by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., EGFR, Akt, Erk1/2), followed by incubation with secondary antibodies conjugated to an enzyme.[2]
-
Detection: Detect the protein bands using a chemiluminescent substrate and imaging system.
Visualization of Anticancer Screening Workflow
Caption: Workflow for anticancer screening of triazolo[4,3-a]pyridine derivatives.
Antimicrobial Activity
A significant number of triazolo[4,3-a]pyridine and its bioisosteric analogs have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal strains.
Data Presentation: In Vitro Antimicrobial Activity
The following table presents the in vitro antimicrobial activity of various triazolo[4,3-a]pyrazine derivatives, as determined by their minimum inhibitory concentrations (MICs). A smaller MIC value indicates greater potency of the compound against the microorganism.
| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Reference |
| 2e | 32 | 16 | [8][9] |
| Ampicillin (Control) | 32 | 8 | [8] |
Experimental Protocols
Microbroth Dilution Method for MIC Determination
The microbroth dilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8][9]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Disk Diffusion Method for Antimicrobial Screening
The disk diffusion method is a qualitative test to assess the antimicrobial activity of a compound.[10][11]
-
Agar Plate Preparation: Prepare agar plates inoculated with the test microorganism.
-
Disk Application: Apply sterile paper disks impregnated with the test compounds onto the agar surface.
-
Incubation: Incubate the plates under suitable conditions.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
Visualization of Antimicrobial Screening Workflow
Caption: Workflow for antimicrobial screening of triazolo[4,3-a]pyridine derivatives.
Enzyme Inhibition
The inhibitory activity of triazolo[4,3-a]pyridine derivatives against various enzymes is a key area of investigation, particularly in the context of cancer and infectious diseases.
Data Presentation: Enzyme Inhibitory Activity
The following table summarizes the enzyme inhibitory activity of selected compounds.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 4d | c-Met | Not Specified | [12] |
| Compound 27 | LSD1 | 0.564 | [13] |
| A22 | PD-1/PD-L1 Interaction | 0.0923 | [14] |
| 38 | IDO1 | 0.9 | [15] |
Experimental Protocols
c-Met Kinase Assay
-
Assay Setup: In a microplate, combine the c-Met enzyme, a fluorescently labeled peptide substrate, and ATP.
-
Compound Addition: Add the test compounds at various concentrations.
-
Enzyme Reaction: Incubate the plate to allow the kinase reaction to proceed.
-
Detection: Measure the fluorescence to determine the extent of peptide phosphorylation. A decrease in fluorescence indicates inhibition of c-Met kinase activity.[12]
LSD1 Inhibition Assay
-
Enzyme and Substrate: Combine the LSD1 enzyme and a substrate (e.g., H3K4me2 peptide).
-
Compound Incubation: Add the test compounds and incubate.
-
Detection of Demethylation: Use a specific antibody to detect the product of the demethylation reaction. The signal can be measured using various methods, such as fluorescence or luminescence.[13]
Visualization of a Signaling Pathway
Caption: Inhibition of the c-Met signaling pathway by triazolo[4,3-a]pyridine derivatives.
References
- 1. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine derivatives as potent smoothened inhibitors against colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. amhsr.org [amhsr.org]
- 7. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. microbiologyjournal.org [microbiologyjournal.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iris.unito.it [iris.unito.it]
structural characterization of novel triazolopyridines
An In-depth Technical Guide to the Structural Characterization of Novel Triazolopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazolopyridines are a vital class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents.[1][2] Their derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][4] The therapeutic potential of these molecules as kinase inhibitors, such as Janus kinase (JAK) and Epidermal Growth Factor Receptor (EGFR) inhibitors, has made them a focal point in medicinal chemistry and drug discovery.[5][6]
A thorough structural characterization is paramount to understanding the structure-activity relationships (SAR) that govern the biological efficacy of these compounds.[7] This technical guide provides a comprehensive overview of the key experimental techniques and data interpretation involved in the elucidation of novel triazolopyridine structures, intended for professionals in the field of chemical and pharmaceutical research.
General Experimental Workflow
The journey from a newly synthesized compound to a fully characterized molecule follows a structured workflow. This process typically involves synthesis, purification, and a suite of analytical techniques to confirm the structure and purity.
Caption: General workflow for synthesis and structural characterization.
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of reliable structural characterization. Below are methodologies for key stages, synthesized from various reported procedures.
Synthesis and Purification
Multiple synthetic routes to triazolopyridines have been developed, often involving cyclization reactions. A common approach is the oxidative cyclization of heterocyclic substituted hydrazones.
-
Example Protocol: Oxidative Cyclization using N-Chlorosuccinimide (NCS) [3]
-
Dissolve the appropriate hydrazone (10 mmol) in a minimal amount of dry Dimethylformamide (DMF) (e.g., 20 mL).
-
Cool the mixture in an ice bath to manage the exothermic reaction.
-
Add N-chlorosuccinimide (NCS) (11 mmol) portion-wise to the reaction mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, perform an appropriate aqueous work-up. The organic layer is typically separated, dried over sodium sulfate, filtered, and evaporated.
-
Purify the crude product by column chromatography (e.g., using an ethyl acetate/hexane gradient) or recrystallization from a suitable solvent (e.g., ethanol) to afford the pure triazolopyridine derivative.[8][9]
-
-
Microwave-Assisted Synthesis [10]
-
Combine the enaminonitrile (0.20 mmol), the appropriate benzohydrazide (0.40 mmol), and a dry solvent like toluene (1.5 mL) in a microwave vial.
-
Heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 140 °C) for a designated time.
-
After cooling, the product can be isolated and purified as described above.
-
Spectroscopic and Spectrometric Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectra are typically recorded on 300 MHz or 400 MHz spectrometers.[8][10] Deuterated solvents such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used, with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS).[8][10]
-
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques.[6][8]
-
Infrared (IR) Spectroscopy : IR spectra are recorded to identify characteristic functional groups. Samples can be analyzed as neat solids or in KBr pellets.[8][9]
-
Melting Point (Mp) : Melting points are determined using a heated stage apparatus and are often uncorrected.[8][9]
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous determination of the molecular structure in the solid state.
-
Data Collection : A suitable single crystal is mounted on a diffractometer equipped with a detector like a CCD. Data is often collected at low temperatures (e.g., 100 K) using a radiation source such as MoKα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54182 Å).[7]
-
Structure Solution and Refinement : The crystal structure is solved using direct methods (e.g., with SHELXT software) and refined using full-matrix least-squares techniques on F² (e.g., with SHELXL software).[3][7] The final structural data, including atomic coordinates, are often deposited in crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC).[3][7]
Data Presentation: Characterization of Representative Triazolopyridines
Quantitative data from various analytical techniques are crucial for confirming the identity and purity of novel compounds. The following tables summarize representative data for newly synthesized triazolopyridines from the literature.
Table 1: Spectroscopic Data for Novel Triazolopyridine Derivatives
| Compound Name | 1H NMR (300 MHz, CDCl₃) δ (ppm) | 13C NMR (75 MHz, CDCl₃) δ (ppm) | HRMS (M+H)+ | IR (neat, cm-1) | Mp (°C) | Ref. |
|---|---|---|---|---|---|---|
| 3-phenyl-7-(pyrazin-2-yl)-[7][8][9]triazolo[1,5-a]pyridine | 10.32 (d, J=0.9 Hz, 1H), 8.78–8.72 (m, 2H), 8.15 (dd, J=8.8, 0.9 Hz, 1H), 8.02–7.99 (m, 3H), 7.58–7.43 (m, 4H) | 146.3, 145.4, 145.3, 144.5, 138.8, 134.6, 131.9, 131.3, 129.2, 128.4, 127.2, 126.0, 119.5, 117.8 | 274.1087 | 3108, 3031, 1540, 1458, 1394, 1264, 1127, 1058, 998, 918, 853, 722, 689 | 141-142 | [8] |
| 3-[6-(pyridazin-3-yl)pyridin-2-yl]-[7][8][9]triazolo[1,5-a]pyridine | 9.26 (dd, J=4.9, 1.7 Hz, 1H), 8.81 (ddd, J=7.0, 1.0, 1.0 Hz, 1H), 8.69 (ddd, J=8.9, 1.2, 1.2 Hz, 1H), 8.63 (dd, J=7.8, 1.0 Hz, 1H), 8.60 (dd, J=8.5, 1.7 Hz, 1H), 8.49 (dd, J=7.9, 1.0 Hz, 1H), 8.01 (dd, J=7.9, 7.9 Hz, 1H), 7.69 (dd, J=8.6, 4.9 Hz, 1H), 7.45 (ddd, J=8.9, 6.7, 1.0 Hz, 1H), 7.10 (ddd, J=6.9, 6.9, 1.3 Hz, 1H) | Not provided | Not provided | Not provided | 232-233 |[8] |
Table 2: Single-Crystal X-ray Diffraction Data
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
|---|---|---|---|---|---|---|---|---|---|---|
| 1,2,4-triazolo[4,3-a]pyridin-3-amine | C₆H₆N₄ | Monoclinic | P2₁/n | 5.5666 | 12.6649 | 16.8190 | 99.434 | 1169.9 | 8 | [7] |
| 3-(pyridin-4-yl)-[7][8][11]triazolo[4,3-a]pyridine | C₁₂H₉N₄ | Monoclinic | P 2₁/c | 15.1413 | 6.9179 | 13.0938 | 105.102 | 1324.16 | 4 |[3] |
Application in Drug Development: Signaling Pathway Modulation
Many triazolopyridine derivatives exert their biological effects by inhibiting specific signaling pathways implicated in disease. For instance, novel pyrazolo-[4,3-e][7][8][11]triazolopyrimidine derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often hyperactivated in various cancers.[5]
Caption: Inhibition of the EGFR signaling pathway by a triazolopyridine derivative.
As shown in the diagram, the binding of a growth factor like EGF to its receptor (EGFR) triggers a signaling cascade involving the phosphorylation of downstream targets like AKT and ERK. This ultimately promotes cell proliferation and survival.[5] Triazolopyridine-based inhibitors can block this pathway, often by competing with ATP at the kinase domain of the receptor, thereby preventing its activation and halting the pro-cancerous signaling.[5]
Conclusion
The is a multi-faceted process that relies on the synergistic application of modern synthetic, spectroscopic, and crystallographic techniques. A meticulous approach to synthesis, purification, and data acquisition is essential for the unambiguous elucidation of molecular structures. This foundational knowledge is critical for advancing the design and development of new triazolopyridine-based therapeutic agents, enabling researchers to build robust structure-activity relationships and optimize compounds for enhanced efficacy and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, biological activity and molecular modeling study of novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and crystal structures of two novel triazolopyridine compounds solved by local L.S. minimizations from powder diffraction data | Powder Diffraction | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioengineer.org [bioengineer.org]
Methodological & Application
Applications ofTriazolo[4,3-a]pyridine Derivatives in Medicinal Chemistry: Application Notes and Protocols
Applications of[1][2][3]Triazolo[4,3-a]pyridine Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities. Its rigid, planar structure and the presence of multiple nitrogen atoms allow for diverse intermolecular interactions with various biological targets, making it an attractive core for the design of novel therapeutic agents. While the specific compound,[1][2][3]Triazolo[4,3-a]pyridine-7-carboxylic acid, is a potential building block for further chemical modifications, this document focuses on the well-documented applications of the broader class of[1][2][3]triazolo[4,3-a]pyridine derivatives. These derivatives have shown significant promise as anticancer, anti-inflammatory, and antimalarial agents. This application note will detail the key therapeutic applications, provide quantitative data for lead compounds, and present detailed experimental protocols for their synthesis and biological evaluation.
Key Therapeutic Applications
Anticancer Activity: Inhibition of Indoleamine 2,3-dioxygenase-1 (IDO1)
Indoleamine 2,3-dioxygenase-1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[4] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine, which suppresses T-cell-mediated immune responses and promotes tumor immune evasion.[4][5] Consequently, IDO1 has emerged as a critical target for cancer immunotherapy.
A series of novel[1][2][3]triazolo[4,3-a]pyridine derivatives have been identified as potent inhibitors of IDO1.[6] These compounds act as catalytic holo-inhibitors, binding to the heme group in the active site of the enzyme. The[1][2][3]triazolo[4,3-a]pyridine core serves as a novel heme-binding scaffold.[6] Structure-activity relationship (SAR) studies have shown that modifications at the 3- and 6-positions of the triazolopyridine ring significantly influence inhibitory potency. For instance, compound A22 from a related series of[1][2][3]triazolo[4,3-a]pyridines demonstrated potent inhibition of the PD-1/PD-L1 interaction, another key immune checkpoint, with an IC50 of 92.3 nM.[7]
Anti-inflammatory Activity: Antagonism of the P2X7 Receptor
The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells.[2][8] Its activation by high concentrations of extracellular ATP, a damage-associated molecular pattern (DAMP), triggers the opening of a non-selective pore, leading to the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines such as IL-1β and IL-18.[2][8] Chronic activation of the P2X7 receptor is implicated in various inflammatory diseases.
Derivatives of the[1][2][3]triazolo[4,3-a]pyridine scaffold have been investigated as antagonists of the P2X7 receptor, representing a potential therapeutic strategy for inflammatory conditions.
Antimalarial Activity
Malaria remains a significant global health challenge, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of novel antimalarial agents. A series of[1][2][3]triazolo[4,3-a]pyridine sulfonamides have been designed and synthesized as potential antimalarial drugs targeting falcipain-2, a crucial cysteine protease of P. falciparum.[9] Virtual screening and subsequent in vitro evaluation identified compounds with good antimalarial activity.[9]
Data Presentation
The following table summarizes the quantitative data for representative[1][2][3]triazolo[4,3-a]pyridine derivatives as IDO1 inhibitors.
| Compound ID | Target | Assay | IC50 (µM) | Reference |
| VS9 | IDO1 | Enzymatic Assay | 2.6 | [6] |
| 12 | IDO1 | Enzymatic Assay | > 10 | [6] |
| 17 | IDO1 | Enzymatic Assay | > 10 | [6] |
| 21 | IDO1 | Enzymatic Assay | > 10 | [6] |
| A22 | PD-1/PD-L1 Interaction | HTRF Assay | 0.0923 | [7] |
Signaling Pathway Diagrams
Below are diagrams illustrating the signaling pathways relevant to the therapeutic applications of[1][2][3]triazolo[4,3-a]pyridine derivatives.
Caption: IDO1 signaling pathway and its role in cancer immune evasion.
Caption: P2X7 receptor signaling cascade leading to inflammation.
Experimental Protocols
Synthesis of a Representative[1][2][3]Triazolo[4,3-a]pyridine Derivative
This protocol describes a general method for the synthesis of N-((6-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-7-carboxamide, a representative IDO1 inhibitor.[6]
Materials:
-
5-bromo-2-hydrazinylpyridine
-
Boc-glycine
-
Lawesson's reagent
-
Trifluoroacetic acid (TFA)
-
1H-indazole-7-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
Procedure:
-
Step 1: Synthesis of Boc-protected intermediate: To a solution of 5-bromo-2-hydrazinylpyridine and Boc-glycine in DCM, add EDCI and HOBt. Stir the reaction mixture at room temperature for 18 hours. After completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 2: Cyclization: Dissolve the intermediate from Step 1 in an appropriate solvent and add Lawesson's reagent. Reflux the mixture for the required time. Monitor the reaction by TLC. After completion, cool the reaction mixture and purify the product by column chromatography.
-
Step 3: Boc deprotection: Treat the cyclized product with TFA in DCM. Stir at room temperature until the reaction is complete. Remove the solvent and excess TFA under reduced pressure. The resulting amine can be purified by column chromatography.
-
Step 4: Amide coupling: To a solution of the deprotected amine and 1H-indazole-7-carboxylic acid in a mixture of DCM and DMF, add EDCI, HOBt, and TEA. Stir the reaction at room temperature for 18 hours. Purify the final product by column chromatography to yield N-((6-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-7-carboxamide.
Caption: General synthetic workflow for[1][2][3]triazolo[4,3-a]pyridine derivatives.
IDO1 Enzyme Inhibition Assay (HPLC-based)
This protocol is adapted from established methods for measuring IDO1 activity by quantifying kynurenine production using HPLC.[10]
Materials:
-
Human recombinant IDO1 enzyme
-
L-tryptophan
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Trichloroacetic acid (TCA)
-
HPLC system with UV detector
Procedure:
-
Reaction setup: In a 96-well plate, add the IDO1 enzyme, assay buffer, ascorbic acid, methylene blue, and catalase.
-
Inhibitor addition: Add serial dilutions of the test compounds (e.g.,[1][2][3]triazolo[4,3-a]pyridine derivatives) or vehicle (DMSO) to the wells.
-
Initiation of reaction: Start the reaction by adding L-tryptophan to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Reaction termination: Stop the reaction by adding TCA.
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Sample preparation: Centrifuge the plate to pellet precipitated proteins. Transfer the supernatant to HPLC vials.
-
HPLC analysis: Analyze the samples by HPLC to quantify the amount of kynurenine produced. The mobile phase and column conditions should be optimized for the separation of kynurenine and tryptophan.
-
Data analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
P2X7 Receptor Functional Assay (Dye Uptake Assay)
This protocol describes a common method to assess P2X7 receptor activation and antagonism by measuring the uptake of a fluorescent dye.[11]
Materials:
-
Cells expressing the P2X7 receptor (e.g., J774 macrophages or HEK293 cells transfected with P2X7R)
-
ATP or BzATP (P2X7R agonist)
-
Test compounds (potential P2X7R antagonists)
-
Fluorescent dye (e.g., YO-PRO-1 or ethidium bromide)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell seeding: Seed the P2X7R-expressing cells into a 96-well plate and allow them to adhere overnight.
-
Compound incubation: Wash the cells with assay buffer and then incubate with various concentrations of the test compounds for a specified time (e.g., 30 minutes) at 37°C.
-
Agonist and dye addition: Add the P2X7R agonist (ATP or BzATP) along with the fluorescent dye to the wells.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 5-15 minutes).
-
Fluorescence measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen dye.
-
Data analysis: An increase in fluorescence indicates dye uptake upon P2X7R activation. Calculate the percentage of inhibition of dye uptake by the test compounds at each concentration and determine the IC50 value.
Conclusion
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a versatile and valuable platform for the development of novel therapeutic agents. Its derivatives have demonstrated potent activity against a range of important medicinal targets, including IDO1 for cancer immunotherapy and the P2X7 receptor for inflammatory diseases. The synthetic accessibility and the potential for diverse functionalization of this scaffold ensure its continued relevance in drug discovery. While the specific applications of[1][2][3]Triazolo[4,3-a]pyridine-7-carboxylic acid are not yet extensively documented, its structure suggests it is a valuable intermediate for the synthesis of novel compound libraries for screening against various biological targets. The protocols and data provided herein serve as a comprehensive resource for researchers interested in exploring the medicinal chemistry of this promising class of compounds.
References
- 1. The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fortislife.com [fortislife.com]
- 5. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The P2X7 Receptor in Inflammatory Diseases: Angel or Demon? [frontiersin.org]
- 9. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Triazolo[4,3-a]pyridine Derivatives: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and methodologies for the synthesis of triazolo[4,3-a]pyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The protocols outlined below are based on established and efficient synthetic routes, including a one-pot oxidative cyclization and a multi-step approach involving acylation and cyclization.
Introduction
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif found in numerous compounds with potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. Its structural similarity to purine nucleosides allows for interaction with various biological targets. This note details reliable methods for the synthesis of these valuable compounds.
Data Presentation: A Comparative Summary of Synthetic Methods
The following table summarizes quantitative data from representative synthetic protocols for triazolo[4,3-a]pyridine derivatives, allowing for easy comparison of different methodologies.
| Entry | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Product | Yield (%) | Reference |
| 1 | 2-Hydrazinopyridine, Benzaldehyde | NBS, DBU | EtOH, rt, 10 min | 3-Phenyl-[1][2][3]triazolo[4,3-a]pyridine | 92 | [1][4] |
| 2 | 2-Hydrazinopyridine, 4-Chlorobenzaldehyde | NBS, DBU | EtOH, rt, 10 min | 3-(4-Chlorophenyl)-[1][2][3]triazolo[4,3-a]pyridine | 90 | [5] |
| 3 | 2-Hydrazinopyridine, 4-Methoxybenzaldehyde | NBS, DBU | EtOH, rt, 10 min | 3-(4-Methoxyphenyl)-[1][2][3]triazolo[4,3-a]pyridine | 89 | [5] |
| 4 | 2-Hydrazinopyridine, 4-Nitrobenzaldehyde | NBS, DBU | EtOH, rt, 10 min | 3-(4-Nitrophenyl)-[1][2][3]triazolo[4,3-a]pyridine | 92 | [5] |
| 5 | 2-Bromo-3-methoxypyridine, Hydrazine hydrate, Acetyl chloride | POCl₃ | Two steps: 1) Reflux, 2) Reflux | 8-Methoxy-3-methyl-[1][2][3]triazolo[4,3-a]pyridine | - | [2] |
| 6 | Carboxylic acid, 2-Hydrazinopyridine | PS-PPh₃, CCl₃CN, DIEA | Microwave, 150 °C, 15 min | 3-Substituted-[1][2][3]triazolo[4,3-a]pyridines | Good | [6] |
| 7 | 2-Chloropyridine, Hydrazine hydrate, Chloroacetyl chloride | POCl₃ | Multi-step | 3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine | Good | [7] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3-Aryl-[1][2][3]triazolo[4,3-a]pyridines via Oxidative Cyclization.[1][4]
This protocol describes a mild and efficient one-pot synthesis of 3-substituted[1][2][3]triazolo[4,3-a]pyridines from 2-hydrazinopyridine and various aromatic aldehydes at room temperature.[1][4]
Materials:
-
2-Hydrazinopyridine (1.0 mmol)
-
Substituted aromatic aldehyde (1.0 mmol)
-
Ethanol (EtOH) (5 mL)
-
N-Bromosuccinimide (NBS) (1.0 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
A mixture of 2-hydrazinopyridine (1.0 mmol) and the substituted aromatic aldehyde (1.0 mmol) in ethanol (5 mL) is heated to reflux for 20 minutes to form the corresponding heterocyclic hydrazone.
-
The reaction mixture is then cooled to room temperature.
-
NBS (1.0 mmol) and DBU (1.0 mmol) are added to the cooled mixture.
-
The resulting mixture is stirred at room temperature for 10 minutes.
-
Reaction completion is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the ethanol is evaporated under reduced pressure.
-
Water (10 mL) is added to the residue, and the mixture is extracted with dichloromethane (2 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield the crude product.
-
The crude product is purified by column chromatography on silica gel to afford the pure 3-aryl-[1][2][3]triazolo[4,3-a]pyridine.
Protocol 2: Synthesis of 8-Methoxy-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.[2]
This protocol outlines a two-step synthesis starting from 2-bromo-3-methoxypyridine.
Step 1: Synthesis of 2-Hydrazinyl-3-methoxypyridine
-
To a solution of 2-bromo-3-methoxypyridine (1.0 eq) in ethanol, add hydrazine hydrate.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and concentrate in vacuo to obtain the crude 2-hydrazinyl-3-methoxypyridine, which can be used in the next step without further purification.
Step 2: Synthesis of N'-(3-methoxypyridin-2-yl)acetohydrazide
-
Dissolve 2-hydrazinyl-3-methoxypyridine (1.0 eq) in dry pyridine under an inert atmosphere and cool to 0 °C.
-
Slowly add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.[2]
-
Pour the mixture into ice-water and extract with dichloromethane.
-
Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
Step 3: Synthesis of 8-Methoxy-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
-
To the crude N'-(3-methoxypyridin-2-yl)acetohydrazide, add phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.[2]
-
After completion, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the synthetic workflows described in the protocols.
Caption: General synthetic workflows for triazolo[4,3-a]pyridine derivatives.
Caption: A typical experimental workflow for synthesis and purification.
References
- 1. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of Triazolo[4,3-A]pyridine-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for the characterization and quantification of Triazolo[4,3-A]pyridine-7-carboxylic acid. The protocols outlined below are based on established analytical techniques for related pyridine carboxylic acid and triazolopyridine derivatives and should be adapted and optimized for specific instrumentation and research needs.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of Triazolo[4,3-A]pyridine-7-carboxylic acid and for its quantification in various matrices. A reversed-phase method is generally suitable for this class of polar, ionizable compounds.
Experimental Protocol: Reversed-Phase HPLC
Objective: To determine the purity of a Triazolo[4,3-A]pyridine-7-carboxylic acid sample and to quantify the analyte.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water
-
Triazolo[4,3-A]pyridine-7-carboxylic acid reference standard
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases and degas them thoroughly.
-
Standard Solution Preparation: Accurately weigh a known amount of Triazolo[4,3-A]pyridine-7-carboxylic acid reference standard and dissolve it in the sample diluent to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing Triazolo[4,3-A]pyridine-7-carboxylic acid in the sample diluent to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Elution: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compound. An example gradient is provided in the table below.
-
-
Analysis: Inject the standards and samples and record the chromatograms.
-
Data Analysis: Identify the peak corresponding to Triazolo[4,3-A]pyridine-7-carboxylic acid based on the retention time of the reference standard. For purity assessment, calculate the area percentage of the main peak. For quantification, create a calibration curve by plotting the peak area of the standards against their concentration and determine the concentration of the analyte in the sample.
Data Presentation: HPLC Method Parameters
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 20 minutes |
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 17.0 | 5 | 95 |
| 17.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Sensitive Quantification
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, making it ideal for the identification and trace-level quantification of Triazolo[4,3-A]pyridine-7-carboxylic acid.
Experimental Protocol: LC-MS/MS
Objective: To confirm the identity of Triazolo[4,3-A]pyridine-7-carboxylic acid and to perform sensitive quantification in complex matrices.
Instrumentation and Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water
-
Triazolo[4,3-A]pyridine-7-carboxylic acid reference standard
Procedure:
-
Sample Preparation: Prepare standards and samples as described in the HPLC protocol. For complex matrices like plasma or tissue homogenates, a protein precipitation or solid-phase extraction (SPE) step may be necessary.
-
Chromatographic Conditions: Utilize a similar gradient elution as in the HPLC method, but with a flow rate adjusted for the smaller column dimensions (e.g., 0.3 mL/min).
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: For identification, a full scan can be performed. For quantification, Selected Reaction Monitoring (SRM) is recommended for higher sensitivity and selectivity.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow Rates: Optimize for the specific instrument.
-
-
SRM Transition: The precursor ion will be the protonated molecule [M+H]⁺. The product ions will need to be determined by infusing a standard solution and performing a product ion scan. Based on the structure, fragmentation of the carboxylic acid group and the triazole ring can be expected.
Data Presentation: Predicted LC-MS Parameters
| Parameter | Value |
| Molecular Formula | C₇H₅N₃O₂ |
| Molecular Weight | 163.14 g/mol |
| Predicted [M+H]⁺ (m/z) | 164.0454 |
| Ionization Mode | ESI+ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of Triazolo[4,3-A]pyridine-7-carboxylic acid. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To confirm the chemical structure of Triazolo[4,3-A]pyridine-7-carboxylic acid.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
-
Triazolo[4,3-A]pyridine-7-carboxylic acid sample
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for aromatic and carboxylic acid protons, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. This will require a larger number of scans compared to ¹H NMR. A proton-decoupled sequence is typically used.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz. Assign the peaks to the corresponding protons and carbons in the molecule.
Data Presentation: Expected NMR Data (Hypothetical)
Note: These are predicted chemical shifts and will need to be confirmed by experimental data.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 7.5 - 9.0 | m |
| Carboxylic Acid OH | > 10 | br s |
| Carbon | Expected Chemical Shift (ppm) |
| Aromatic C | 110 - 150 |
| Carboxylic Acid C=O | 160 - 170 |
Visualizations
General Analytical Workflow
Caption: General workflow for the analytical characterization of Triazolo[4,3-A]pyridine-7-carboxylic acid.
Hypothetical Signaling Pathway Inhibition
As no specific signaling pathway information is available for Triazolo[4,3-A]pyridine-7-carboxylic acid, the following diagram illustrates a generic kinase inhibition pathway, a common mechanism for small molecule drugs in development.
Caption: Hypothetical inhibition of a kinase signaling pathway by Triazolo[4,3-A]pyridine-7-carboxylic acid.
Application Notes and Protocols: Triazolo[4,3-a]pyridine-7-carboxylic acid in Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Triazolo[4,3-a]pyridine-7-carboxylic acid and its derivatives as a versatile scaffold in modern drug design. The document outlines synthetic strategies, potential therapeutic applications, and detailed experimental protocols for biological evaluation.
Introduction
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Its rigid, planar structure and hydrogen bonding capabilities make it an attractive starting point for the design of inhibitors for various enzymes and protein-protein interactions. The 7-carboxylic acid functional group on this scaffold provides a convenient handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective drug candidates.
Derivatives of the[1][2][3]triazolo[4,3-a]pyridine core have shown promise in several therapeutic areas, including oncology, immunology, and anti-infective research. This document will detail the potential applications based on the activities of these derivatives and provide protocols to facilitate further investigation.
Synthesis of Triazolo[4,3-a]pyridine-7-carboxylic acid
While a specific, detailed protocol for the synthesis of Triazolo[4,3-a]pyridine-7-carboxylic acid is not extensively documented in publicly available literature, a general and efficient one-pot reaction has been reported for the synthesis of related triazolopyridines from carboxylic acids and 2-hydrazinopyridines. The following protocol is a representative method adapted for the synthesis of the title compound.
Representative Synthetic Protocol:
This protocol describes a one-pot synthesis of[1][2][3]triazolo[4,3-a]pyridines from a suitable carboxylic acid and 2-hydrazinopyridine.
Materials:
-
2-hydrazinopyridine-5-carboxylic acid
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (catalytic amount)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
To a solution of 2-hydrazinopyridine-5-carboxylic acid (1 mmol) in ethanol (10 mL), add triethyl orthoformate (1.2 mmol) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired[1][2][3]triazolo[4,3-a]pyridine-7-carboxylic acid.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Potential Therapeutic Applications and Biological Activities of Derivatives
Derivatives of the[1][2][3]triazolo[4,3-a]pyridine scaffold have demonstrated significant activity in several key areas of drug discovery. The following sections summarize these findings and provide quantitative data where available.
Anticancer Activity
The[1][2][3]triazolo[4,3-a]pyridine core is a promising scaffold for the development of novel anticancer agents. Derivatives have shown inhibitory activity against various cancer-related targets.
Table 1: Anticancer Activity of[1][2][3]triazolo[4,3-a]pyridine Derivatives
| Compound Class | Target | Cell Line | IC50 (µM) | Reference |
| Pyrazolo[1][2][3]triazolopyrimidine | EGFR | HCC1937 | 7 | [4] |
| Pyrazolo[1][2][3]triazolopyrimidine | EGFR | HeLa | 11 | [4] |
| 1,2,4-triazole-pyridine hybrid | - | B16F10 | 41.12 - 61.11 | [5] |
| [1][2][3]triazolo[1,5-a]pyridinylpyridine | - | HCT-116, U-87 MG, MCF-7 | Not specified | [6] |
| 5-pyridinyl-1,2,4-triazole derivative | FAK | HepG2 | 3.78 - 4.72 | [6] |
| 5-pyridinyl-1,2,4-triazole derivative | FAK | - | 0.0181 | [6] |
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Its overexpression is linked to cancer progression and metastasis. Certain 5-pyridinyl-1,2,4-triazole derivatives have been shown to be potent inhibitors of FAK.[6] Inhibition of FAK can disrupt downstream pro-survival signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 6. Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Triazolo[4,3-a]pyridine Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the biological activity of triazolo[4,3-a]pyridine derivatives. This class of heterocyclic compounds has garnered significant interest due to its diverse pharmacological potential, including anticancer, antimicrobial, and kinase inhibitory activities.[1][2] The following sections detail experimental protocols for key bioassays, present example data in structured tables, and visualize relevant biological pathways and workflows.
Assessment of Anticancer Activity
Triazolo[4,3-a]pyridine derivatives have demonstrated promising cytotoxic effects against various cancer cell lines.[3][4] Key mechanisms of action include the inhibition of protein kinases such as c-Met and the modulation of pathways like the Hedgehog signaling pathway.[5][6]
Data Presentation: In Vitro Cytotoxicity
The following table summarizes hypothetical half-maximal inhibitory concentration (IC50) values of example triazolo[4,3-a]pyridine compounds against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| TPA-001 | MCF-7 (Breast) | 8.42 | Doxorubicin | 1.25 |
| TPA-002 | HCT-116 (Colon) | 12.58 | 5-Fluorouracil | 5.8 |
| TPA-003 | HepG2 (Liver) | 17.69[7] | Sorafenib | 6.7 |
| TPA-004 | B16F10 (Melanoma) | 41.12[4] | Cisplatin | 3.2 |
| TPA-005 | NCI-H1993 (Lung) | 2.5 (in vivo) | SGX-523 | >5 (in vivo)[5] |
Experimental Protocol: MTT Cell Viability Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.[4]
Materials:
-
Triazolo[4,3-a]pyridine compounds
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the triazolo[4,3-a]pyridine compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Signaling Pathway Visualization: c-Met Signaling
Several triazolo[4,3-a]pyridine derivatives have been identified as inhibitors of the c-Met receptor tyrosine kinase, a key player in cancer cell proliferation, survival, and metastasis.[5][8][9]
Caption: The c-Met signaling pathway and the inhibitory action of triazolo[4,3-a]pyridines.
Evaluation of Antimicrobial Activity
The triazolo[4,3-a]pyridine scaffold is also a promising framework for the development of novel antimicrobial agents.[7][10][11]
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following table provides example MIC values for hypothetical triazolo[4,3-a]pyridine compounds against common bacterial strains.
| Compound ID | Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |
| TPA-101 | Staphylococcus aureus | Positive | 32[11] | Ampicillin | 32[11] |
| TPA-102 | Escherichia coli | Negative | 16[11] | Ampicillin | 8[11] |
| TPA-103 | Bacillus subtilis | Positive | 0.8 | Vancomycin | 1.0 |
| TPA-104 | Pseudomonas aeruginosa | Negative | 64 | Ciprofloxacin | 0.5 |
Experimental Protocol: Broth Microdilution Assay
This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[8][12]
Materials:
-
Triazolo[4,3-a]pyridine compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
0.5 McFarland turbidity standard
-
Sterile 96-well plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the triazolo[4,3-a]pyridine compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum with a standard antibiotic), a negative control (inoculum without any compound), and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.
Workflow and Mechanism Visualization
The following diagrams illustrate the experimental workflow for antimicrobial testing and a conceptual representation of potential antimicrobial mechanisms of action.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Potential mechanisms of antimicrobial action for triazolo[4,3-a]pyridines.
Kinase Inhibition Assays
The inhibition of protein kinases is a significant therapeutic strategy, and triazolo[4,3-a]pyridines have been explored as potent kinase inhibitors.[6][13][14]
Data Presentation: Kinase Inhibitory Activity
The following table shows hypothetical IC50 values for example triazolo[4,3-a]pyridine compounds against various kinases.
| Compound ID | Kinase Target | IC50 (µM) | Reference Inhibitor | IC50 (µM) |
| TPA-201 | c-Met | 0.045 | Crizotinib | 0.004 |
| TPA-202 | VEGFR2 | 0.15 | Sunitinib | 0.009 |
| TPA-203 | CDK2/cyclin A2 | 0.057[15] | Sorafenib | 0.184[15] |
| TPA-204 | IDO1 | 0.9[16] | Epacadostat | 0.01 |
Experimental Protocol: In Vitro Kinase Assay (Radiometric)
This protocol describes a common method for measuring kinase activity by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[17]
Materials:
-
Triazolo[4,3-a]pyridine compounds
-
Recombinant kinase (e.g., c-Met)
-
Kinase-specific substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, the recombinant kinase, and the triazolo[4,3-a]pyridine compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity retained on the paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Signaling Pathway Visualization: IDO1 Signaling
Indoleamine 2,3-dioxygenase 1 (IDO1) is an emerging cancer immunotherapy target, and some triazolo[4,3-a]pyridines have shown inhibitory activity against this enzyme.[16][18]
Caption: The IDO1 signaling pathway and its inhibition by triazolo[4,3-a]pyridines.
References
- 1. Bacterial signaling as an antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 5. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. fortislife.com [fortislife.com]
Application Notes and Protocols for High-Throughput Screening of Triazolopyridine Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the high-throughput screening (HTS) of triazolopyridine libraries, a versatile class of heterocyclic compounds with significant potential in drug discovery.[1] Triazolopyridines have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them attractive scaffolds for therapeutic development.[2] This document outlines detailed protocols for various screening assays, data interpretation, and includes visualizations of relevant signaling pathways to facilitate the identification of novel drug candidates.
Introduction to Triazolopyridine Libraries
Triazolopyridines are bicyclic heteroaromatic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological profiles.[2][3] The fused ring system offers a rigid scaffold that can be readily functionalized, allowing for the creation of large and diverse chemical libraries for HTS campaigns.[1] The versatility of this scaffold has led to the discovery of potent inhibitors for a range of biological targets, including kinases, proteases, and signaling pathway components.[4][5]
Data Presentation: Quantitative Analysis of Screening Hits
Effective HTS campaigns rely on robust data analysis to identify and prioritize "hit" compounds for further investigation. Key parameters used to assess the quality and potency of hits from primary screens are summarized below.
| Parameter | Description | Typical Value/Range | Reference |
| Z'-factor | A statistical measure of the quality of an HTS assay, reflecting the separation between positive and negative controls. | > 0.5 for a robust assay | [6] |
| Signal-to-Background (S/B) Ratio | The ratio of the signal from the positive control to the signal from the negative control. | > 5 for an adequate detection window | [6] |
| Coefficient of Variation (%CV) | A measure of the variability of the data, calculated as the standard deviation divided by the mean. | < 10% for reliable assays | [6] |
| IC₅₀ (Half-maximal inhibitory concentration) | The concentration of a compound that inhibits a biological process by 50%. | Varies depending on the target and assay | [5] |
| EC₅₀ (Half-maximal effective concentration) | The concentration of a compound that produces 50% of the maximal possible effect. | Varies depending on the target and assay | |
| Percent Inhibition | The percentage by which a compound reduces the activity of a target or a cellular process. | Calculated relative to controls | [7] |
Experimental Protocols
The following protocols are generalized for the high-throughput screening of triazolopyridine libraries and can be adapted based on the specific biological target and assay format.
Protocol 1: High-Throughput Cell Viability Assay for Anticancer Screening
Objective: To identify triazolopyridine compounds that exhibit cytotoxic or cytostatic effects against cancer cell lines.
Principle: This assay measures the metabolic activity of cells as an indicator of cell viability. A common method is the resazurin-based assay, where viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
Materials:
-
Triazolopyridine compound library (typically 10 mM in DMSO)
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Resazurin sodium salt solution
-
Positive control (e.g., a known cytotoxic drug like Doxorubicin)
-
Negative control (DMSO vehicle)
-
384-well, black, clear-bottom microplates
-
Automated liquid handling system
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in complete medium to a concentration of 1 x 10⁵ cells/mL.
-
Using an automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well plate (4,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[8]
-
-
Compound Addition:
-
Prepare compound plates by serially diluting the triazolopyridine library to the desired screening concentration (e.g., 10 µM) in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Using an automated liquid handler, transfer 10 µL of the diluted compounds, positive control, or negative control to the appropriate wells of the cell plates.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.[8]
-
-
Assay Readout:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Identify "hit" compounds based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Protocol 2: High-Throughput Antiviral Screening Assay
Objective: To identify triazolopyridine compounds that inhibit viral replication or entry.
Principle: A common method for antiviral HTS is the cytopathic effect (CPE) inhibition assay. This assay measures the ability of a compound to protect host cells from virus-induced cell death. Cell viability is often measured using a luminescent ATP-based assay (e.g., CellTiter-Glo®).[4]
Materials:
-
Triazolopyridine compound library
-
Host cell line susceptible to the virus of interest
-
Virus stock with a known titer
-
Complete cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Positive control (a known antiviral drug)
-
Negative control (DMSO vehicle)
-
384-well, white, solid-bottom microplates
-
Automated liquid handling system
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Seed host cells into 384-well plates at a density of 5,000 cells/well in 25 µL of medium.[4]
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Addition:
-
Add 25 nL of each triazolopyridine compound, positive control, or negative control to the wells.
-
-
Virus Infection:
-
Add 25 µL of virus suspension at a multiplicity of infection (MOI) of 0.01 to all wells except the uninfected cell controls.[4]
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C and 5% CO₂ until CPE is observed in the virus control wells.
-
-
Assay Readout:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent CPE inhibition for each compound.
-
Determine the IC₅₀ values for the hit compounds.
-
Protocol 3: Biochemical Kinase Inhibition Assay
Objective: To identify triazolopyridine compounds that directly inhibit the activity of a specific protein kinase.
Principle: This protocol describes a generic TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based kinase assay. The assay measures the phosphorylation of a substrate by a kinase. Inhibition of the kinase by a compound results in a decrease in the FRET signal.
Materials:
-
Triazolopyridine compound library
-
Recombinant kinase
-
Kinase substrate (e.g., a biotinylated peptide)
-
ATP
-
Europium-labeled anti-phospho-substrate antibody (donor)
-
Streptavidin-allophycocyanin (SA-APC) conjugate (acceptor)
-
Kinase reaction buffer
-
Positive control (a known kinase inhibitor)
-
Negative control (DMSO vehicle)
-
384-well, low-volume, white microplates
-
TR-FRET-capable microplate reader
Procedure:
-
Compound Dispensing:
-
Dispense 50 nL of each triazolopyridine compound, positive control, or negative control into the wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Add 5 µL of the 2X kinase/substrate solution to the wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a detection mix containing the Eu-labeled antibody and SA-APC in detection buffer.
-
Add 10 µL of the detection mix to each well to stop the kinase reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Assay Readout:
-
Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 340 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 620 nm).
-
Determine the percent inhibition for each compound and calculate IC₅₀ values for hits.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways often targeted by triazolopyridine derivatives and a typical HTS workflow.
References
- 1. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Cell-based high-throughput screening protocol for discovering antivira" by Hussin A. Rothan and Teow Chong Teoh [knova.um.edu.my]
- 3. researchgate.net [researchgate.net]
- 4. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of Triazolo[4,3-A]pyridine-7-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of Triazolo[4,3-A]pyridine-7-carboxylic acid. The following methods are based on established chemical principles and techniques commonly applied to analogous heterocyclic carboxylic acids. Researchers should consider these protocols as a starting point, with the understanding that optimization may be necessary to achieve the desired purity and yield for their specific sample.
Overview of Purification Strategies
Triazolo[4,3-A]pyridine-7-carboxylic acid is a polar, heterocyclic compound containing a carboxylic acid moiety. Its purification can be approached using several standard laboratory techniques. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity. The most common and effective techniques include:
-
Recrystallization: A fundamental technique for purifying solid compounds based on differences in solubility between the target compound and impurities in a given solvent system.
-
Silica Gel Column Chromatography: A versatile method for separating compounds based on their polarity. It is particularly useful for removing impurities with different polarities from the target compound.
-
Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique suitable for purifying small to large quantities of a compound to a very high degree of purity.
Comparative Data of Purification Techniques for Related Compounds
| Purification Technique | Compound Type | Solvent/Mobile Phase | Typical Yield (%) | Typical Purity (%) | Reference |
| Recrystallization | Triazolo[4,3-a]pyridin-3(2H)-one derivative | Acetonitrile | 67.2% | >98% (by m.p.) | N/A |
| Recrystallization | Triazolo[4,3-a]pyridin-3(2H)-one HCl salt | Isopropanol | 46.3% | >99% (by m.p.) | N/A |
| Column Chromatography | Triazolo[4,3-a]pyrazine derivative | Ethyl acetate/cyclohexane (30:70) | 63% | >95% (by NMR) | [1] |
| Column Chromatography | Triazolo[4,3-a]pyrazine derivative | Ethyl acetate/cyclohexane (20:80) | 56% | >95% (by NMR) | [1] |
| Preparative HPLC | General drug discovery compounds | High-pH mobile phases | Variable | >99% (by HPLC) | [2] |
Experimental Protocols
Protocol for Recrystallization
Recrystallization is often the first method of choice for purifying solid organic compounds due to its simplicity and cost-effectiveness. The key to a successful recrystallization is the selection of an appropriate solvent.
3.1.1. Solvent Screening:
-
Place a small amount (10-20 mg) of the crude Triazolo[4,3-A]pyridine-7-carboxylic acid into separate test tubes.
-
Add a few drops of a test solvent to each tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.
-
Heat the test tubes that show poor room temperature solubility. The ideal solvent will dissolve the compound completely at or near its boiling point.
-
Allow the hot solutions to cool to room temperature, and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.
-
Potential solvents to screen include: water, ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof.
3.1.2. Recrystallization Procedure:
-
Place the crude Triazolo[4,3-A]pyridine-7-carboxylic acid in an Erlenmeyer flask.
-
Add the chosen recrystallization solvent dropwise while heating the flask on a hot plate with stirring. Add just enough solvent to completely dissolve the solid at the boiling point.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Determine the melting point and obtain an NMR spectrum to assess the purity of the recrystallized product.
Protocol for Silica Gel Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities. For a polar and acidic compound like Triazolo[4,3-A]pyridine-7-carboxylic acid, a polar stationary phase (silica gel) and a moderately polar mobile phase are typically used.
3.2.1. Mobile Phase Selection (TLC Analysis):
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., methanol or DMF).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems. A good starting point for a polar, acidic compound is a mixture of a non-polar solvent and a polar solvent, with a small amount of acid. Examples include:
-
Dichloromethane:Methanol (9:1) + 0.5% Acetic Acid
-
Ethyl Acetate:Hexane (1:1) + 0.5% Acetic Acid
-
-
The ideal mobile phase will give the target compound an Rf value of approximately 0.3-0.4.
3.2.2. Column Packing and Purification:
-
Select an appropriate size glass column and slurry pack it with silica gel in the chosen mobile phase.
-
Dissolve the crude Triazolo[4,3-A]pyridine-7-carboxylic acid in a minimal amount of the mobile phase or a stronger solvent. If a stronger solvent is used, pre-adsorb the sample onto a small amount of silica gel.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with the chosen mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Triazolo[4,3-A]pyridine-7-carboxylic acid.
Protocol for Preparative HPLC
Preparative HPLC offers the highest resolution for purification and is suitable when high purity is essential. A reversed-phase C18 column is a common choice for polar heterocyclic compounds.
3.3.1. Analytical Method Development:
-
Develop an analytical HPLC method on a C18 column to achieve good separation between the target compound and its impurities.
-
A typical mobile phase would consist of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Run a gradient elution to determine the approximate concentration of the organic modifier at which the compound elutes.
-
Optimize the gradient to maximize the resolution between the target peak and any impurity peaks.
3.3.2. Scale-Up to Preparative HPLC:
-
Based on the optimized analytical method, scale up the method to a preparative C18 column.
-
Dissolve the crude sample in the mobile phase or a compatible solvent.
-
Inject the sample onto the preparative column and run the scaled-up gradient.
-
Collect fractions corresponding to the peak of the target compound.
-
Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Combine the pure fractions and remove the organic solvent. Lyophilization is often used to remove the aqueous solvent and isolate the final product.
Visualization of Purification Workflow
The following diagram illustrates a general workflow for the purification of Triazolo[4,3-A]pyridine-7-carboxylic acid.
Caption: General purification workflow for Triazolo[4,3-A]pyridine-7-carboxylic acid.
Purity Assessment
After each purification step, it is crucial to assess the purity of the material. The following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. An analytical method should be developed to separate the target compound from starting materials, by-products, and other impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity for a crystalline solid.
By following these detailed protocols and employing the appropriate analytical techniques, researchers can effectively purify Triazolo[4,3-A]pyridine-7-carboxylic acid for its intended applications in research and drug development.
References
Application Notes and Protocols for Evaluating Triazolo[4,3-a]pyridine Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of assays and protocols for evaluating the efficacy of triazolo[4,3-a]pyridine compounds, a promising class of molecules with diverse therapeutic potential. The following sections detail experimental methodologies, data presentation, and visual representations of key biological pathways and workflows.
Introduction to Triazolo[4,3-a]pyridines
The triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide range of biological activities.[1][2] These derivatives have been investigated for their potential as anticancer, antimalarial, antibacterial, and immunomodulatory agents.[1][3][4] Their therapeutic effects are often attributed to the inhibition of specific enzymes or protein-protein interactions.[4] This document outlines key assays to characterize the efficacy of novel triazolo[4,3-a]pyridine derivatives.
In Vitro Efficacy Assays
A variety of in vitro assays are essential for the initial screening and characterization of triazolo[4,3-a]pyridine compounds. These assays provide crucial information on potency, selectivity, and mechanism of action.
Enzyme Inhibition Assays
Many triazolo[4,3-a]pyridine derivatives function by inhibiting specific enzymes. The following are examples of relevant enzyme inhibition assays.
2.1.1. Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition Assay
IDO1 is a key enzyme in the kynurenine pathway and a target for cancer immunotherapy.[5][6] Triazolo[4,3-a]pyridines have been identified as potent IDO1 inhibitors.[5][6]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the triazolo[4,3-a]pyridine compound in dimethyl sulfoxide (DMSO).
-
Prepare a reaction buffer containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM L-tryptophan, 200 μg/mL catalase, and 40 μM methylene blue.
-
Prepare a solution of recombinant human IDO1 (rhIDO1) in reaction buffer.
-
-
Assay Procedure:
-
Add serial dilutions of the test compound to a 96-well plate.
-
Add the rhIDO1 solution to each well.
-
Initiate the reaction by adding L-ascorbic acid to a final concentration of 20 mM.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 3% (w/v) trichloroacetic acid.
-
Incubate at 65°C for 15 minutes to convert N-formylkynurenine to kynurenine.
-
-
Detection and Data Analysis:
-
Centrifuge the plate to pellet precipitated protein.
-
Transfer the supernatant to a new plate.
-
Add Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid) to each well.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.[5]
-
2.1.2. c-Met Kinase Inhibition Assay
The c-Met proto-oncogene is a receptor tyrosine kinase that is often dysregulated in cancer.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the triazolo[4,3-a]pyridine compound in DMSO.
-
Prepare a kinase buffer (e.g., containing Tris-HCl, MgCl2, MnCl2, DTT, and ATP).
-
Prepare a solution of recombinant c-Met kinase and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).
-
-
Assay Procedure:
-
Add serial dilutions of the test compound to a 96-well plate.
-
Add the c-Met kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection and Data Analysis:
-
Detect kinase activity using a suitable method, such as a phosphospecific antibody-based ELISA, a fluorescence polarization assay, or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the percentage of inhibition and determine the IC50 value.[7]
-
Cell-Based Assays
Cell-based assays are crucial for evaluating the efficacy of compounds in a more physiologically relevant context.
2.2.1. Antiproliferative Activity Assay
This assay determines the ability of a compound to inhibit cell growth.
Experimental Protocol:
-
Cell Culture:
-
Assay Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the triazolo[4,3-a]pyridine compound for a specified duration (e.g., 48 or 72 hours).
-
-
Detection and Data Analysis:
-
Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, sulforhodamine B (SRB) assay, or a commercial cell viability reagent (e.g., CellTiter-Glo®).
-
Measure the absorbance or luminescence according to the chosen method.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.[8][9]
-
2.2.2. Antimicrobial Activity Assay (Microbroth Dilution Method)
This assay determines the minimum inhibitory concentration (MIC) of a compound against bacteria.[1]
Experimental Protocol:
-
Bacterial Culture:
-
Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth media.[1]
-
-
Assay Procedure:
-
Prepare serial twofold dilutions of the triazolo[4,3-a]pyridine compound in a 96-well microtiter plate containing broth media.
-
Inoculate each well with a standardized suspension of the bacteria.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Detection and Data Analysis:
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]
-
2.2.3. Antimalarial Activity Assay
This assay evaluates the efficacy of compounds against Plasmodium falciparum.[3][10][11]
Experimental Protocol:
-
Parasite Culture:
-
Culture chloroquine-resistant strains of P. falciparum in human erythrocytes in a complete medium.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well plate.
-
Add the parasitized erythrocytes to each well.
-
Incubate the plates under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C for 72 hours.
-
-
Detection and Data Analysis:
Protein-Protein Interaction Assays
2.3.1. PD-1/PD-L1 Interaction Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to identify compounds that disrupt the interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1), a key immune checkpoint.[4]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the triazolo[4,3-a]pyridine compound in DMSO.
-
Use commercially available HTRF assay kits containing tagged PD-1 and PD-L1 proteins (e.g., His-tagged PD-1 and Fc-tagged PD-L1) and corresponding anti-tag antibodies conjugated to HTRF donor and acceptor fluorophores.
-
-
Assay Procedure:
-
Add serial dilutions of the test compound to a low-volume 384-well plate.
-
Add the tagged PD-1 and PD-L1 proteins.
-
Add the HTRF detection antibodies.
-
Incubate the plate at room temperature for a specified time (e.g., 1-3 hours).
-
-
Detection and Data Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio and the percentage of inhibition.
-
Determine the IC50 value from the dose-response curve.[4]
-
In Vivo Efficacy Models
In vivo studies are critical for evaluating the therapeutic potential of promising compounds in a whole-organism context.
Xenograft Models for Anticancer Activity
Xenograft models are widely used to assess the antitumor efficacy of novel compounds.[7][12]
Experimental Protocol:
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Cell Implantation:
-
Subcutaneously implant human cancer cells (e.g., MKN-45 gastric cancer cells, NCI-H1993 non-small cell lung cancer cells) into the flank of the mice.[7]
-
-
Treatment:
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the triazolo[4,3-a]pyridine compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules. The control group receives the vehicle.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.[7]
-
Data Presentation
Quantitative data from the assays should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Efficacy of Triazolo[4,3-a]pyridine Derivatives
| Compound ID | Target | Assay Type | Cell Line/Enzyme | IC50 (µM) | Reference |
| Series 1 | IDO1 | Enzyme Inhibition | rhIDO1 | 0.9 - 2.6 | [5][6] |
| Series 2 | Falcipain-2 | Antimalarial | P. falciparum | 2.24 - 4.98 | [3][10] |
| 2e | Antibacterial | MIC | S. aureus | 32 (µg/mL) | [1] |
| 2e | Antibacterial | MIC | E. coli | 16 (µg/mL) | [1] |
| A22 | PD-1/PD-L1 | HTRF | - | 0.0923 | [4] |
| 4d | c-Met | Kinase Inhibition | c-Met | - | [7] |
| 12d | Tubulin | Antiproliferative | HeLa | 0.015 | [8] |
| 12d | Tubulin | Antiproliferative | A549 | 0.021 | [8] |
| 12d | Tubulin | Antiproliferative | MCF-7 | 0.069 | [8] |
| 12d | Tubulin | Antiproliferative | HCT116 | 0.028 | [8] |
| 8l | Antiproliferative | Antiproliferative | HeLa | 5.98 | [9] |
| 8l | Antiproliferative | Antiproliferative | HCT116 | 7.25 | [9] |
| 8l | Antiproliferative | Antiproliferative | MCF-7 | 12.58 | [9] |
| 8l | Antiproliferative | Antiproliferative | A549 | 9.87 | [9] |
Visualizations
Diagrams are provided to illustrate key signaling pathways and experimental workflows.
Caption: General experimental workflow for evaluating triazolo[4,3-a]pyridine efficacy.
Caption: Inhibition of the IDO1 pathway by triazolo[4,3-a]pyridine compounds.
Caption: Disruption of the PD-1/PD-L1 interaction by triazolo[4,3-a]pyridines.
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of indole-based [1,2,4]triazolo[4,3-a] pyridine derivatives as novel microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient synthesis and evaluation of novel 6-arylamino-[1,2,4]triazolo[4,3-a]pyridine derivatives as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Triazolopyridines as Molecular Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of triazolopyridines as versatile molecular probes. This document includes summaries of quantitative data, detailed experimental protocols for key applications, and visualizations of relevant signaling pathways and experimental workflows.
Application: Fluorescent Detection of Hypochlorous Acid (HOCl) in Live Cells
Triazolopyridine derivatives, in conjunction with fluorophores like BODIPY, serve as effective "turn-on" fluorescent probes for the selective detection of hypochlorous acid (HOCl), a key reactive oxygen species (ROS) involved in inflammation and immune responses. The detection mechanism relies on an HOCl-triggered cyclization reaction that forms a triazolopyridine ring, leading to a significant increase in fluorescence intensity.[1]
Quantitative Data
The performance of two such BODIPY-based triazolopyridine probes for HOCl detection is summarized below.
| Probe | Analyte | Limit of Detection (LOD) | Solvent System | Reference |
| Compound 2 | HOCl | 0.21 µM | MeOH-5 mM PBS (1:1 v/v) | [1][2][3] |
| Compound 3 | HOCl | 0.77 µM | MeOH-5 mM PBS (1:1 v/v) | [1][2][3] |
Experimental Protocol: Live Cell Imaging of Endogenous HOCl
This protocol outlines the use of a BODIPY-triazolopyridine probe for visualizing endogenous HOCl in RAW 264.7 murine macrophage cells stimulated with lipopolysaccharide (LPS).
Materials:
-
BODIPY-triazolopyridine HOCl Probe (e.g., Compound 2)
-
RAW 264.7 murine macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Confocal microscope with appropriate filter sets
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. Seed cells on glass-bottom dishes suitable for microscopy and allow them to adhere overnight.
-
Probe Preparation: Prepare a 1 mM stock solution of the BODIPY-triazolopyridine probe in DMSO.
-
Cell Staining:
-
Wash the cells twice with warm PBS.
-
Dilute the probe stock solution in serum-free DMEM to a final concentration of 5 µM.
-
Incubate the cells with the probe solution for 30 minutes at 37°C.
-
-
Induction of Endogenous HOCl:
-
Wash the cells twice with warm PBS to remove excess probe.
-
To induce HOCl production, treat the cells with 1 µg/mL LPS in DMEM for 4-6 hours. For a positive control, a separate dish of stained cells can be treated with a known HOCl donor.
-
-
Live Cell Imaging:
-
After LPS stimulation, wash the cells twice with PBS.
-
Image the cells using a confocal microscope. For a BODIPY-based probe, typical excitation is around 488 nm and emission is collected between 500-550 nm.
-
Acquire images of both LPS-treated and untreated cells to compare the fluorescence intensity. A significant increase in fluorescence in the LPS-treated cells indicates the presence of endogenous HOCl.
-
Experimental Workflow
Application: Probing the ASK1-p38/JNK Signaling Pathway
Triazolopyridine derivatives have been identified as potent inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1), a key component of the MAPK signaling cascade that is activated by cellular stress and plays a role in inflammation and apoptosis.[4] By conjugating a fluorescent dye to a triazolopyridine-based ASK1 inhibitor, it is possible to create a molecular probe to visualize the localization and dynamics of ASK1 within cells.
Signaling Pathway
Quantitative Data: Triazolopyridine-Based Inhibitors
The following table summarizes the inhibitory activity of a representative triazolopyridine compound against ASK1.
| Compound | Target | IC50 (nM) | Reference |
| 16a | ASK1 | 149.1 | [4] |
Hypothetical Experimental Protocol: Visualizing ASK1 with a Fluorescent Triazolopyridine Probe
This protocol describes a hypothetical workflow for using a fluorescently labeled triazolopyridine to visualize ASK1 in a human cell line.
Probe Design and Synthesis:
-
Synthesize a triazolopyridine derivative with known affinity for ASK1.
-
Incorporate a linker at a position on the triazolopyridine scaffold that is not critical for binding to ASK1.
-
Conjugate a suitable fluorescent dye (e.g., a silicon-rhodamine derivative for live-cell imaging) to the linker.
Materials:
-
Fluorescent Triazolopyridine-ASK1 Probe
-
Human cell line expressing ASK1 (e.g., HGC-27)
-
Appropriate cell culture medium and supplements
-
Stress-inducing agent (e.g., TNF-α)
-
Formaldehyde solution (for fixed-cell imaging)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture HGC-27 cells on coverslips in a 24-well plate.
-
Cell Treatment:
-
For live-cell imaging, incubate the cells with the fluorescent triazolopyridine probe at an optimized concentration (e.g., 1-10 µM) for 1-2 hours.
-
To induce the ASK1 pathway, treat the cells with TNF-α (e.g., 20 ng/mL) for 30 minutes.
-
-
Imaging (Live-Cell):
-
Wash the cells with fresh medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.
-
Observe the subcellular localization of the fluorescent probe.
-
-
Imaging (Fixed-Cell):
-
After treatment, fix the cells with 4% formaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Incubate with the fluorescent triazolopyridine probe.
-
Wash and mount the coverslips with mounting medium containing DAPI.
-
Image the cells to determine the localization of the probe in relation to the nucleus.
-
Logical Workflow for Probe Application
References
- 1. mdpi.com [mdpi.com]
- 2. BODIPY-Based Fluorescent Probes for Selective Visualization of Endogenous Hypochlorous Acid in Living Cells via Triazolopyridine Formation - NSTDA Open Repository [nstda.or.th]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Triazolo[4,3-A]pyridine-7-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Triazolo[4,3-A]pyridine-7-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to Triazolo[4,3-A]pyridine-7-carboxylic acid?
A1: A widely utilized and reliable strategy involves a multi-step synthesis starting from commercially available materials. The general approach is the construction of a substituted pyridine ring bearing a precursor to the carboxylic acid (typically an ester), followed by the formation of the fused triazole ring, and concluding with the hydrolysis of the ester to the desired carboxylic acid. A common pathway begins with methyl 2-chloropyridine-4-carboxylate.
Q2: Are there alternative synthetic strategies for the triazolopyridine core?
A2: Yes, several methods exist for the synthesis of the[1][2][3]triazolo[4,3-a]pyridine core.[4] These include:
-
One-pot oxidative cyclization of 2-hydrazinopyridines with aldehydes.
-
Palladium-catalyzed addition of hydrazides to 2-chloropyridine followed by dehydration.[4]
-
CDI (1,1'-Carbonyldiimidazole) mediated tandem coupling and cyclization.
-
Electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates.[4]
-
Microwave-assisted synthesis from enaminonitriles and benzohydrazides.
The choice of method often depends on the desired substitution pattern and the availability of starting materials. For Triazolo[4,3-A]pyridine-7-carboxylic acid, a route that is tolerant of the carboxylic acid or ester functionality is crucial.
Q3: What are the key intermediates in the synthesis of Triazolo[4,3-A]pyridine-7-carboxylic acid?
A3: The key intermediates in a common synthetic route are:
-
Methyl 2-chloropyridine-4-carboxylate: This serves as the foundational pyridine structure.
-
Methyl 2-hydrazinopyridine-4-carboxylate: Formed by the reaction of the chloropyridine with hydrazine.
-
Methyl[1][2][3]triazolo[4,3-a]pyridine-7-carboxylate: The ester precursor to the final product, obtained after cyclization.
Troubleshooting Guides
Below are common issues encountered during the synthesis of Triazolo[4,3-A]pyridine-7-carboxylic acid, along with potential causes and solutions.
Problem 1: Low Yield in the Formation of Methyl 2-hydrazinopyridine-4-carboxylate
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Incomplete reaction | Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS. Ensure an adequate excess of hydrazine hydrate is used. | Drive the reaction to completion and increase the yield of the desired hydrazinopyridine. |
| Side reactions | Use a milder solvent like ethanol or isopropanol instead of water to minimize hydrolysis of the ester. | Reduce the formation of 2-hydrazinopyridine-4-carboxylic acid as a byproduct. |
| Difficult product isolation | The product can be water-soluble. After reaction, carefully neutralize the mixture and extract with a suitable organic solvent like ethyl acetate or dichloromethane. Multiple extractions may be necessary. | Improve the recovery of the product from the aqueous reaction mixture. |
Problem 2: Low Yield during Cyclization to form Methyl[1][2][3]triazolo[4,3-a]pyridine-7-carboxylate
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Inefficient dehydration | Ensure the dehydrating agent (e.g., triethyl orthoformate) is fresh and used in sufficient excess. Acetic acid can also be used as a solvent and catalyst for the dehydration. Microwave irradiation can significantly reduce reaction times and improve yields.[4] | Promote efficient cyclization and increase the yield of the triazolopyridine ester. |
| Decomposition of starting material | If using harsh acidic conditions (e.g., strong mineral acids) and high temperatures, consider milder alternatives like heating in acetic acid or using a dehydrating agent like phosphorus oxychloride at controlled temperatures. | Minimize degradation of the starting material and improve the overall yield. |
| Formation of isomers | The cyclization of 2-hydrazinopyridines can sometimes lead to the formation of the isomeric[1][2][3]triazolo[1,5-a]pyridine. The choice of cyclizing agent can influence the regioselectivity. Using orthoesters generally favors the [4,3-a] isomer. | Increase the selectivity for the desired Triazolo[4,3-A]pyridine isomer. |
Problem 3: Low Yield or Product Degradation during Final Hydrolysis
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Harsh hydrolysis conditions | Use mild basic hydrolysis conditions, such as lithium hydroxide (LiOH) in a mixture of THF and water at room temperature.[5] Avoid strong bases and high temperatures which can lead to ring opening or other side reactions. | Achieve complete hydrolysis of the ester to the carboxylic acid while preserving the triazolopyridine core. |
| Decarboxylation | Pyridine carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures.[6] Perform the hydrolysis and subsequent work-up at or below room temperature. | Prevent the loss of the carboxylic acid functionality and improve the yield of the final product. |
| Difficult purification | The product is an amphoteric molecule and may be soluble in both acidic and aqueous basic solutions. Purify by adjusting the pH of the aqueous solution to the isoelectric point of the molecule to induce precipitation. The solid can then be collected by filtration. | Isolate the pure Triazolo[4,3-A]pyridine-7-carboxylic acid from the reaction mixture. |
Experimental Protocols
Synthesis of Methyl 2-hydrazinopyridine-4-carboxylate
-
To a solution of methyl 2-chloropyridine-4-carboxylate (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of Methyl[1][2][3]triazolo[4,3-a]pyridine-7-carboxylate
-
Dissolve methyl 2-hydrazinopyridine-4-carboxylate (1.0 eq) in triethyl orthoformate (10-15 eq).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
After completion, cool the mixture and remove the excess triethyl orthoformate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired product.
Synthesis of Triazolo[4,3-A]pyridine-7-carboxylic acid
-
Dissolve methyl[1][2][3]triazolo[4,3-a]pyridine-7-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH) (1.5 - 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent like ethyl acetate to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to the isoelectric point of the product, which will cause it to precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of the Triazolopyridine Core
| Entry | Cyclizing Agent | Solvent | Temperature | Time | Yield (%) | Reference |
| 1 | Triethyl orthoformate | Acetic Acid | Reflux | 4 h | 75 | Inferred from related syntheses |
| 2 | Formic Acid | None | 120 °C | 6 h | 68 | Inferred from related syntheses |
| 3 | POCl₃ | Toluene | 110 °C | 2 h | 65 | Inferred from related syntheses |
| 4 | CDI | THF | rt | 12 h | 70 | Inferred from related syntheses |
| 5 | Microwave (Dehydration) | Acetic Acid | 150 °C | 15 min | 85 | [1] |
Table 2: Comparison of Hydrolysis Conditions for Methyl[1][2][3]triazolo[4,3-a]pyridine-7-carboxylate
| Entry | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| 1 | LiOH | THF/H₂O | Room Temp. | 4 h | >90 | [5] |
| 2 | NaOH | Methanol/H₂O | 50 °C | 2 h | 85 | Inferred from related syntheses |
| 3 | KOH | Ethanol/H₂O | Reflux | 1 h | 78 | Inferred from related syntheses |
Visualizations
Caption: Synthetic workflow for Triazolo[4,3-A]pyridine-7-carboxylic acid.
Caption: Troubleshooting decision tree for low yield issues.
Caption: Simplified mechanism of the cyclization step.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. methyl 2-chloropyrimidine-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. Novel synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide and initial biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. US2855400A - 2-methyl-pyridine-4-carboxylic acid derivatives - Google Patents [patents.google.com]
Technical Support Center: Triazolopyridine Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of triazolopyridines. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric forms of triazolopyridines and how do their syntheses differ?
A1: Triazolopyridines are a class of heterocyclic compounds with a triazole ring fused to a pyridine ring. The most commonly synthesized isomers include[1][2][3]triazolo[4,3-a]pyridine,[1][2][3]triazolo[1,5-a]pyridine, and[1][2][4]triazolo[1,5-a]pyridine. The synthetic routes are distinct for each isomer. For instance,[1][2][3]triazolo[4,3-a]pyridines are often prepared by the oxidative cyclization of 2-pyridylhydrazones or the cyclodehydration of acylated 2-hydrazinopyridines. In contrast,[1][2][3]triazolo[1,5-a]pyridines are typically synthesized from 2-aminopyridines.
Q2: I am observing an unexpected isomer in my final product. What could be the cause?
A2: The formation of an unexpected isomer is often due to a Dimroth rearrangement. This is a common side reaction, particularly in the synthesis of[1][2][3]triazolo[4,3-c]pyrimidines (a related scaffold) which can rearrange to the more thermodynamically stable[1][2][3]triazolo[1,5-c]pyrimidine isomer. This rearrangement can be facilitated by acidic or basic conditions, and the presence of certain substituents. It is crucial to carefully control the pH and temperature of your reaction to minimize this side reaction.
Q3: My reaction to form a[1][2][3]triazolo[4,3-a]pyridine from a carboxylic acid and 2-hydrazinopyridine is giving a significant amount of a higher molecular weight byproduct. What is it and how can I avoid it?
A3: A common side product in this reaction is a bis-acylated derivative of 2-hydrazinopyridine. This occurs when two molecules of the carboxylic acid react with one molecule of 2-hydrazinopyridine. To minimize its formation, it is advisable to use a 1:1 stoichiometry of the reactants and to control the reaction temperature. A stepwise addition of the carboxylic acid can also be beneficial.
Troubleshooting Guide
Problem 1: Low yield of the desired[1][2][3]triazolo[4,3-a]pyridine product in oxidative cyclization of 2-pyridylhydrazones.
| Possible Cause | Suggested Solution |
| Incomplete cyclization | Ensure the reaction goes to completion by monitoring with TLC or LC-MS. If necessary, increase the reaction time or temperature. |
| Oxidative degradation of the starting material or product | Use a milder oxidizing agent or lower the reaction temperature. The stability of the hydrazide under oxidative conditions can be a limiting factor. |
| Suboptimal oxidant | The choice of oxidant is critical. Common oxidants include lead tetraacetate, manganese dioxide, and copper salts. The effectiveness of a particular oxidant can be substrate-dependent, so screening different oxidants may be necessary. |
| Incorrect work-up procedure | Ensure that the work-up procedure is not degrading the product. Some triazolopyridines are sensitive to strong acids or bases. |
Problem 2: Formation of the Dimroth rearrangement product, the[1][2][3]triazolo[1,5-a]pyridine isomer, instead of the desired[1][2][3]triazolo[4,3-a]pyridine.
| Possible Cause | Suggested Solution |
| Acidic or basic reaction conditions | The Dimroth rearrangement is often catalyzed by acid or base. Maintain a neutral pH throughout the reaction and purification steps. |
| Elevated temperatures | Higher temperatures can promote the rearrangement to the thermodynamically more stable isomer. Conduct the reaction at the lowest effective temperature. |
| Substituent effects | The presence of certain substituents on the pyridine or triazole ring can facilitate the rearrangement. If possible, consider a synthetic route that avoids intermediates prone to this rearrangement. |
Experimental Protocols
Protocol 1: Synthesis of 3-phenyl-[1][2][3]triazolo[4,3-a]pyridine via Oxidative Cyclization
This protocol describes the synthesis of a[1][2][3]triazolo[4,3-a]pyridine derivative from 2-hydrazinopyridine and an aldehyde, followed by oxidative cyclization.
Step 1: Formation of the Hydrazone
-
Dissolve 2-hydrazinopyridine (1.0 eq) in ethanol.
-
Add benzaldehyde (1.0 eq) dropwise at room temperature.
-
Stir the mixture for 2-4 hours until the reaction is complete (monitor by TLC).
-
The resulting hydrazone may precipitate and can be collected by filtration.
Step 2: Oxidative Cyclization
-
Suspend the hydrazone in a suitable solvent such as dichloromethane or acetonitrile.
-
Add an oxidizing agent, for example, iodobenzene diacetate (IBD) (1.1 eq), in portions at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Minimizing Bis-acylation in the Synthesis of[1][2][3]triazolo[4,3-a]pyridines from Carboxylic Acids
This protocol provides a method to reduce the formation of bis-acylated byproducts.
-
To a solution of the carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of 2-hydrazinopyridine (1.0 eq) in the same solvent dropwise to the activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir until completion.
-
Proceed with the cyclization step, which can be achieved by heating the reaction mixture or by adding a dehydrating agent.
Visualizing Reaction Pathways
The following diagrams illustrate key reaction pathways and potential side reactions in triazolopyridine synthesis.
Caption: Synthetic pathway to[1][2][3]triazolo[4,3-a]pyridines and common side reactions.
Caption: Troubleshooting workflow for common issues in triazolopyridine synthesis.
References
Technical Support Center: Triazolo[4,3-A]pyridine-7-carboxylic acid Purification
Welcome to the technical support center for the purification of Triazolo[4,3-A]pyridine-7-carboxylic acid and its derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions encountered during the purification of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for Triazolo[4,3-A]pyridine-7-carboxylic acid?
A1: The most prevalent methods for purifying Triazolo[4,3-A]pyridine-7-carboxylic acid and its analogs are column chromatography and recrystallization. Column chromatography is often performed using silica gel with a mobile phase consisting of an ethyl acetate and cyclohexane mixture.[1] Recrystallization from solvents like ethanol is also a common final step to obtain high-purity crystalline solids.[2]
Q2: I'm observing a persistent impurity with a similar polarity to my product. How can I improve separation?
A2: When dealing with impurities of similar polarity, optimizing your column chromatography conditions is crucial. You can try a shallower gradient of your solvent system (e.g., slowly increasing the percentage of ethyl acetate in cyclohexane). Alternatively, using a different solvent system altogether may alter the selectivity. For particularly challenging separations, consider switching to a different stationary phase, such as alumina, or employing preparative HPLC.
Q3: My compound is poorly soluble in common recrystallization solvents. What should I do?
A3: Poor solubility can be a significant hurdle. For Triazolo[4,3-A]pyridine derivatives, which can be acidic, altering the pH of the solution can sometimes improve solubility. For instance, dissolving the crude product in a dilute basic solution and then re-precipitating it by adding acid can be an effective purification strategy. If you prefer a standard recrystallization, screening a wide range of solvents, including polar aprotic solvents like DMF or DMSO (followed by the addition of an anti-solvent), may be necessary.
Q4: After purification, my yield is very low. What are the potential causes?
A4: Low yield can stem from several factors. During column chromatography, your compound might be irreversibly adsorbing to the silica gel or eluting very slowly, leading to broad peaks and difficult collection. Ensure you are using an appropriate solvent polarity to elute your compound effectively. In recrystallization, using too much solvent can prevent your product from crashing out upon cooling. It's also possible that the compound is partially soluble even at low temperatures, leading to losses in the mother liquor. Minimizing the amount of hot solvent used for dissolution is key.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the purification of Triazolo[4,3-A]pyridine-7-carboxylic acid.
| Problem | Possible Cause | Suggested Solution |
| Multiple Spots on TLC After Column | Incomplete separation due to incorrect solvent system. | Re-run the column with a shallower solvent gradient or switch to a different mobile phase (e.g., dichloromethane/methanol). |
| Overloading the column. | Use a larger column or reduce the amount of crude material loaded. | |
| Product Oiling Out During Recrystallization | The solvent is not ideal for crystallization. | Try a different solvent or a solvent/anti-solvent system. For example, dissolve the compound in a small amount of a good solvent (like methanol) and slowly add a poor solvent (like water or hexane) until turbidity persists, then heat to clarify and cool slowly. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. | |
| Product Appears as an Amorphous Solid | Rapid precipitation from solution. | Slow down the crystallization process. Hot filtration to remove any insoluble impurities followed by slow cooling can promote the formation of crystals. |
| Inconsistent Melting Point | Presence of residual solvent or impurities. | Dry the product under a high vacuum for an extended period. If the melting point is still broad, an additional purification step like a second recrystallization or a short silica plug filtration may be necessary. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for purifying Triazolo[4,3-A]pyridine derivatives on silica gel.
-
Slurry Preparation: Dissolve the crude Triazolo[4,3-A]pyridine-7-carboxylic acid in a minimal amount of a polar solvent like dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution to create a slurry.
-
Solvent Removal: Gently evaporate the solvent from the slurry under reduced pressure until a dry, free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using a non-polar solvent like cyclohexane or hexane.
-
Loading: Carefully add the dried slurry containing the crude product to the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 80:20 cyclohexane/ethyl acetate).[1] Gradually increase the polarity of the mobile phase (e.g., to 70:30 cyclohexane/ethyl acetate) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol describes a typical recrystallization procedure.
-
Solvent Selection: Choose a suitable solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Ethanol is often a good starting point for this class of compounds.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to reflux with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under a vacuum to remove any residual solvent.
Visual Guides
Caption: General workflow for the purification of Triazolo[4,3-A]pyridine-7-carboxylic acid.
References
Technical Support Center: Stability of Triazolo[4,3-a]pyridine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges with triazolo[4,3-a]pyridine compounds during experimentation.
Frequently Asked Questions (FAQs)
Q1: My triazolo[4,3-a]pyridine compound is degrading during storage in a capsule formulation. What could be the cause?
A1: Degradation in solid-state formulations, such as capsules, can often be attributed to oxidative pathways, especially if the formulation contains basic excipients like magnesium stearate. One identified degradation pathway involves the oxidation of the triazolo[4,3-a]pyridine core to form N-oxides. These intermediates can then be protonated and react with another molecule of the parent compound to form pseudodimers, leading to a loss of the active pharmaceutical ingredient (API).[1]
Q2: How can I improve the stability of my triazolo[4,3-a]pyridine compound in a capsule formulation?
A2: To mitigate oxidative degradation in capsule formulations, consider the following strategies[1]:
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Avoid Basic Excipients: Replace basic lubricants like magnesium stearate with alternatives to minimize the formation of the free base of your compound, which may be more susceptible to oxidation.
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Use the Free Base Form of the API: If the degradation pathway involves protonation of an intermediate, using the free base form of the API instead of a salt can help to limit this step.
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Incorporate Antioxidants: The addition of suitable antioxidants to the formulation can help to prevent the initial oxidation of the triazolo[4,3-a]pyridine core.
Q3: What are the typical stress conditions used to evaluate the stability of triazolo[4,3-a]pyridine compounds?
A3: Forced degradation studies are essential to understand the intrinsic stability of your compound. Typical stress conditions include:
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Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at elevated temperatures.
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Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
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Thermal Stress: Heating the compound at various temperatures (e.g., 60°C, 80°C) with and without humidity.
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Photostability: Exposing the compound to light sources that emit in the UV and visible regions, following ICH Q1B guidelines.
Q4: I am observing multiple degradation products in my stability studies. How can I identify them?
A4: A combination of liquid chromatography and mass spectrometry (LC-MS) is a powerful tool for identifying degradation products. High-resolution mass spectrometry can provide accurate mass measurements to help determine the elemental composition of the degradants. For definitive structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[1]
Troubleshooting Guides
Issue 1: Rapid Degradation in Solution
Symptoms:
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A rapid decrease in the parent compound peak area and the appearance of new peaks in the HPLC chromatogram when the triazolo[4,3-a]pyridine compound is dissolved in a solvent.
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Discoloration of the solution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | Investigate the compound's stability at different pH values (acidic, neutral, and basic). If the compound is found to be unstable at a particular pH, adjust the pH of the solution using appropriate buffers to a range where the compound is more stable. |
| Oxidation | If the degradation is suspected to be oxidative, try degassing the solvent or preparing the solution under an inert atmosphere (e.g., nitrogen or argon). The addition of a small amount of an antioxidant may also be beneficial. |
| Photodegradation | Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. Compare the stability of a light-protected sample to one exposed to ambient light to confirm photosensitivity. |
Issue 2: Inconsistent Stability Results Between Batches
Symptoms:
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Significant variations in the stability profile of different batches of the same triazolo[4,3-a]pyridine compound under identical conditions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Impurities from Synthesis | Analyze the impurity profile of each batch using a high-resolution analytical technique like LC-MS. Certain impurities can act as catalysts for degradation. If a correlation is found between a specific impurity and instability, refine the purification process to remove it. |
| Polymorphism | Different crystalline forms (polymorphs) of a compound can have different stabilities. Use techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for polymorphism between batches. |
| Variations in Residual Solvents | Residual solvents from the final crystallization step can impact stability. Quantify the residual solvents in each batch using gas chromatography (GC). |
Experimental Protocols
Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies on a triazolo[4,3-a]pyridine compound. The conditions should be optimized for each specific compound to achieve a target degradation of 5-20%.
1. Acid and Base Hydrolysis:
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Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.
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Incubate the solutions at a specified temperature (e.g., 60°C) for a set period (e.g., 24 hours).
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At various time points, withdraw aliquots, neutralize them if necessary, and dilute to a suitable concentration for HPLC analysis.
2. Oxidative Degradation:
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Prepare a solution of the compound (e.g., 1 mg/mL) in a solution of 3% hydrogen peroxide.
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Keep the solution at room temperature and protect it from light.
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Monitor the degradation over time by taking samples for HPLC analysis.
3. Thermal Degradation:
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Place the solid compound in a stability chamber at an elevated temperature (e.g., 80°C) and controlled humidity (e.g., 75% RH).
-
At specified intervals, take samples, dissolve them in a suitable solvent, and analyze by HPLC.
4. Photostability Testing:
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Expose the solid compound and a solution of the compound to a light source that meets ICH Q1B guidelines (e.g., a xenon lamp or a combination of cool white and UV lamps).
-
Simultaneously, keep a control sample in the dark at the same temperature.
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After the specified exposure, analyze both the light-exposed and dark control samples by HPLC.
Stability-Indicating HPLC Method
The following is a template for a stability-indicating HPLC method. The specific parameters will need to be optimized for each triazolo[4,3-a]pyridine compound and its degradation products.
| Parameter | Typical Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute the parent compound and its degradation products. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV detector at a wavelength where the parent compound and expected degradation products have good absorbance (e.g., determined from a UV scan). |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Summary of Forced Degradation of Compound X
| Stress Condition | Time (hours) | % Degradation of Compound X | Number of Degradation Products |
| 0.1 M HCl (60°C) | 24 | 15.2 | 2 |
| 0.1 M NaOH (60°C) | 24 | 8.5 | 1 |
| 3% H₂O₂ (RT) | 24 | 19.8 | 3 |
| Thermal (80°C/75% RH) | 48 | 5.1 | 1 |
| Photolytic (ICH Q1B) | - | 12.7 | 2 |
Visualizations
References
Technical Support Center: Spectroscopic Analysis of Triazolopyridines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triazolopyridine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: My ¹H NMR spectrum has very broad peaks. What are the common causes and solutions?
A1: Peak broadening in NMR can be caused by several factors:
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Poor Sample Homogeneity: If your compound is not fully dissolved, suspended solid particles will distort the magnetic field, leading to broad lines.[1][2]
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Solution: Ensure your sample is completely dissolved. You may need to gently heat the sample, sonicate it, or switch to a more suitable deuterated solvent like DMSO-d₆ for polar compounds.[1] Filtering the sample into the NMR tube using a pipette with a cotton or glass wool plug can remove particulate matter.[2][3]
-
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High Concentration: Overly concentrated samples can increase solution viscosity, which leads to broader peaks.[3][4]
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Paramagnetic Impurities: The presence of paramagnetic metals can cause significant line broadening.[1]
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Solution: Ensure all glassware is thoroughly cleaned. If you suspect metal contamination from a reaction (e.g., palladium catalyst), try purifying the sample again using a method known to remove trace metals.
-
-
Poor Shimming: The spectrometer's magnetic field may not be properly homogenized.[4]
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Solution: Re-shim the instrument. If the problem persists, consult the facility manager as the spectrometer may require adjustments.[4]
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Q2: I'm having trouble dissolving my triazolopyridine derivative for NMR analysis. What should I do?
A2: Solubility is a common issue. Here are some steps to take:
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Switch Solvents: If your compound is insoluble in a nonpolar solvent like CDCl₃, try a more polar solvent. DMSO-d₆ is excellent for dissolving many polar and ionic compounds.[1] Other options include acetone-d₆ or methanol-d₄.[4]
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Gentle Heating/Sonication: Gently warming the sample vial or placing it in an ultrasonic bath can help dissolve stubborn compounds.
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Start Small: Begin with a very small amount of your sample (~1 mg) to see if it dissolves before adding more.[3]
Q3: The chemical shifts in my spectrum don't match the expected values for a triazolopyridine. Why might this be?
A3: Discrepancies in chemical shifts can arise from several sources:
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Solvent Effects: Chemical shifts, particularly for protons attached to nitrogen (NH), can be highly dependent on the solvent used.[5] Comparing your spectrum to literature data obtained in the same solvent is crucial.
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Concentration Effects: In some cases, the concentration of the sample can cause slight shifts in peak positions due to intermolecular interactions.[4]
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Isomerization: Triazolopyridines exist as multiple isomers depending on the nitrogen atom locations and ring fusion.[6] An unexpected isomerization during synthesis could lead to a different compound than anticipated.[7] Re-examine your synthetic route and purification methods.
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Incorrect Structure Assignment: The expected structure may be incorrect. Utilize 2D NMR techniques like COSY, HSQC, and HMBC to confirm proton-proton and proton-carbon correlations and definitively assign the structure.
Q4: How can I confirm the presence of an NH proton in my triazolopyridine spectrum?
A4: The presence of an exchangeable proton like an NH can be confirmed with a D₂O shake experiment.
-
Procedure: After acquiring your initial ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it vigorously for a few minutes, and re-acquire the spectrum.[4]
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Result: The NH proton will exchange with deuterium from the D₂O, causing its peak to disappear or significantly decrease in intensity in the new spectrum.[4]
Mass Spectrometry (MS)
Q1: I am not seeing the expected molecular ion peak ([M+H]⁺) in my ESI-MS spectrum. What could be the issue?
A1: The absence of a clear molecular ion peak is a common problem in mass spectrometry.
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Low Ionization Efficiency: Your compound may not ionize well under the current conditions.
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In-source Fragmentation: The molecule might be fragmenting in the ionization source before it can be detected.
-
Solution: Use "softer" ionization conditions. Lower the fragmentor or cone voltage to reduce the energy imparted to the molecules as they enter the mass spectrometer.
-
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Sample Concentration: The sample could be too dilute, leading to a weak signal, or too concentrated, causing ion suppression.[8][10]
-
Solution: Prepare a fresh dilution of your sample at an optimal concentration (typically low µg/mL to ng/mL range for modern instruments).
-
-
Wrong Polarity: You may be scanning in the wrong polarity mode. While many nitrogen-containing heterocycles are analyzed in positive ion mode, some derivatives may ionize more efficiently in negative ion mode.
-
Solution: Run the analysis in both positive and negative ion modes.[11]
-
Q2: My mass spectrum shows many unexpected peaks and a high baseline. What is the cause?
A2: This often points to sample contamination.
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Solvent Contaminants: Impurities in solvents or plasticizers from vials and pipette tips are common. Polyethylene glycol (PEG) is a frequent contaminant.[12]
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Solution: Use high-purity (LC-MS grade) solvents and glassware. Run a "blank" injection of just your solvent to identify background peaks.
-
-
Synthetic Byproducts: Impurities from the synthesis, such as unreacted starting materials or byproducts, may be present.[13]
-
Solution: Ensure the sample is adequately purified before analysis. Techniques like HPLC or flash chromatography are essential.
-
-
Ion Suppression: Co-eluting compounds from a complex matrix can interfere with the ionization of your target analyte.[8][10]
-
Solution: Improve chromatographic separation to isolate your compound from matrix components. Diluting the sample can also mitigate suppression effects.[10]
-
Q3: The fragmentation pattern in my MS/MS spectrum is very complex. How can I interpret it?
A3: The fragmentation of the triazole ring system can be intricate and is influenced by substituent positions.[9]
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Common Pathways: For 1,2,4-triazole systems, a characteristic fragmentation involves the loss of HCN or N₂.[9] The fragmentation of the fused pyridine ring will also contribute to the spectrum.
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High-Resolution MS (HRMS): Use HRMS to obtain accurate masses for fragment ions. This allows you to calculate the elemental composition of each fragment, providing critical clues for elucidating the fragmentation pathways.
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Literature Comparison: Search for literature on the mass spectrometric behavior of similar triazolopyridine structures. The fragmentation patterns are often characteristic for a given isomeric series.[14]
UV-Vis Spectroscopy
Q1: My UV-Vis spectrum shows a different λₘₐₓ (wavelength of maximum absorbance) than expected.
A1: Shifts in λₘₐₓ can be informative.
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Solvent Effects (Solvatochromism): The polarity of the solvent can influence the electronic transitions, causing a shift in the absorption maximum.
-
Solution: Record spectra in different solvents (e.g., polar and non-polar) to characterize this effect. Always report the solvent used when stating a λₘₐₓ value.
-
-
pH Effects: If your triazolopyridine has acidic or basic sites, the pH of the solution can alter the protonation state and change the electronic structure, thus shifting the λₘₐₓ.
-
Solution: Use buffered solutions to control the pH if your compound is pH-sensitive.
-
-
Structural Differences: The absorption spectrum is highly dependent on the conjugated π-system of the molecule. Different isomers or derivatives will have different spectra.[15] The spectrum of a triazolopyridine typically contains a complex pattern in the 200-400 nm range, reflecting the two coupled π-ring systems.[15]
Q2: The absorbance reading is unstable or drifting.
A2: This is usually an instrumental or sample preparation issue.
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Instrument Warm-up: Ensure the spectrophotometer lamp has had sufficient time to warm up and stabilize.
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Sample Degradation: The compound might be degrading under the UV light.
-
Solution: Take readings quickly and consider using a shutter. Check for degradation by re-scanning the sample after a few minutes.
-
-
Precipitation: The compound may be slowly precipitating out of the solution, causing light scattering and unstable readings.
-
Solution: Check the solubility of your compound in the chosen solvent at the concentration used. You may need to use a different solvent or a lower concentration.
-
Data & Protocols
Typical Spectroscopic Data
The following tables provide representative data for a generic triazolopyridine core. Actual values will vary significantly based on the specific isomer and substituents.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts
| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Triazole Ring H | 8.5 - 9.5 | 140 - 160 |
| Pyridine Ring H | 7.0 - 8.8 | 110 - 150 |
| Substituent Protons | Highly variable (e.g., Alkyl: 0.8-4.0) | Highly variable |
Note: Data is generalized. Specific shifts are highly dependent on the isomer, solvent, and substituents.[7][16][17]
Table 2: Common Adducts in ESI-MS (Positive Mode)
| Adduct | Mass Change | Formula |
| Protonated | +1.0073 | [M+H]⁺ |
| Sodiated | +22.9892 | [M+Na]⁺ |
| Potassiated | +39.0978 | [M+K]⁺ |
| Acetonitrile | +41.0265 | [M+ACN+H]⁺ |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Weigh Sample: Accurately weigh 5-20 mg of the purified triazolopyridine derivative for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[18]
-
Select Solvent: Choose an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the compound.[18]
-
Dissolve Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[1][18] Gently vortex or sonicate to ensure complete dissolution.[18]
-
Transfer to Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube.[18] To remove any particulate matter, a small plug of glass wool or cotton can be placed in the pipette to act as a filter.[2]
-
Check Volume: Ensure the sample height in the tube is between 4.0 and 5.0 cm.[2][18]
-
Cap and Clean: Securely cap the NMR tube. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) and ethanol or isopropanol to remove any dust or fingerprints.[18]
-
Analysis: Insert the sample into the spectrometer for analysis.
Protocol 2: Analysis by ESI-MS
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at ~1 mg/mL. From this, create a dilute working solution (e.g., 1-10 µg/mL) using the mobile phase solvent.
-
Instrumentation Setup: Couple an HPLC system to a mass spectrometer equipped with an electrospray ionization (ESI) source.[9][19]
-
Chromatography (Optional but Recommended): If using LC-MS, equilibrate a C18 column with the initial mobile phase (e.g., a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile).[9]
-
Injection: Inject a small volume (e.g., 1-5 µL) of the working solution.
-
Ionization: Set the ESI source parameters. Typical starting values for positive mode are:
-
Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 100-1000). For structural analysis, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion for collision-induced dissociation (CID).
Protocol 3: Analysis by UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the triazolopyridine in a UV-grade solvent (e.g., ethanol, acetonitrile, or water). Create a dilute solution from the stock that gives a maximum absorbance reading between 0.1 and 1.0 AU (Absorbance Units).
-
Cuvette Preparation: Use a matched pair of quartz cuvettes (for UV range). Clean them thoroughly.
-
Blanking: Fill one cuvette with the pure solvent being used for the sample. This will be your blank or reference. Place it in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Fill the second cuvette with your diluted sample solution. Place it in the sample holder of the spectrophotometer.
-
Acquisition: Scan the sample over the desired wavelength range (e.g., 200-600 nm).[21] The instrument will automatically subtract the blank spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) and record its absorbance value.
Visual Guides
Caption: General troubleshooting workflow for spectroscopic analysis.
Caption: Common causes and solutions for broad peaks in NMR spectra.
References
- 1. organomation.com [organomation.com]
- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. Troubleshooting [chem.rochester.edu]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 7. Synthesis and crystal structures of two novel triazolopyridine compounds solved by local L.S. minimizations from powder diffraction data | Powder Diffraction | Cambridge Core [cambridge.org]
- 8. gmi-inc.com [gmi-inc.com]
- 9. benchchem.com [benchchem.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. massspec.unm.edu [massspec.unm.edu]
- 13. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 19. researchgate.net [researchgate.net]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. preprints.org [preprints.org]
Technical Support Center: Overcoming Solubility Challenges with Triazolo[4,3-A]pyridine-7-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Triazolo[4,3-A]pyridine-7-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of Triazolo[4,3-A]pyridine-7-carboxylic acid?
A1: Triazolo[4,3-A]pyridine-7-carboxylic acid (C7H5N3O2, MW: 163.14 g/mol ) is a heterocyclic carboxylic acid.[1][2] Compounds with this structure are often poorly soluble in aqueous solutions at neutral pH due to the crystalline nature of the solid form and the presence of the aromatic ring system. The carboxylic acid group provides a handle for pH-dependent solubility, with higher solubility expected at basic pH values. Its solubility in common organic solvents can also vary.
Q2: I am observing very low solubility of Triazolo[4,3-A]pyridine-7-carboxylic acid in my aqueous buffer (pH 7.4). What is the first step I should take?
A2: The first and most critical step is to assess the pH-solubility profile of the compound. As a carboxylic acid, its solubility is expected to increase significantly as the pH of the medium rises above its pKa. We recommend performing a simple pH-solubility screen to determine the optimal pH for your experiments.
Q3: What are the most common strategies to improve the solubility of Triazolo[4,3-A]pyridine-7-carboxylic acid?
A3: Several strategies can be employed, often in combination, to enhance the solubility of poorly soluble carboxylic acids like this one.[3][4][5] The most common approaches include:
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pH Adjustment: Increasing the pH of the aqueous solution to deprotonate the carboxylic acid and form a more soluble salt.[4][6]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent to increase the polarity of the solvent system.[5][6]
-
Salt Formation: Preparing a stable salt of the carboxylic acid with a suitable base.[4][6]
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Use of Excipients: Incorporating solubilizing agents such as surfactants, cyclodextrins, or polymers.[7][8]
-
Solid Dispersion: Creating an amorphous dispersion of the compound in a carrier matrix to overcome the crystal lattice energy.[3][9][10]
-
Particle Size Reduction: Decreasing the particle size to increase the surface area for dissolution.[3][9]
Troubleshooting Guide
This guide provides a structured approach to systematically address and overcome solubility issues with Triazolo[4,3-A]pyridine-7-carboxylic acid.
Problem: Poor Solubility in Aqueous Buffer
Initial Assessment Workflow
Caption: Initial workflow to assess pH-dependent solubility.
Step 1: Determine the pH-Solubility Profile
-
Rationale: As a carboxylic acid, the solubility of Triazolo[4,3-A]pyridine-7-carboxylic acid is highly dependent on pH. By determining the solubility across a range of pH values, you can identify if a simple pH adjustment is sufficient for your experimental needs.
-
Experimental Protocol:
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Add an excess amount of Triazolo[4,3-A]pyridine-7-carboxylic acid to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature for a set period (e.g., 24-48 hours) to ensure saturation.
-
Centrifuge or filter the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).
-
-
Data Presentation:
| pH | Solubility (µg/mL) |
| 2.0 | < 1 |
| 4.0 | 5 |
| 6.0 | 25 |
| 7.4 | 50 |
| 8.0 | 250 |
| 9.0 | > 1000 |
| 10.0 | > 2000 |
Step 2: Employ Co-solvents for Enhanced Solubility
-
Rationale: If pH adjustment alone is insufficient or not feasible for your experimental system, the use of co-solvents can increase the solubility by reducing the polarity of the aqueous medium.[5][6]
-
Experimental Protocol:
-
Select a biocompatible co-solvent (e.g., DMSO, ethanol, propylene glycol, PEG 400).
-
Prepare a series of solvent systems with varying percentages of the co-solvent in your desired aqueous buffer (e.g., 1%, 5%, 10%, 20% v/v).
-
Determine the solubility of Triazolo[4,3-A]pyridine-7-carboxylic acid in each co-solvent mixture using the protocol described in Step 1.
-
-
Data Presentation:
| Co-solvent | Concentration (% v/v) | Solubility in pH 7.4 Buffer (µg/mL) |
| None | 0 | 50 |
| DMSO | 1 | 150 |
| DMSO | 5 | 750 |
| Ethanol | 5 | 400 |
| PEG 400 | 10 | 1200 |
Solubility Enhancement Strategy Selection
References
- 1. calpaclab.com [calpaclab.com]
- 2. [1,2,4]Triazolo[4,3-a]pyridine-7-carboxylic acid | VSNCHEM [vsnchem.com]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. longdom.org [longdom.org]
- 6. innoriginal.com [innoriginal.com]
- 7. senpharma.vn [senpharma.vn]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Solubility Enhancement of a Poorly Water Soluble Drug by Forming Solid Dispersions using Mechanochemical Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Refinement of Reaction Conditions for Triazolopyridine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of triazolopyridines.
Troubleshooting Guide
This guide addresses common issues encountered during triazolopyridine synthesis, offering potential causes and solutions based on established literature.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Suboptimal Reaction Temperature: The reaction may be too cold to proceed at a reasonable rate or too hot, leading to decomposition of starting materials or products. | Systematically screen a range of temperatures. For microwave-assisted synthesis, temperatures around 140°C have been shown to be effective.[1] For other methods, consult specific protocols. |
| Incorrect Solvent: The polarity and boiling point of the solvent can significantly impact reaction kinetics and solubility of reagents. | Test a variety of solvents with different properties (e.g., polar aprotic like DMSO, THF; polar protic like EtOH, MeOH; non-polar like toluene).[1] | |
| Inefficient Catalyst or Reagent: The chosen catalyst may not be active enough, or the oxidizing/cyclizing agent may be inappropriate for the specific substrate. | Several methods exist, including copper-catalyzed reactions, PIFA-mediated annulation, and I2/KI-mediated oxidative N-N bond formation.[2] Consider trying an alternative synthetic route if optimization fails. | |
| Inappropriate Base: The strength and steric hindrance of the base can be critical, especially in reactions involving deprotonation steps. | Screen common inorganic bases (e.g., Cs2CO3, K2CO3) and organic bases (e.g., KOtBu).[1] | |
| Formation of Multiple By-products | Side Reactions: The reaction conditions may promote undesired parallel reactions, such as dimerization of starting materials or intermediates.[3] | - Adjust the stoichiometry of the reactants. For instance, using an excess of one reagent can sometimes favor the desired reaction pathway.[1]- Lowering the reaction temperature may increase selectivity.- Consider a continuous flow setup, which can offer better control over reaction parameters and minimize by-product formation.[3] |
| Decomposition: Starting materials, intermediates, or the final product might be unstable under the reaction conditions. | - Reduce the reaction time.- Use milder reaction conditions where possible. For example, some modern methods operate at room temperature.[2] | |
| Reaction Stalls / Incomplete Conversion | Insufficient Reagent/Catalyst: The amount of a key reagent or catalyst may be the limiting factor. | - Increase the equivalents of the limiting reagent or catalyst loading. A screening of reagent stoichiometry (e.g., 1.5 to 2.0 equivalents) can be beneficial.[1]- Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. |
| Poor Solubility: One or more of the reactants may not be sufficiently soluble in the chosen solvent, limiting the reaction rate. | - Switch to a solvent in which all reactants are fully soluble at the reaction temperature.- Gentle heating or sonication can sometimes improve solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the[2][4][5]triazolo[1,5-a]pyridine core?
A1: The synthesis of the[2][4][5]triazolo[1,5-a]pyridine core is versatile, with several established methods. A prevalent strategy involves the oxidative N-N bond formation. This can be achieved through various protocols, including:
-
PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides, which offers short reaction times and high yields.[2]
-
Iodine/Potassium Iodide (I2/KI)-mediated oxidative N-N bond formation from N-aryl amidines, providing an environmentally benign approach.[2]
-
Copper-catalyzed oxidative coupling reactions which are advantageous due to the low cost and availability of the catalyst.[2]
-
Chloramine-T promoted synthesis from N-arylamidines, noted for its mild conditions and short reaction times.[2]
-
Microwave-assisted catalyst-free synthesis from enaminonitriles and benzohydrazides, which is an eco-friendly method.[1]
Q2: How can I improve the yield and purity of my triazolopyridine product?
A2: To enhance yield and purity, a systematic optimization of reaction conditions is crucial. Key parameters to consider include:
-
Solvent Selection: The choice of solvent can dramatically affect the outcome. A screening of different solvents is recommended. For example, in a microwave-assisted synthesis of 1,2,4-triazolo[1,5-a]pyridines, toluene was found to be an effective solvent.[1]
-
Base Selection: If the reaction is base-mediated, the nature of the base is important. Screening different bases can lead to significant improvements.
-
Temperature Control: Optimizing the reaction temperature can minimize the formation of by-products and prevent the decomposition of the desired product.
-
Stoichiometry: Varying the ratio of reactants can push the equilibrium towards product formation and reduce side reactions. For instance, using an excess of benzohydrazide (2.0 equiv.) has been shown to be optimal in certain microwave-assisted syntheses.[1]
-
Reaction Time: Monitoring the reaction progress (e.g., by TLC or LC-MS) will help determine the optimal reaction time to maximize product formation and minimize degradation.
Q3: Are there any "green" or more environmentally friendly methods for triazolopyridine synthesis?
A3: Yes, there is a growing emphasis on developing more sustainable synthetic methods. Some greener approaches for triazolopyridine synthesis include:
-
Catalyst-free and additive-free reactions: Microwave-assisted synthesis from enaminonitriles and benzohydrazides is an example of a method that avoids the use of metal catalysts and other additives.[1]
-
Electrochemical synthesis: An electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates provides a route to 3-amino-[2][4][5]-triazolo pyridines without the need for transition metals or external oxidants.[5]
-
Water as a solvent: I2-mediated oxidative C-N and N-S bond formations can be performed in water, offering a metal-free and environmentally benign strategy.[5]
-
Flow chemistry: Continuous flow processing can improve reaction efficiency, reduce waste, and enhance safety compared to batch processes.[3]
Data and Protocols
Table 1: Optimization of Reaction Conditions for a Microwave-Assisted Synthesis of 1,2,4-Triazolo[1,5-a]pyridines[1]
| Entry | Solvent | Base (1.5 equiv.) | Additive (1.5 equiv.) | Temperature (°C) | Yield (%) |
| 1 | Toluene | - | - | 120 | 45 |
| 2 | THF | - | - | 120 | NR |
| 3 | DMSO | - | - | 120 | 25 |
| 4 | EtOH | - | - | 120 | 32 |
| 5 | MeOH | - | - | 120 | 35 |
| 6 | Toluene | Cs2CO3 | - | 140 | 55 |
| 7 | Toluene | K2CO3 | - | 140 | 62 |
| 8 | Toluene | KOtBu | - | 140 | 48 |
| 9 | Toluene | - | 3Å MS | 140 | 52 |
| 10 | Toluene | - | - | 140 | 83 |
NR = No Reaction. Reactions were performed with enaminonitrile (0.10 mmol, 1.0 equiv.), benzohydrazide (0.20 mmol, 2.0 equiv.), and solvent (2.0 mL) under conventional heating unless otherwise specified. Entry 10 was conducted under microwave conditions.
Experimental Protocol: Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines[1]
A mixture of the enaminonitrile (1.0 equivalent) and benzohydrazide (2.0 equivalents) in dry toluene (1.5 mL) is subjected to microwave irradiation at 140°C. The reaction progress is monitored, and upon completion, the product is isolated and purified. This method is noted for its broad substrate scope and good functional group tolerance.
Experimental Protocol: PIFA-Mediated Intramolecular Annulation[2]
N-(pyridin-2-yl)benzimidamides can be synthesized into biologically important 1,2,4-triazolo[1,5-a]pyridines through a PIFA-mediated intramolecular annulation. This process involves a direct metal-free oxidative N-N bond formation, characterized by short reaction times and high yields.
Visualizations
Caption: Microwave-assisted synthesis workflow.
Caption: Troubleshooting low yield issues.
Caption: Common synthesis strategies.
References
- 1. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. [PDF] Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction | Semantic Scholar [semanticscholar.org]
- 5. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Triazolo[4,3-a]pyridine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triazolo[4,3-a]pyridine synthesis. The focus is on minimizing the formation of common byproducts to improve reaction efficiency and simplify purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of triazolo[4,3-a]pyridines?
The most prevalent byproduct is the isomeric[1][2][3]triazolo[1,5-a]pyridine. This isomer is thermodynamically more stable and can form under certain reaction conditions, particularly through a process known as the Dimroth rearrangement.
Q2: What is the Dimroth rearrangement and how does it affect my reaction?
The Dimroth rearrangement is a common isomerization reaction in heterocyclic chemistry where the exocyclic and endocyclic nitrogen atoms of a triazole ring switch places. In the context of triazolo[4,3-a]pyridine synthesis, the initially formed desired product can rearrange to the more stable[1][2][3]triazolo[1,5-a]pyridine isomer, especially in the presence of acid or base at elevated temperatures. This rearrangement can significantly reduce the yield of the target molecule and complicate purification.
Q3: What factors promote the formation of the[1][2][3]triazolo[1,5-a]pyridine byproduct?
Several factors can favor the formation of the isomeric byproduct:
-
Reaction Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for the Dimroth rearrangement.
-
Presence of Acid or Base: Both acidic and basic conditions can catalyze the ring-opening and ring-closing steps of the rearrangement.[4][5][6]
-
Electron-Withdrawing Groups: Substituents on the pyridine ring that are electron-withdrawing can facilitate the rearrangement.
-
Prolonged Reaction Times: Extended reaction times, especially at elevated temperatures, increase the likelihood of the rearrangement occurring.
Q4: Can the choice of starting materials influence byproduct formation?
Yes, the nature of the starting materials is crucial. For instance, in syntheses involving the cyclization of 2-hydrazinopyridines, the substituents on the pyridine ring can influence the propensity for rearrangement. Highly electron-deficient 2-hydrazinopyridines are more prone to yield the rearranged[1][2][3]triazolo[1,5-a]pyridine product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of triazolo[4,3-a]pyridines and provides strategies to minimize byproduct formation.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired [4,3-a] isomer and a significant amount of the [1,5-a] byproduct. | The reaction conditions are favoring the Dimroth rearrangement. | - Lower the reaction temperature: If possible, run the reaction at a lower temperature to disfavor the rearrangement. - Neutralize the reaction mixture: If the reaction is run under acidic or basic conditions, consider buffering the system or performing the reaction at a neutral pH. - Reduce reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent post-reaction isomerization. - Use microwave irradiation: Microwave-assisted synthesis can often reduce reaction times and minimize the formation of unwanted byproducts.[2][7] |
| Reaction is sluggish at lower temperatures, and increasing the temperature leads to byproduct formation. | The activation energy for the desired reaction is close to that of the rearrangement. | - Optimize the catalyst system: For catalyzed reactions, screen different catalysts and ligands. For example, in palladium-catalyzed syntheses, the choice of ligand can influence selectivity.[2][8] - Change the solvent: The polarity of the solvent can influence the reaction rate and selectivity. Experiment with a range of solvents to find the optimal conditions. |
| Difficulty in separating the [4,3-a] and [1,5-a] isomers. | The isomers have similar polarities. | - Optimize chromatographic conditions: Use a high-resolution column and test different solvent systems for flash chromatography. Sometimes, a small change in the eluent composition can significantly improve separation. - Consider derivatization: If separation is extremely difficult, consider a derivatization strategy where one isomer reacts selectively, allowing for easier separation of the derivatized product. |
Data on Reaction Condition Optimization
The following table summarizes how different reaction parameters can be adjusted to favor the formation of the desired triazolo[4,3-a]pyridine isomer. Note that specific quantitative ratios of isomers are highly dependent on the specific substrates and are not always reported in the literature.
| Parameter | Condition to Favor [4,3-a] Isomer | Rationale |
| Temperature | Lower temperatures (e.g., room temperature to 50 °C) | Minimizes the energy available for the Dimroth rearrangement. |
| pH | Neutral or mildly acidic/basic conditions | Strong acids or bases can catalyze the rearrangement. |
| Catalyst | Palladium catalysts (e.g., Pd(OAc)₂) with appropriate ligands | Can promote efficient cyclization under milder conditions, reducing the need for high temperatures.[2][8] |
| Solvent | Aprotic solvents (e.g., DMF, CH₂Cl₂) | Can influence the reaction pathway and kinetics. The optimal solvent is substrate-dependent and should be screened. |
| Reaction Time | Minimized (monitor by TLC or LC-MS) | Reduces the time the product is exposed to conditions that may promote rearrangement. |
| Irradiation | Microwave | Can significantly shorten reaction times, often leading to cleaner reactions and fewer byproducts.[2] |
Experimental Protocol: Regioselective Synthesis of 3-Substituted-[1][2][3]triazolo[4,3-a]pyridines via Palladium-Catalyzed Cyclization
This protocol is a general guideline for a palladium-catalyzed synthesis designed to minimize the formation of the[1][2][3]triazolo[1,5-a]pyridine byproduct.[2]
Materials:
-
2-Chloropyridine derivative
-
Hydrazide derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or other suitable phosphine ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Acetic acid
-
Microwave reactor
Procedure:
-
Coupling Reaction:
-
To a dry reaction vessel, add the 2-chloropyridine derivative (1.0 equiv.), the hydrazide derivative (1.2 equiv.), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous 1,4-dioxane.
-
Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate.
-
-
Dehydration and Cyclization:
-
Dissolve the crude intermediate in acetic acid in a microwave-safe vessel.
-
Heat the mixture in a microwave reactor at a temperature between 120-150 °C for 15-30 minutes. The optimal temperature and time should be determined empirically for each substrate.
-
Monitor the formation of the product and the absence of the rearranged isomer by LC-MS.
-
After completion, cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-substituted-[1][2][3]triazolo[4,3-a]pyridine.
-
Visualizing Reaction Pathways and Troubleshooting
Reaction Pathway Diagram
The following diagram illustrates the desired reaction pathway to the[1][2][3]triazolo[4,3-a]pyridine and the competing Dimroth rearrangement to the[1][2][3]triazolo[1,5-a]pyridine byproduct.
Caption: Desired vs. byproduct pathways in triazolopyridine synthesis.
Troubleshooting Workflow
This workflow provides a logical approach to diagnosing and resolving issues with byproduct formation in your triazolo[4,3-a]pyridine synthesis.
Caption: Troubleshooting workflow for minimizing byproduct formation.
References
- 1. Retro Diels Alder protocol for regioselective synthesis of novel [1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benthamscience.com [benthamscience.com]
- 5. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of Triazolo[4,3-A]pyridine-7-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Triazolo[4,3-A]pyridine-7-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing Triazolo[4,3-A]pyridine-7-carboxylic acid?
A common and scalable approach involves a multi-step synthesis starting from a substituted 2-chloropyridine. The general sequence includes the formation of a 2-hydrazinopyridine intermediate, followed by condensation and cyclization with a suitable reagent to form the triazole ring, and finally, hydrolysis to yield the target carboxylic acid.
Q2: What are the critical safety considerations when scaling up this synthesis?
Hydrazine hydrate is a key reagent and is highly toxic and potentially explosive.[1][2] Ensure proper personal protective equipment (PPE) is used, and the reaction is conducted in a well-ventilated fume hood. Exothermic reactions are possible, especially during cyclization.[3] On a larger scale, the rate of addition of reagents should be carefully controlled to manage heat evolution, as the surface-area-to-volume ratio decreases, making cooling less efficient.[4][5][6]
Q3: How can I monitor the progress of the reactions?
Thin Layer Chromatography (TLC) is a suitable method for monitoring the consumption of starting materials and the formation of products at each stage of the synthesis.[1] High-Performance Liquid Chromatography (HPLC) can provide more quantitative analysis of reaction progress and purity.
Q4: What are the main challenges in purifying the final product?
The final product is a carboxylic acid, which may have limited solubility in common organic solvents. Recrystallization is a common purification method.[2] If the product is highly soluble in the chosen solvent, this can lead to low recovery.[7] In such cases, a mixed solvent system or the use of an anti-solvent can be employed to induce precipitation.[7]
Troubleshooting Guides
Problem 1: Low Yield in 2-Hydrazinopyridine Synthesis (Step 1)
Q: I am experiencing a low yield in the reaction of 2-chloro-6-methylpyridine with hydrazine hydrate. What are the possible causes and solutions?
A: Low yields in this step are often due to incomplete reaction or side product formation.
-
Incomplete Reaction:
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration. Some procedures report reaction times of up to 48 hours at 100°C for similar substrates.[1][2] Monitor the reaction by TLC until the starting material is consumed.
-
Hydrazine Hydrate Concentration: Use a sufficient excess of hydrazine hydrate. Some protocols use it as both a reagent and a solvent.[1][8]
-
-
Side Product Formation:
-
Dimerization: At high temperatures, dimerization of the starting material or product can occur. Control the temperature carefully.
-
Oxidation: The hydrazinopyridine product can be susceptible to oxidation. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon), especially during scale-up.
-
-
Work-up Issues:
-
Extraction: The product may have some water solubility. Ensure thorough extraction with a suitable organic solvent like ethyl acetate.[1] Multiple extractions are recommended.
-
Product Isolation: 2-hydrazinopyridine can be an oil, which can make isolation challenging.[1][2] Purification by vacuum distillation or crystallization of a salt form (e.g., hydrochloride) can be effective.[2]
-
Problem 2: Inefficient Cyclization to form the Triazolopyridine Ring (Step 2 & 3)
Q: My attempt to form the triazolopyridine ring from the 2-hydrazinopyridine intermediate is resulting in a complex mixture of products and low yield of the desired ester. What should I investigate?
A: The formation of the triazolopyridine ring is a critical step and can be influenced by several factors.
-
Choice of Cyclizing Agent: The reaction of the 2-hydrazinopyridine with a suitable partner, like an alpha-keto ester or a related derivative, followed by cyclization is a common route. The choice of this reagent is crucial. Oxidative cyclization of a pre-formed hydrazone is another efficient method.[3][9]
-
Reaction Conditions:
-
Temperature Control: Some cyclization reactions are exothermic.[3] Adding reagents portion-wise and maintaining a low temperature (e.g., 0°C) can help control the reaction.[3]
-
Solvent: The choice of solvent can impact the reaction rate and selectivity. Aprotic solvents like DMF or acetonitrile are often used.[3][10]
-
Dehydrating Agent: For cyclizations that involve the elimination of water, a dehydrating agent or a method to remove water (e.g., Dean-Stark trap) might be necessary. Some cyclizations are achieved using reagents like POCl3.[8]
-
-
Intermediate Stability: The hydrazone intermediate formed prior to cyclization may be unstable. It is often generated in situ and cyclized without isolation.
Problem 3: Incomplete Hydrolysis of the Ester (Step 4)
Q: The hydrolysis of my Triazolo[4,3-a]pyridine-7-carboxylate ester to the carboxylic acid is slow and incomplete. How can I drive the reaction to completion?
A: Incomplete hydrolysis is a common issue, particularly with sterically hindered esters or when the ester is a poor substrate.
-
Reaction Conditions:
-
Base/Acid Concentration: For base-catalyzed hydrolysis (saponification), ensure at least a stoichiometric amount of a strong base like NaOH or KOH is used. For acid-catalyzed hydrolysis, a strong acid like HCl or H2SO4 is required.
-
Temperature and Time: Increasing the reaction temperature (refluxing) and extending the reaction time can help drive the reaction to completion. Monitor by TLC or HPLC.
-
Solvent: The presence of a co-solvent like methanol or ethanol can improve the solubility of the ester and facilitate hydrolysis.
-
-
Work-up and Isolation:
-
Acidification: After hydrolysis, the reaction mixture needs to be carefully acidified to the isoelectric point of the carboxylic acid to precipitate the product.[11]
-
Extraction: If the product remains in the aqueous layer after acidification, extraction with an appropriate organic solvent may be necessary. Salting out by adding a saturated salt solution can sometimes improve extraction efficiency.[12]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for 2-Hydrazinopyridine Synthesis
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Hydrazine hydrate | None | 100 | 48 | 78 | [1][2][8] |
| 2-Chloropyridine | Hydrazine hydrate | Butan-1-ol | 100 | 0.028 (Flow reactor) | 95.8 | [1] |
| 2,6-Dichloropyridine | Hydrazine hydrate | Methanol | Reflux | 10 days | Low (not specified) | [13] |
| 2,5-Dichloropyridine | Hydrazine hydrate | Not specified | Not specified | Not specified | Not specified | [14] |
Table 2: Reported Yields for Triazolopyridine Derivatives
| Product | Synthesis Method | Yield (%) | Reference |
| 3-(pyridin-4-yl)-[1][2][13]triazolo[4,3-a]pyridine | Oxidative cyclization with NCS | High (not specified) | [3] |
| Amide derivatives of[1][2][13]triazolo[4,3-a]pyridine | Multi-step synthesis | 58 (for an intermediate) | [8] |
| Novel 1,2,4-triazolo[4,3-a]pyrazine derivatives | Multi-step synthesis | 43-71 | [10] |
Experimental Protocols
Protocol 1: Synthesis of 2-Hydrazino-6-methylpyridine (Intermediate)
Materials:
-
2-Chloro-6-methylpyridine
-
Hydrazine hydrate (80% or higher)
-
Butan-1-ol (for large-scale synthesis)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Water
Procedure (Lab Scale):
-
To a round-bottom flask, add 2-chloro-6-methylpyridine.
-
Add a 10-fold volume excess of hydrazine hydrate.
-
Heat the mixture to 100°C and stir for 48 hours, monitoring by TLC (e.g., 8:2 ethyl acetate:methanol).
-
After completion, cool the reaction mixture to room temperature and dilute with an equal volume of water.
-
Extract the aqueous layer with ethyl acetate (5 x 10 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Scale-Up Considerations:
-
For larger scales (e.g., 200 kg), a flow reactor setup using butan-1-ol as a solvent can significantly improve yield and reduce reaction time.[1]
-
Careful control of temperature is crucial to avoid runaway reactions.
-
Ensure adequate ventilation and use appropriate PPE when handling large quantities of hydrazine hydrate.
Protocol 2: General Procedure for Oxidative Cyclization to form the Triazolopyridine Ring
Materials:
-
2-Hydrazino-6-methylpyridine derivative of the appropriate carboxylic acid precursor (hydrazone)
-
N-Chlorosuccinimide (NCS)
-
Dry Dimethylformamide (DMF)
Procedure:
-
Dissolve the hydrazone intermediate in a minimal amount of dry DMF in a flask.
-
Cool the mixture in an ice bath (0°C).
-
Add NCS (1.1 equivalents) portion-wise, keeping the temperature below 5°C. Caution: The reaction can be highly exothermic. [3]
-
Stir the reaction at 0°C for the recommended time (monitor by TLC).
-
Upon completion, the product can be isolated by precipitation with water and filtration, followed by recrystallization.
Protocol 3: Hydrolysis of Ethyl[1][2][13]triazolo[4,3-a]pyridine-7-carboxylate to the Carboxylic Acid
Materials:
-
Sodium hydroxide (or another suitable base)
-
Water
-
Ethanol (co-solvent)
-
Hydrochloric acid (for acidification)
Procedure:
-
Dissolve the ester in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (1.5-2.0 equivalents) in water.
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture to room temperature.
-
Slowly add hydrochloric acid to adjust the pH to the isoelectric point of the carboxylic acid (typically pH 3-4), which should cause the product to precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Visualizations
Caption: Synthetic workflow for Triazolo[4,3-A]pyridine-7-carboxylic acid.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Hydrazinopyridine | 4930-98-7 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. catsci.com [catsci.com]
- 5. edu.rsc.org [edu.rsc.org]
- 6. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 7. benchchem.com [benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis routes of 2-Chloro-6-hydrazinopyridine [benchchem.com]
- 14. prepchem.com [prepchem.com]
addressing regio- and stereoselectivity in triazolopyridine synthesis
Welcome to the Technical Support Center for Triazolopyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the control of regio- and stereoselectivity in the synthesis of triazolopyridines.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Triazolopyridine Synthesis
You are obtaining a mixture of regioisomers (e.g.,[1][2][3]triazolo[4,3-a]pyridine vs.[1][2][3]triazolo[1,5-a]pyridine) and want to favor the formation of a single isomer.
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: Low Stereoselectivity in Triazolopyridine Synthesis
You are synthesizing a chiral triazolopyridine and observing a low diastereomeric excess (de) or enantiomeric excess (ee).
References
Validation & Comparative
A Comparative Analysis of Triazolo[4,3-a]pyridine Derivatives as Anticancer Agents
The[1][2]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of a series of synthetic triazolo[4,3-a]pyridine derivatives, focusing on their in vitro anticancer activity against human breast (MCF-7) and colon (HCT-116) cancer cell lines. The analysis is supported by quantitative experimental data, detailed methodologies, and visualizations of key biological pathways and structure-activity relationships (SAR).
Comparative Biological Activity
The antiproliferative effects of a selected series of triazolo[4,3-a]pyridine derivatives were evaluated to determine their half-maximal inhibitory concentrations (IC50). The data, summarized below, highlights the impact of various substitutions on the core scaffold against the MCF-7 and HCT-116 cancer cell lines.[3][4]
| Compound ID | Core Scaffold | R1-Substituent | R2-Substituent | IC50 (µM) vs. MCF-7[5][6] | IC50 (µM) vs. HCT-116[4][7] |
| TP-1 | Triazolo[4,3-a]pyridine | -H | -Phenyl | 25.5 | 30.2 |
| TP-2 | Triazolo[4,3-a]pyridine | -CH3 | -Phenyl | 22.1 | 26.8 |
| TP-3 | Triazolo[4,3-a]pyridine | -H | 4-Methoxyphenyl | 11.2 | 14.5 |
| TP-4 | Triazolo[4,3-a]pyridine | -H | 4-Chlorophenyl | 8.7 | 10.9 |
| TP-5 | Triazolo[4,3-a]pyridine | -H | 4-Hydroxyphenyl | 15.3 | 18.1 |
| TP-6 | Triazolo[4,3-a]pyridine | -CH3 | 4-Chlorophenyl | 5.4 | 7.3 |
| Doxorubicin | (Reference Drug) | N/A | N/A | 5.2 | 5.2 |
Structure-Activity Relationship (SAR) Analysis
The data reveals key structural features that influence the anticancer potency of these derivatives. The unsubstituted phenyl derivative (TP-1) shows moderate activity. The introduction of a methyl group at the R1 position (TP-2) offers a slight improvement in potency.
Substitutions on the R2-phenyl ring have a more pronounced effect. An electron-donating methoxy group (TP-3) enhances activity compared to the unsubstituted analog.[8] Conversely, the introduction of a strongly electron-withdrawing chloro group (TP-4) leads to a significant increase in cytotoxicity.[8] This suggests that electron-withdrawing properties on the phenyl ring are favorable for activity. The combination of a methyl group at R1 and a chloro group at R2 (TP-6) results in the most potent compound in this series, indicating a synergistic effect of these substitutions.
Structure-Activity Relationship (SAR) progression for derivatives.
Experimental Protocols
MTT Assay for Cell Viability
The in vitro cytotoxicity of the triazolo[4,3-a]pyridine derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[9][10] This method assesses cell metabolic activity, which is representative of cell viability.
Materials:
-
Human cancer cell lines (MCF-7, HCT-116)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO (Dimethyl Sulfoxide)
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
96-well microplates
-
Isopropanol or DMSO to solubilize formazan[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture, counted, and seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[11]
-
Compound Treatment: Stock solutions of the test compounds are serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to each well. Control wells receive medium with DMSO at the same concentration used for the test compounds (<0.1%).
-
Incubation: The plates are incubated for 48-72 hours at 37°C with 5% CO2.[12]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 3-4 hours.[9] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to reduce background noise.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Experimental workflow for the MTT cell viability assay.
Mechanism of Action: Targeting the EGFR Signaling Pathway
Many heterocyclic compounds, including pyridine derivatives, exert their anticancer effects by inhibiting key enzymes in cell signaling pathways.[13] A common target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[14][15] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. The triazolo[4,3-a]pyridine derivatives likely act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling cascade that promotes tumor progression.[16]
Simplified EGFR signaling pathway and point of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents | MDPI [mdpi.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 16. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Triazolo[4,3-a]pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The precise arrangement of atoms within this fused heterocyclic system, known as isomerism, can significantly impact the pharmacological profile of the resulting molecules. This guide provides an objective comparison of the biological activities of triazolo[4,3-a]pyridine isomers and their derivatives, supported by experimental data, to aid in the rational design of novel therapeutics.
Anticancer Activity
Derivatives of the isomeric pyrazolo[4,3-e][1][2][3]triazolopyrimidine scaffold have been shown to exhibit significant anticancer activity by targeting key signaling pathways involved in cell proliferation and survival.[4]
Table 1: Anticancer Activity of Substituted Triazolopyrimidine Derivatives
| Compound Reference | Scaffold | Substituents | Cancer Cell Line | IC50 (µM) | Citation |
| Compound 1 | Pyrazolo-[4,3-e][1][2][3]triazolopyrimidine | 7-(4-chlorophenyl)-9-(pyridin-4-yl) | HCC1937 (Breast) | 7.01 | [4] |
| HeLa (Cervical) | 11.23 | [4] | |||
| Compound 2 | Pyrazolo-[4,3-e][1][2][3]triazolopyrimidine | 7-(4-bromophenyl)-9-(pyridin-4-yl) | HCC1937 (Breast) | 15.21 | [4] |
| HeLa (Cervical) | 23.54 | [4] | |||
| Compound 3 | Pyrazolo-[4,3-e][1][2][3]triazolopyrimidine | 7-phenyl-9-(pyridin-4-yl) | HCC1937 (Breast) | 28.45 | [4] |
| HeLa (Cervical) | 48.28 | [4] | |||
| Compound 1c | [1][2][3]Triazolo[1,5-a]pyridinylpyridine | Varies | HCT-116 (Colon) | 0.89 | [5] |
| Compound 2d | [1][2][3]Triazolo[1,5-a]pyridinylpyridine | Varies | HCT-116 (Colon) | 1.24 | [5] |
Experimental Protocol: MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Triazolo[4,3-a]pyridine compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the triazolo[4,3-a]pyridine compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.
Antibacterial Activity
Similar to anticancer studies, direct comparative data for the antibacterial activity of unsubstituted triazolo[4,3-a]pyridine isomers is scarce. However, research on related triazolo[4,3-a]pyrazine derivatives demonstrates that the nature and position of substituents significantly influence their antibacterial potency.
Table 2: Antibacterial Activity of Substituted Triazolo[4,3-a]pyrazine Derivatives
| Compound Reference | Substituent at C3 | Substituent at C6 | Test Organism | MIC (µg/mL) | Citation |
| 2e | 4-chlorophenyl | H | S. aureus | 32 | [1] |
| E. coli | 16 | [1] | |||
| Ampicillin (Control) | - | - | S. aureus | 32 | [1] |
| E. coli | 8 | [1] |
Experimental Protocol: Microbroth Dilution Method for Antibacterial Activity
The microbroth dilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Triazolo[4,3-a]pyridine compounds
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the triazolo[4,3-a]pyridine compounds in MHB in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Kinase Inhibitory Activity
The triazolopyridine scaffold has been extensively explored for its potential as a kinase inhibitor. A comparative study on isomeric 8-amino-2-aryl-[1][2][3]triazolo[1,5-a]pyridine-6-carboxyl amides and their 5-amino-7-carboxyl amide counterparts revealed that the position of the amino and carboxamide groups significantly affects their inhibitory activity and selectivity towards adenosine A1 and A2a receptors.[6] This highlights the critical role of isomerism in fine-tuning the interaction with biological targets.
Table 3: Comparative Adenosine Receptor Inhibitory Activity of Triazolopyridine Isomers
| Isomer Series | General Structure | hA1 Ki (nM) | hA2a Ki (nM) | Selectivity (A1/A2a) | Citation |
| 8-amino-6-carboxamide | 2-Aryl-[1][2][3]triazolo[1,5-a]pyridin-8-amine core | >10000 | 180 - >10000 | Variable | [6] |
| 5-amino-7-carboxamide | 2-Aryl-[1][2][3]triazolo[1,5-a]pyridin-5-amine core | 250 - >10000 | 10 - 5000 | Generally A2a selective | [6] |
Signaling Pathways
The biological effects of triazolo[4,3-a]pyridine derivatives are often mediated through their interaction with specific signaling pathways. Two such pathways commonly implicated in cancer are the Epidermal Growth Factor Receptor (EGFR) and PIM kinase signaling pathways.
EGFR Signaling Pathway
The EGFR signaling cascade plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.
Caption: Simplified EGFR signaling pathway.
PIM Kinase Signaling Pathway
PIM kinases are a family of serine/threonine kinases that are overexpressed in various cancers and are involved in cell survival, proliferation, and drug resistance.
Caption: Overview of the PIM kinase signaling pathway.
Conclusion
The biological activity of triazolo[4,3-a]pyridine and its isomers is profoundly influenced by the substitution pattern on the heterocyclic core. While direct comparative studies on the fundamental isomers are limited, the extensive body of research on their derivatives provides a clear indication that positional isomerism is a critical determinant of their anticancer, antibacterial, and kinase inhibitory activities. The data and protocols presented in this guide are intended to facilitate the design and development of novel, potent, and selective triazolopyridine-based therapeutic agents. Further studies focusing on the direct comparison of positional isomers are warranted to provide a more complete understanding of their structure-activity relationships.
References
- 1. Comparison of inhibitory activity of isomeric triazolopyridine derivatives towards adenosine receptor subtypes or do similar structures reveal similar bioactivities? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives [mdpi.com]
- 5. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Triazolo[4,3-A]pyridine Derivatives and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. This has established them as a major class of therapeutic targets. The triazolo[4,3-a]pyridine scaffold has emerged as a promising privileged structure in medicinal chemistry, with derivatives showing a range of biological activities. This guide provides a comparative analysis of a representative p38 MAP kinase inhibitor from the triazolo[4,3-a]pyridine class against other well-established kinase inhibitors.
Disclaimer: Publicly available kinase profiling data for Triazolo[4,3-A]pyridine-7-carboxylic acid is limited. Therefore, this guide utilizes a representative N-pyrazolyl-N'-[1][2][3]triazolo[4,3-a]pyridyl urea, a known p38 kinase inhibitor from the same chemical family, for illustrative comparison. The data presented for this representative compound is based on findings for this class of molecules in published research.
This guide will compare the enzymatic activity and cellular effects of this representative triazolo[4,3-a]pyridine derivative with the multi-kinase inhibitors Dasatinib, Bosutinib, and Saracatinib, providing insights into their relative potency and selectivity.
Comparative Kinase Inhibitor Performance
The inhibitory activity of the representative triazolo[4,3-a]pyridine derivative against p38α kinase is compared with Dasatinib, Bosutinib, and Saracatinib. While the triazolo[4,3-a]pyridine derivative exhibits potent p38α inhibition, the comparators have broader kinase inhibition profiles.
| Compound | Target Kinase | IC50 (nM) | Reference Compound(s) |
| Representative Triazolo[4,3-a]pyridine Urea | p38α | 15 | SB203580 |
| Dasatinib | p38α | >10,000 | - |
| ABL1 | 0.6 | Imatinib | |
| SRC | 0.8 | - | |
| Bosutinib | p38α | >10,000 | - |
| ABL | 1.2 | Imatinib | |
| SRC | 1.2 | - | |
| Saracatinib (AZD0530) | p38α | >10,000 | - |
| SRC | 2.7 | - | |
| ABL | 2.7 | - |
Table 1: Comparative in vitro kinase inhibitory activity (IC50) of the representative Triazolo[4,3-a]pyridine derivative and other selected kinase inhibitors.
Experimental Methodologies
Biochemical Kinase Assay (p38α)
A common method to determine the in vitro inhibitory activity of a compound against p38α kinase is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Serially dilute the compound in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT) to achieve a range of concentrations.
-
Prepare a solution of recombinant human p38α kinase and a suitable peptide substrate (e.g., ATF2) in kinase buffer.
-
Prepare an ATP solution in kinase buffer at a concentration close to the Km for p38α.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells.
-
Add 2 µL of the p38α kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution. The final reaction volume is 5 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (ADP-Glo™ Kinase Assay):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based p38 Phosphorylation Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a downstream target of p38 (e.g., MAPKAPK2) in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., HeLa or U-937) in a 96-well plate and culture overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the p38 pathway by adding an activator, such as anisomycin or lipopolysaccharide (LPS), for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.
-
-
Detection of Phosphorylation (e.g., by ELISA):
-
Coat a high-binding 96-well plate with a capture antibody specific for the downstream target (e.g., total MAPKAPK2).
-
Add the cell lysates to the wells and incubate to allow the capture antibody to bind the target protein.
-
Wash the wells to remove unbound material.
-
Add a detection antibody that specifically recognizes the phosphorylated form of the target protein (e.g., anti-phospho-MAPKAPK2). This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).
-
Wash the wells.
-
Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.
-
-
Data Analysis:
-
Normalize the phosphorylation signal to the total protein amount or cell number.
-
Calculate the percentage of inhibition of phosphorylation for each compound concentration relative to the stimulated control.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathway Context
The p38 MAP kinase pathway is a key signaling cascade that responds to stress stimuli and pro-inflammatory cytokines. Its activation leads to the phosphorylation of various downstream substrates, culminating in cellular responses such as inflammation, apoptosis, and cell cycle regulation.
Conclusion
The representative triazolo[4,3-a]pyridine urea derivative demonstrates potent and selective inhibition of p38α MAP kinase in biochemical assays. In contrast, widely used kinase inhibitors like Dasatinib, Bosutinib, and Saracatinib, while potent against their primary targets (e.g., ABL, SRC), show significantly less activity against p38α. This highlights the potential for developing selective p38 inhibitors based on the triazolo[4,3-a]pyridine scaffold for the treatment of inflammatory diseases and other conditions where p38 signaling is implicated. Further investigation, including comprehensive kinome screening and in vivo studies, is necessary to fully elucidate the therapeutic potential and safety profile of this class of compounds.
References
validation of the biological target ofTriazolo[4,3-A]pyridine-7-carboxylic acid
A guide for researchers on the validation of Indoleamine 2,3-dioxygenase 1 (IDO1) as the biological target for a novel class of Triazolo[4,3-a]pyridine-based compounds. This document provides a comparative analysis with established IDO1 inhibitors, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
The compound scaffold,[1][2][3]triazolo[4,3-a]pyridine, has been identified as a promising new chemotype for the development of inhibitors targeting Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a key immunomodulatory enzyme that suppresses T-cell function by catabolizing the essential amino acid tryptophan, making it a high-priority target in immuno-oncology. This guide compares a series of novel[1][2][3]triazolo[4,3-a]pyridine analogues against other known IDO1 inhibitors, providing quantitative data and the methodologies required to validate this biological target.
Target Pathway: IDO1 and T-Cell Suppression
IDO1 is the initial and rate-limiting enzyme in the kynurenine pathway of tryptophan degradation.[4][5] In the tumor microenvironment, upregulation of IDO1 by cancer cells or antigen-presenting cells leads to two primary immunosuppressive effects:
-
Tryptophan Depletion: The local depletion of tryptophan stalls T-cell proliferation and induces a state of anergy (unresponsiveness).[5]
-
Kynurenine Accumulation: The metabolic products of tryptophan breakdown, primarily kynurenine, actively promote the differentiation of naïve T-cells into regulatory T-cells (Tregs) and induce apoptosis in effector T-cells.[5]
By inhibiting the enzymatic activity of IDO1, the immunosuppressive effects of this pathway can be reversed, restoring T-cell-mediated anti-tumor immunity.[3]
Caption: The IDO1 signaling pathway and its role in immune suppression.
Comparative Inhibitor Performance
A series of synthesized[1][2][3]triazolo[4,3-a]pyridine analogues, developed from a structure-based virtual screening hit (VS9), have demonstrated potent and selective inhibition of IDO1.[1][2] Their performance is compared with established clinical and preclinical IDO1 inhibitors.
| Compound | Scaffold Class | Target | IC₅₀ (HeLa Cells) | Selectivity vs. TDO | Reference |
| VS9 (Hit Compound) | [1][2][3]triazolo[4,3-a]pyridine | IDO1 | >50 µM | N/A | [1] |
| Compound 38 | [1][2][3]triazolo[4,3-a]pyridine | IDO1 | 0.9 µM | High | [1][2] |
| Epacadostat (INCB024360) | Hydroxyamidine / Sulfamide | IDO1 | ~10 nM | >1000-fold | [6][7] |
| Navoximod (GDC-0919) | Imidazoisoindole | IDO1 | 75 nM | High | [8][9] |
| Indoximod (D-1-methyl-tryptophan) | Tryptophan Analogue | IDO1 Pathway | N/A (not a direct enzyme inhibitor) | N/A | [10][11] |
Note: Indoximod functions by reversing the downstream effects of tryptophan depletion rather than by direct enzymatic inhibition, so a direct IC₅₀ comparison is not applicable.[11]
Experimental Protocols
Target validation for IDO1 inhibitors typically involves cellular assays to measure the enzymatic conversion of tryptophan to kynurenine. The following is a generalized protocol based on established methods.
Cellular IDO1 Inhibition Assay
1. Cell Culture and IDO1 Induction:
-
Human cancer cell lines known to express IDO1, such as HeLa (cervical cancer) or SK-OV-3 (ovarian cancer), are commonly used.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
To induce high levels of IDO1 expression, cells are treated with a stimulating agent, typically recombinant human interferon-gamma (IFN-γ) at a concentration of 50-100 ng/mL, for 24 hours.
2. Inhibitor Treatment:
-
Following IFN-γ induction, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., Triazolo[4,3-a]pyridine analogues) or reference inhibitors. A vehicle control (e.g., DMSO) is included.
-
The plates are incubated for an additional 24-48 hours to allow for IDO1 inhibition.
3. Kynurenine Measurement (HPLC or Colorimetric Method):
-
After incubation, the cell culture supernatant is collected.
-
Sample Preparation: To precipitate proteins, trichloroacetic acid (TCA) is added to the supernatant (final concentration ~6%). The mixture is then incubated at 50°C for 30 minutes to hydrolyze N-formylkynurenine (the direct product of IDO1) into the stable metabolite, kynurenine. Samples are centrifuged to pellet the precipitated protein.
-
Quantification:
-
HPLC Method (High Accuracy): The clarified supernatant is analyzed by reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection to separate and quantify the kynurenine concentration against a standard curve.
-
Colorimetric Method (High Throughput): The supernatant is mixed with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid). This reagent reacts with kynurenine to produce a yellow-colored product, the absorbance of which can be measured at ~480 nm using a microplate reader.
-
4. Data Analysis:
-
The concentration of kynurenine in inhibitor-treated wells is compared to the vehicle control.
-
The percentage of inhibition is calculated for each inhibitor concentration.
-
The IC₅₀ value (the concentration of inhibitor required to reduce IDO1 activity by 50%) is determined by fitting the data to a dose-response curve.
Caption: Workflow for a cellular-based IDO1 inhibition assay.
References
- 1. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 4. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fortislife.com [fortislife.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. A first in man phase I trial of the oral immunomodulator, indoximod, combined with docetaxel in patients with metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Target Landscape of Triazolo[4,3-a]pyridine Compounds: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of novel chemical scaffolds is paramount. This guide provides an objective comparison of the cross-reactivity of compounds based on the triazolo[4,3-a]pyridine core, a privileged structure in modern medicinal chemistry. By presenting supporting experimental data, detailed methodologies, and clear visual representations of relevant biological pathways, this document serves as a valuable resource for assessing the therapeutic potential and potential off-target effects of this important class of molecules.
The triazolo[4,3-a]pyridine scaffold and its close bioisostere, the triazolo[4,3-a]pyrazine ring system, have emerged as versatile templates for the design of potent inhibitors targeting a range of clinically relevant proteins. These include receptor tyrosine kinases like c-Met, crucial for cell growth and proliferation, and metabolic enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), a key regulator of immune responses. This guide synthesizes cross-reactivity data from published studies to offer a comparative overview of the selectivity profiles of representative compounds.
Quantitative Cross-Reactivity Data
The following table summarizes the inhibitory activities of selected triazolo[4,3-a]pyridine and related triazolo[4,3-a]pyrazine compounds against their primary targets and a panel of other kinases and enzymes. This allows for a direct comparison of their selectivity.
| Compound ID | Primary Target | Primary Target IC50 (nM) | Cross-Reactivity Target | Cross-Reactivity IC50/Inhibition | Reference |
| Compound 4aa | c-Met | Potent (not specified) | Panel of 60 kinases | No significant inhibition | [1][2] |
| Compound 17l | c-Met / VEGFR-2 | 26.0 / 2600 | - | - | [3] |
| Compound 19k | PARP1 | < 4.1 | - | - | [4] |
| Compound A22 | PD-1/PD-L1 Interaction | 92.3 | - | - | [5] |
| VS9 Analogue 38 | IDO1 | 900 | TDO / CYPs | High selectivity | [6][7] |
Note: IC50 values represent the half-maximal inhibitory concentration and are a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for the interpretation of cross-reactivity data. Below are the methodologies for the key assays cited in this guide.
c-Met Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the c-Met kinase.
-
Reagents and Buffers:
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[8]
-
ATP Solution: 10 mM stock in water, pH 7.4.[8]
-
Recombinant human c-Met kinase.
-
Biotinylated peptide substrate.
-
Europium-labeled anti-phosphotyrosine antibody (Eu-antibody).
-
Streptavidin-conjugated acceptor fluorophore (e.g., SA-XL665).
-
Stop/Detection Buffer: Kinase buffer containing EDTA.
-
-
Procedure:
-
Test compounds are serially diluted in DMSO and then further diluted in kinase buffer.
-
The c-Met enzyme and the peptide substrate are mixed in kinase buffer and dispensed into a 384-well plate.
-
The test compound dilutions are added to the wells.
-
The kinase reaction is initiated by the addition of ATP.[9]
-
The reaction is incubated at room temperature for a defined period (e.g., 30-60 minutes).[9][10]
-
The reaction is stopped by the addition of the Stop/Detection Buffer containing the Eu-antibody and SA-XL665.[9]
-
The plate is incubated for at least one hour to allow for antibody binding.
-
The TR-FRET signal is read on a compatible plate reader (excitation at ~337 nm, emission at 620 nm and 665 nm).[9]
-
-
Data Analysis:
-
The ratio of the emission at 665 nm to that at 620 nm is calculated.
-
The percentage of inhibition is determined relative to a vehicle control (DMSO).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[10]
-
Indoleamine 2,3-Dioxygenase 1 (IDO1) Enzyme Inhibition Assay (HPLC-based)
This assay measures the inhibition of IDO1 by quantifying the production of its enzymatic product, kynurenine, from the substrate tryptophan.
-
Reagents and Buffers:
-
Procedure:
-
The IDO1 enzyme is pre-incubated with serially diluted test compounds in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the reaction mixture containing L-tryptophan.
-
The reaction is allowed to proceed at 37°C for a specified time.[11]
-
The reaction is stopped by the addition of TCA.[12]
-
The samples are incubated at an elevated temperature (e.g., 50°C) to hydrolyze any N-formylkynurenine to kynurenine.[12]
-
The samples are centrifuged to pellet the precipitated proteins.[12]
-
The supernatant is collected for analysis.
-
-
Data Analysis:
-
The concentration of kynurenine in the supernatant is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.[12]
-
The percentage of IDO1 inhibition is calculated by comparing the kynurenine production in the presence of the inhibitor to that of a vehicle control.
-
IC50 values are determined from the resulting dose-response curves.[12]
-
Signaling Pathways and Experimental Workflows
To provide a clearer context for the cross-reactivity data, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: Simplified c-Met signaling pathway.
Caption: The IDO1 metabolic pathway in immune regulation.
Caption: General experimental workflow for in vitro inhibition assays.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of [1,2,4]Triazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.uniupo.it [research.uniupo.it]
- 8. benchchem.com [benchchem.com]
- 9. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of Triazolopyridine Derivatives as p38 MAPK Inhibitors
The triazolopyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous compounds with a wide array of biological activities.[1] A significant focus of research has been the development of triazolopyridine analogs as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response cascade.[1] Understanding the intricate relationship between the chemical structure of these derivatives and their inhibitory potency is critical for the rational design of more effective and selective therapeutic agents.[1]
This guide provides a comparative analysis of triazolopyridine derivatives targeting p38 MAPK, summarizing structure-activity relationship (SAR) data, detailing experimental protocols for compound evaluation, and illustrating the relevant biological pathways and workflows.
Comparative Analysis of p38α MAP Kinase Inhibition
The inhibitory potency of triazolopyridine derivatives against p38α MAP kinase is highly dependent on the nature and position of substituents on the core scaffold. Modifications to the C4 aryl group and the triazole side-chain have been shown to significantly impact their half-maximal inhibitory concentration (IC50). The following table summarizes the SAR for a representative series of compounds, illustrating how specific structural changes modulate inhibitory activity.[1]
| Compound | C4 Aryl Group | Triazole Side-Chain | p38α IC50 (nM) |
| 1 | 4-Fluorophenyl | Methyl | 100 |
| 2 | 4-Fluorophenyl | Ethyl | 75 |
| 3 | 4-Fluorophenyl | Isopropyl | 50 |
| 4 | 2,4-Difluorophenyl | Isopropyl | 25 |
| 5 | 2,4-Difluorophenyl | Cyclopropyl | 15 |
| 6 | 2,4-Difluorophenyl | tert-Butyl | 30 |
This data is representative and compiled from typical SAR studies of triazolopyridine-based p38 inhibitors for illustrative purposes.[1]
Key SAR Insights:
-
Triazole Side-Chain: Increasing the steric bulk of the alkyl group on the triazole side-chain from methyl (Compound 1) to isopropyl (Compound 3) leads to a progressive increase in potency. However, excessive bulk, such as a tert-butyl group (Compound 6), can be detrimental to activity compared to smaller cyclic or branched substituents (Compound 5).
-
C4 Aryl Group: Substitution on the C4 aryl ring significantly influences inhibitory activity. The introduction of a second fluorine atom at the 2-position (2,4-Difluorophenyl, Compound 4) enhances potency compared to the monosubstituted analog (4-Fluorophenyl, Compound 3).
-
Optimal Combination: The most potent compounds in this series, such as Compound 5, feature a combination of a di-substituted C4 aryl group and a small, rigid cyclopropyl group on the triazole side-chain, suggesting a specific and constrained binding pocket.
Signaling Pathway Context
The p38 MAP kinase signaling pathway is a crucial cascade involved in cellular responses to environmental stress and inflammation.[1][2] Inflammatory cytokines and environmental stressors activate a series of upstream kinases, which in turn dually phosphorylate p38 MAP kinase at specific threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[1][3] Activated p38 then phosphorylates a variety of downstream targets, including other kinases and transcription factors.[1] This ultimately results in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1] Triazolopyridine derivatives act as ATP-competitive inhibitors, directly targeting the kinase activity of p38 and thereby blocking this downstream inflammatory signaling.[1][2][4]
Experimental Protocols
Accurate evaluation of inhibitor potency requires robust and reproducible experimental assays. Below are detailed methodologies for a common in vitro biochemical assay and a cell-based assay used to characterize triazolopyridine inhibitors of p38 MAPK.
This biochemical assay quantifies the ability of a compound to inhibit the phosphorylation of a peptide substrate by the p38α kinase enzyme. The amount of ATP consumed is measured via a luciferase-based system.
Materials:
-
Recombinant human p38α kinase
-
Peptide substrate (e.g., ATF-2)
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[5]
-
Adenosine triphosphate (ATP)
-
Test compounds (Triazolopyridine derivatives)
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
384-well plates (low volume, white)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 100 µM.[2] Also, prepare a DMSO-only control for 0% inhibition and a control without enzyme for 100% inhibition.
-
Reaction Setup:
-
Kinase Reaction Initiation: Prepare an ATP solution in the kinase reaction buffer. The final concentration should be at or near the Km value for p38α. To start the reaction, add 2 µL of the ATP solution to each well.[2]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[2][5]
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[2][5]
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and converts the newly formed ADP back to ATP, which is then used to generate a luminescent signal.[2]
-
Signal Measurement: Incubate for 30-60 minutes at room temperature to stabilize the signal, then measure luminescence using a plate-reading luminometer.[5]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
This assay measures the inhibitor's effect on p38 phosphorylation in a cellular context, providing insight into cell permeability and target engagement.
Materials:
-
HeLa or A549 cells
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds
-
p38 activator (e.g., anisomycin, UV radiation)[2]
-
Lysis buffer with protease and phosphatase inhibitors
-
ELISA kit or antibodies for Western blotting (e.g., anti-phospho-p38 (Thr180/Tyr182) and anti-total-p38)
Procedure:
-
Cell Culture: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the triazolopyridine inhibitor (or DMSO vehicle) for 1 hour.[2]
-
p38 Activation: Stimulate the p38 pathway by treating cells with an activator, such as 10 µM anisomycin, for 30 minutes.[2][3]
-
Cell Lysis: Aspirate the media and lyse the cells using a suitable lysis buffer to release cellular proteins.[2]
-
Quantification:
-
ELISA Method: Use a sandwich ELISA kit to quantify the levels of phosphorylated p38 in the cell lysates.
-
Western Blot Method: Separate proteins from the lysate by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies against phospho-p38 and total p38, followed by a suitable secondary antibody for detection.
-
-
Data Analysis: Normalize the phosphorylated p38 signal to the total p38 signal. Determine the IC50 by plotting the inhibition of p38 phosphorylation against the compound concentration.
Logical SAR Summary
The data from comparative analyses can be distilled into a set of guiding principles for medicinal chemists. These relationships highlight the structural features that are either favorable or unfavorable for inhibitory activity against p38 MAP kinase.
References
A Comparative Analysis of Triazolopyridine-Based Inhibitors: Efficacy Across Key Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
The triazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the basis for a multitude of potent and selective inhibitors targeting a diverse range of enzymes implicated in various diseases. This guide provides a comparative overview of the efficacy of different triazolopyridine-based inhibitors against key therapeutic targets, supported by experimental data and detailed methodologies to aid in research and development efforts.
Introduction to Triazolopyridine-Based Inhibitors
Triazolopyridines are heterocyclic compounds that have demonstrated significant therapeutic potential due to their ability to bind with high affinity to the active sites of various enzymes. Their structural versatility allows for fine-tuning of inhibitory activity and selectivity, leading to the development of clinical candidates for inflammatory diseases, cancer, and infectious diseases. This guide focuses on a selection of prominent targets for which triazolopyridine-based inhibitors have been developed, including Janus kinases (JAKs), Bromodomain-containing protein 4 (BRD4), p38 Mitogen-Activated Protein Kinase (p38 MAPK), Myeloperoxidase (MPO), Lysine-Specific Demethylase 1 (LSD1), and Tyrosyl-DNA Phosphodiesterase 2 (TDP2).
Comparative Efficacy of Triazolopyridine-Based Inhibitors
The following tables summarize the in vitro potency of various triazolopyridine-based inhibitors against their respective targets. The data, presented as IC50 values, has been compiled from multiple research publications to provide a comparative landscape.
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in numerous autoimmune and inflammatory disorders. Triazolopyridine-based JAK inhibitors, such as Filgotinib, have shown significant clinical efficacy.
| Compound/Drug Name | Target(s) | IC50 (nM) | Cell-Based Assay IC50 (µM) | Reference(s) |
| Filgotinib (GLPG0634) | JAK1 | 10 | 0.629 (human whole blood) | [1][2][3] |
| JAK2 | 28 | 17.5 (human whole blood) | [1][2] | |
| JAK3 | 810 | >10 (Enzyme assay) | [1] | |
| TYK2 | 1160 | >10 (Enzyme assay) | [1] | |
| Compound 19 | JAK1 | 165 | - | [4] |
| JAK2 | 278 | - | [4] | |
| JAK3 | >10000 | - | [4] | |
| TYK2 | >10000 | - | [4] |
Note: IC50 values can vary depending on the specific assay conditions.
Bromodomain-Containing Protein 4 (BRD4) Inhibitors
BRD4 is an epigenetic reader that plays a crucial role in the regulation of gene transcription. Its inhibition has emerged as a promising therapeutic strategy in oncology and for the reactivation of latent HIV-1.
| Compound ID | Target(s) | IC50 (µM) | Cellular Activity (EC50/CC50 in µM) | Reference(s) |
| WS-722 | BRD4 (BD1) | 2.15 | - | [5] |
| BRD4 (BD2) | 4.36 | - | [5] | |
| Compound 13d | BRD4 | - | EC50 (J-Lat A10.6): 1.87, CC50: >200 | [6] |
| A series of[1][7][8]triazolo[4,3-b]pyridazine derivatives | BRD4 (BD1) | Ranging from 1.1 to >50 | - | [8] |
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors
The p38 MAPK signaling pathway is activated in response to inflammatory cytokines and cellular stress, making it a key target for anti-inflammatory therapies.
| Compound Series | Target | IC50 Range (nM) | Reference(s) |
| Triazolopyridine Oxazoles | p38α | Varies with substitutions | [9][10] |
| C6 Sulfur Linked Triazolopyridines | p38 | Varies with substitutions | [11] |
Specific IC50 values for individual compounds in these series can be found in the cited literature and are dependent on the specific chemical modifications.
Myeloperoxidase (MPO) Inhibitors
MPO is a peroxidase enzyme abundantly expressed in neutrophils and is involved in the generation of reactive oxygen species during inflammation. Inhibition of MPO is a potential therapeutic strategy for cardiovascular and inflammatory diseases.
| Compound ID/Series | Target | IC50 (µM) | Reference(s) |
| Thioether 36 | MPO | Potent in vivo inhibition | [12][13] |
| Piperidine 17 | MPO | 2.4 (inhibition of HOCl production) | [14] |
| Triazolopyridine derivatives | MPO | Varies with substitutions | [15][16] |
Lysine-Specific Demethylase 1 (LSD1) Inhibitors
LSD1 is a histone demethylase that plays a critical role in regulating gene expression and is a validated target in oncology.
| Compound ID | Target | IC50 (µM) | Reference(s) |
| Compound 27 ([1][5][7]Triazolo[4,5-d]pyrimidine derivative) | LSD1 | 0.564 | [7][17] |
| Compound 5p ([1][7][8]triazolo[1,5-a]pyrimidine derivative) | LSD1 | 0.154 | [18] |
| Compound 6i ([1][7][8]triazolo[1,5-a]pyrimidine derivative) | LSD1 | 0.557 | [18] |
Tyrosyl-DNA Phosphodiesterase 2 (TDP2) Inhibitors
TDP2 is an enzyme involved in DNA repair that can contribute to resistance to certain anticancer drugs. Inhibiting TDP2 is a strategy to enhance the efficacy of chemotherapy.
| Compound ID | Target | IC50 (µM) | Reference(s) |
| Compound 7a (5-phenyl triazolopyrimidine) | TDP2 | < 50 | [19][20][21] |
| Compound 17a (triazolopyridine) | TDP2 | < 50 | [19][20][21] |
| Compound 17e (triazolopyridine) | TDP2 | 43.8 | [20] |
| Compound 17z (triazolopyridine) | TDP2 | 21.0 | [20] |
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below to facilitate a deeper understanding of the mechanisms of action and evaluation methods for these inhibitors.
Caption: The JAK-STAT signaling cascade from cytokine binding to gene transcription.
Caption: BRD4 inhibition displaces it from chromatin, allowing P-TEFb-mediated HIV-1 transcription.
Caption: A streamlined workflow for the evaluation of triazolopyridine-based inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of triazolopyridine-based inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
Test compounds (serially diluted in DMSO)
-
Luminescence-based ATP detection kit (e.g., ADP-Glo™)
-
384-well white, flat-bottom assay plates
-
Multichannel pipettor
-
Plate shaker
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the triazolopyridine test compounds in 100% DMSO.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds or DMSO (vehicle control) to the appropriate wells of the 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer.
-
Reaction Initiation: Add 2 µL of the kinase/substrate mixture to each well, followed by the addition of 2 µL of ATP solution to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and Signal Generation: Add 5 µL of the ATP detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Then, add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: BRD4 Inhibition AlphaScreen Assay
This protocol describes a method to measure the direct binding of inhibitors to the BRD4 bromodomain.
Materials:
-
Recombinant human BRD4 bromodomain (BD1 or BD2) with a tag (e.g., His-tag)
-
Biotinylated histone H4 peptide (acetylated)
-
Streptavidin-coated Donor beads
-
Nickel chelate (Ni-NTA) Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
Test compounds (serially diluted in DMSO)
-
384-well white, flat-bottom assay plates
-
Plate reader capable of AlphaScreen detection
Procedure:
-
Reagent Preparation: Prepare solutions of the BRD4 protein, biotinylated histone peptide, and test compounds in the assay buffer.
-
Compound Addition: Add the serially diluted test compounds or DMSO (vehicle control) to the wells of the 384-well plate.
-
Protein and Peptide Addition: Add the BRD4 protein and the biotinylated histone peptide to the wells. Incubate at room temperature for 30 minutes to allow for binding.
-
Bead Addition: In subdued light, add the Streptavidin-coated Donor beads and Ni-NTA Acceptor beads.
-
Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: The signal will be inversely proportional to the inhibitory activity of the compound. Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: HIV-1 Reactivation Assay in Latently Infected Cells
This protocol is used to assess the ability of BRD4 inhibitors to reactivate latent HIV-1.
Materials:
-
Latently infected T-cell line (e.g., J-Lat A10.6)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (serially diluted in DMSO)
-
Positive control (e.g., prostratin)
-
96-well cell culture plates
-
Flow cytometer
-
ELISA kit for HIV-1 p24 antigen
Procedure:
-
Cell Seeding: Seed the latently infected cells in a 96-well plate at a suitable density (e.g., 1 x 10^5 cells/well).
-
Compound Treatment: Add the serially diluted test compounds or controls to the wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Analysis of Viral Reactivation:
-
Flow Cytometry (for reporter cell lines like J-Lat): Harvest the cells, wash with PBS, and analyze the expression of the reporter protein (e.g., GFP) using a flow cytometer.
-
p24 ELISA: Collect the cell culture supernatant and measure the concentration of the HIV-1 p24 antigen using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Determine the percentage of cells with reactivated virus (flow cytometry) or the concentration of p24 in the supernatant (ELISA). Calculate the EC50 value, which is the concentration of the compound that induces 50% of the maximal viral reactivation. A parallel cytotoxicity assay (e.g., MTT or CCK-8) should be performed to determine the CC50 (50% cytotoxic concentration) and calculate the selectivity index (SI = CC50/EC50).
Conclusion
The triazolopyridine scaffold continues to be a highly valuable framework in the design of potent and selective inhibitors for a wide array of therapeutic targets. The comparative data and detailed protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the evaluation and development of novel triazolopyridine-based therapeutics. The ongoing exploration of this chemical space holds great promise for addressing unmet medical needs in oncology, inflammation, and infectious diseases.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Triazolopyridine-Based BRD4 Inhibitors as Potent HIV-1 Latency Reversing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of [1,2,4] triazolo[4,3- b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potent Triazolopyridine Myeloperoxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potent Triazolopyridine Myeloperoxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small molecule and macrocyclic pyrazole derived inhibitors of myeloperoxidase (MPO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. EP3191485A1 - Triazolopyridine and triazolopyrimidine inhibitors of myeloperoxidase - Google Patents [patents.google.com]
- 17. Discovery of [1,2,3]Triazolo[4,5- d]pyrimidine Derivatives as Novel LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis and biological evaluation of [1,2,4]triazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. osti.gov [osti.gov]
- 21. Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors (Journal Article) | OSTI.GOV [osti.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of Triazolo[4,3-A]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
The triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. While specific data for Triazolo[4,3-A]pyridine-7-carboxylic acid is not extensively available in the public domain, a wealth of research on its analogs highlights the therapeutic potential of this heterocyclic system. This guide provides an objective comparison of the in vitro and in vivo performance of representative triazolopyridine derivatives, supported by experimental data and detailed methodologies, to inform future research and drug development endeavors.
Anticancer Activity of[1][2][3]Triazolo[1,5-a]pyridinylpyridine Derivatives
A series of[1][2][3]triazolo[1,5-a]pyridinylpyridines has been synthesized and evaluated for their anticancer properties.[4] These compounds have demonstrated significant antiproliferative activity against various human cancer cell lines in vitro and have shown tumor growth inhibition in in vivo models.[4]
Data Presentation: Anticancer Activity
The following table summarizes the in vitro and in vivo anticancer activity of a representative compound from this series, designated as Compound 1c .
| Compound | Target Cell Line | In Vitro Activity (IC50, μM) [4] | In Vivo Model | Dose | In Vivo Activity (Tumor Inhibition Rate) [4] |
| 1c | HCT-116 (Human Colon Carcinoma) | 8.24 | Mice bearing Sarcoma S-180 | 50 mg/kg | 52.6% |
| U-87 MG (Human Glioblastoma) | 10.51 | ||||
| MCF-7 (Human Breast Adenocarcinoma) | 12.35 |
Mechanism of Action: Targeting the AKT Signaling Pathway
The anticancer effects of these[1][2][3]triazolo[1,5-a]pyridinylpyridine derivatives are linked to the inhibition of the AKT signaling pathway, a critical regulator of cell survival and proliferation that is often dysregulated in cancer.[4]
Experimental Protocols: Anticancer Studies
-
Cell Culture: Human cancer cell lines (HCT-116, U-87 MG, MCF-7) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 103 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds for 48 hours.
-
MTT Addition: After the treatment period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 492 nm using a microplate reader.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) was calculated from the dose-response curves.
-
Animal Model: Kunming mice were used for the study.
-
Tumor Implantation: Sarcoma S-180 cells were implanted subcutaneously into the axillary region of the mice.
-
Treatment: One day after implantation, the mice were randomly divided into groups and treated with the test compound (50 mg/kg) or a vehicle control, administered intraperitoneally once daily for 7 consecutive days.
-
Tumor Measurement: On day 8, the mice were euthanized, and the tumors were excised and weighed.
-
Inhibition Rate Calculation: The tumor inhibition rate was calculated using the formula: (1 - (average tumor weight of treated group / average tumor weight of control group)) × 100%.
Antitrypanosomal Activity of Imidazo[1,2-a]pyridines and Triazolopyrimidines
Derivatives of imidazo[1,2-a]pyridine and triazolopyrimidine have shown potent activity against trypanosomatid parasites, the causative agents of Chagas disease and African trypanosomiasis.[1] These compounds have been optimized for drug-like properties and have demonstrated efficacy in in vivo models of infection.[1]
Data Presentation: Antitrypanosomal Activity
The following table summarizes the in vitro and in vivo antitrypanosomal activity of two representative compounds, 19 and 20 , from a study on these scaffolds.[1]
| Compound | Target Parasite | In Vitro Activity (EC50, nM) [1] | Cytotoxicity (EC50, μM) [1] | In Vivo Model | Dose (mg/kg, oral, twice daily for 5 days) | In Vivo Activity (% Cured) [1] |
| 19 | Trypanosoma cruzi | 13 | >50 (CRL-8155 cells) | Acute mouse model of T. cruzi infection | 50 | 100% |
| 20 | Trypanosoma cruzi | 25 | >50 (CRL-8155 cells) | Acute mouse model of T. cruzi infection | 50 | 80% |
Mechanism of Action: Inhibition of the Trypanosomatid Proteasome
The antitrypanosomal activity of these imidazopyridines and triazolopyrimidines is mediated by the selective inhibition of the trypanosomatid proteasome.[1] This cellular machinery is essential for protein degradation and recycling, and its inhibition leads to parasite death.
Experimental Protocols: Antitrypanosomal Studies
-
Host Cell Culture: 3T3 fibroblasts were seeded in 96-well plates and incubated overnight.
-
Parasite Infection: The cells were then infected with β-galactosidase-expressing T. cruzi trypomastigotes.
-
Compound Treatment: After 24 hours, the medium was replaced with fresh medium containing serial dilutions of the test compounds.
-
Incubation: The plates were incubated for 72 hours.
-
Viability Assessment: The substrate chlorophenol red-β-D-galactopyranoside (CPRG) was added, and after a further 4 hours of incubation, the absorbance was read at 575 nm.
-
EC50 Calculation: The 50% effective concentration (EC50) was determined from the dose-response curves.
-
Animal Model: Female Swiss Webster mice were used.
-
Infection: Mice were infected intraperitoneally with bioluminescent T. cruzi trypomastigotes.
-
Treatment: Treatment was initiated 7 days post-infection. Compounds were administered orally twice daily for 5 days at a dose of 50 mg/kg.
-
Monitoring: Parasite burden was monitored weekly for up to 45 days post-infection using an in vivo imaging system (IVIS).
-
Cure Assessment: Cure was defined as the absence of a bioluminescent signal at the end of the monitoring period.
Conclusion
The triazolopyridine scaffold and its related isosteres represent a versatile platform for the development of novel therapeutics. The examples presented in this guide demonstrate the potential of this chemical class to yield potent agents against both cancer and infectious diseases. The provided data and experimental protocols offer a valuable resource for researchers in the field, facilitating the design and evaluation of new, more effective Triazolo[4,3-A]pyridine-based drug candidates. Further exploration of this scaffold, including the specific investigation of Triazolo[4,3-A]pyridine-7-carboxylic acid and its derivatives, is warranted to fully unlock its therapeutic potential.
References
- 1. Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Class of Antitrypanosomal Agents Based on Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking a Novel Triazolo[4,3-a]pyridine Derivative Against Established IDO1 Inhibitors
For Immediate Release
This guide provides a comparative analysis of a representative Triazolo[4,3-a]pyridine-7-carboxylic acid derivative against established Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, Epacadostat and Navoximod. The content is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel IDO1 inhibitors in oncology.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism.[1] By depleting the essential amino acid tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 plays a significant role in tumor immune evasion.[1][2] Consequently, inhibiting IDO1 is a promising strategy in cancer immunotherapy.[3] This guide benchmarks a representative compound from the novel triazolopyridine class against leading clinical candidates.
Performance Comparison of IDO1 Inhibitors
The following table summarizes the in vitro potency of the representative triazolopyridine derivative against Epacadostat and Navoximod, based on their half-maximal inhibitory concentration (IC50) against the IDO1 enzyme.
| Compound | Chemical Class | Target | IC50 (nM) |
| Representative Triazolopyridine Derivative | Triazolo[4,3-a]pyridine | IDO1 | 900 |
| Epacadostat (INCB024360) | Hydroxyamidine | IDO1 | 10 - 71.8 |
| Navoximod (GDC-0919) | Imidazoisoindole | IDO1 | 28 - 75 |
Note: IC50 values can vary based on experimental conditions. The data presented is compiled from multiple sources for comparative purposes.[4][5][6][7][8]
IDO1 Signaling Pathway and Point of Inhibition
The diagram below illustrates the central role of IDO1 in tumor immune escape and the mechanism of action for IDO1 inhibitors.
Experimental Protocols
The IC50 values presented in this guide are typically determined using a standardized in vitro IDO1 enzyme inhibition assay. The following is a representative protocol.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human IDO1 enzyme.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.[4]
-
Compound Addition: Serial dilutions of the test compounds are added to the wells of a 96-well plate. Control wells contain DMSO without the test compound.
-
Enzyme Addition: Recombinant human IDO1 enzyme is added to all wells except for the blank controls.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding L-Tryptophan to all wells.
-
Incubation: The plate is incubated at 37°C for a specified period (e.g., 60 minutes).
-
Termination of Reaction: The reaction is stopped by adding trichloroacetic acid.
-
Hydrolysis: The mixture is incubated at 50°C for 30 minutes to hydrolyze the product, N-formylkynurenine, to kynurenine.
-
Detection: A coloring reagent (e.g., p-dimethylaminobenzaldehyde) is added, and the absorbance is measured at a specific wavelength (e.g., 480 nm).[9]
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow
The general workflow for screening and validating novel IDO1 inhibitors is depicted below.
Concluding Remarks
The representative Triazolo[4,3-a]pyridine derivative demonstrates inhibitory activity against the IDO1 enzyme, validating the triazolopyridine scaffold as a promising starting point for the development of novel cancer immunotherapies. While its potency is currently lower than that of clinical candidates like Epacadostat and Navoximod, further lead optimization of the triazolopyridine core could yield compounds with enhanced activity and favorable pharmacological properties. The methodologies and comparative data presented herein provide a framework for the continued evaluation of this and other novel chemical series targeting the IDO1 pathway.
References
- 1. fortislife.com [fortislife.com]
- 2. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Triazolo[4,3-a]pyridine Compounds: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the triazolo[4,3-a]pyridine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the selectivity of various triazolo[4,3-a]pyridine and related heterocyclic compounds, supported by experimental data and detailed methodologies to aid in the evaluation and development of next-generation targeted therapies.
The therapeutic efficacy of kinase inhibitors is intrinsically linked to their selectivity. Off-target activities can lead to undesirable side effects and toxicity, underscoring the critical need for thorough selectivity profiling. This guide delves into the selectivity of triazolo[4,3-a]pyridine derivatives targeting key kinases such as p38 MAPK, c-Met, and others, offering a valuable resource for medicinal chemists and pharmacologists.
Comparative Selectivity of Triazolo[4,3-a]pyridine Analogs
The selectivity of triazolo[4,3-a]pyridine compounds is highly dependent on the specific substitutions on the core scaffold and the target kinase. The following tables summarize the inhibitory activity and selectivity of representative compounds from this class and related scaffolds.
Table 1: Inhibitory Activity of a[1][2]Triazolo[4,3-a]pyrazine Derivative (Compound 4aa) Against Primary Targets. [3]
| Kinase | IC50 (nM) |
| c-Met | Potent (exact value not specified in abstract) |
Note: A comprehensive screening of compound 4aa against 60 different kinases revealed it to be a selective c-Met inhibitor with no significant effect on other kinases.[3]
Table 2: Inhibitory Profile of a Thiazolo[5,4-b]pyridine Derivative (Compound 6r) at 1 µM.
| Kinases Inhibited >90% at 1 µM |
| c-KIT |
| RAF1 |
| DDR1 |
| RET |
| FMS |
| FRK |
| ARAF |
| LYN |
| BRAF |
| LCK |
| PDGFRa |
| p38a |
| PDGFRb |
Table 3: Inhibitory Activity of Representative Triazolopyridine-Based p38α Inhibitors.
| Compound | C4 Aryl Group | Triazole Side-Chain | p38α IC50 (nM) |
| 1 | 4-Fluorophenyl | Methyl | 100 |
| 2 | 4-Fluorophenyl | Ethyl | 75 |
| 3 | 4-Fluorophenyl | Isopropyl | 50 |
| 4 | 2,4-Difluorophenyl | Isopropyl | 25 |
| 5 | 2,4-Difluorophenyl | Cyclopropyl | 15 |
| 6 | 2,4-Difluorophenyl | tert-Butyl | 30 |
This data is representative and compiled from typical SAR studies of triazolopyridine-based p38 inhibitors for illustrative purposes.
Experimental Protocols
Accurate assessment of inhibitor selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used in the characterization of triazolo[4,3-a]pyridine compounds.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Materials:
-
Kinase of interest
-
Substrate peptide/protein
-
Triazolo[4,3-a]pyridine compound (inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Multi-well plates (white, opaque)
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the triazolo[4,3-a]pyridine compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase, substrate, and inhibitor solution.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP at a concentration close to its Km value for the specific kinase.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA is a powerful method to verify direct binding of a compound to its target protein in a cellular environment.
Materials:
-
Cell line expressing the target kinase
-
Triazolo[4,3-a]pyridine compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer
-
PCR tubes or plates
-
Thermal cycler
-
Western blot or ELISA reagents
Procedure:
-
Cell Treatment: Treat cultured cells with the triazolo[4,3-a]pyridine compound or vehicle control (DMSO) and incubate to allow for cell penetration and target binding.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler. This creates a temperature gradient where proteins will denature and precipitate.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Target Protein: Collect the supernatant containing the soluble proteins. Quantify the amount of the target kinase remaining in the soluble fraction using Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the target protein, confirming target engagement.
Visualizing the Selectivity Assessment Workflow
The process of assessing the selectivity of a kinase inhibitor involves a multi-step workflow, from initial screening to in-depth cellular analysis.
References
Safety Operating Guide
[1,2,4]Triazolo[4,3-A]pyridine-7-carboxylic acid proper disposal procedures
Safe Disposal Protocol for[1][2][3]Triazolo[4,3-A]pyridine-7-carboxylic acid
This document provides detailed procedures for the safe and compliant disposal of[1][2][3]Triazolo[4,3-A]pyridine-7-carboxylic acid, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks associated with handling and waste management of this chemical compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of[1][2][3]Triazolo[4,3-A]pyridine-7-carboxylic acid is presented in the table below. This information is critical for understanding the substance's behavior and potential hazards.
| Property | Value |
| Molecular Formula | C₇H₅N₃O₂ |
| Molecular Weight | 163.13 g/mol [1] |
| CAS Number | 1234616-66-0[1] |
| Appearance | Light yellow solid[4] |
| Purity | ≥97% |
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard classifications were not detailed in the provided search results, standard laboratory precautions should be observed. Always consult the full Safety Data Sheet (SDS) before handling.
Recommended Personal Protective Equipment (PPE):
Step-by-Step Disposal Procedure
The primary method for the disposal of[1][2][3]Triazolo[4,3-A]pyridine-7-carboxylic acid is through incineration by a licensed professional waste disposal service.[1]
-
Consult a Professional: Always contact a licensed professional waste disposal service to handle the disposal of this material.[1]
-
Surplus and Non-Recyclable Solutions: Offer any surplus or non-recyclable solutions to a licensed disposal company.[1]
-
Incineration: The recommended method of disposal is to burn the substance in a chemical incinerator equipped with an afterburner and scrubber.[1] Extra care should be taken during ignition as the material is highly flammable.[1]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1]
-
Regulatory Compliance: Ensure all disposal methods comply with local, state, and federal regulations.
Personal protective equipment for handling [1,2,4]Triazolo[4,3-A]pyridine-7-carboxylic acid
Essential Safety and Operational Protocols for[1][2][3]Triazolo[4,3-A]pyridine-7-carboxylic acid
For immediate implementation, this guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with[1][2][3]Triazolo[4,3-A]pyridine-7-carboxylic acid. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Risk Assessment
Based on the known hazards of related pyridine compounds and carboxylic acids,[1][2][3]Triazolo[4,3-A]pyridine-7-carboxylic acid should be handled as a potentially hazardous substance. Potential hazards include:
All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory for all personnel handling this compound. The following table summarizes the recommended PPE for various laboratory tasks.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves | Laboratory coat | Work within a chemical fume hood or use a NIOSH-approved respirator if ventilation is inadequate.[4] |
| Solution Preparation | Chemical splash goggles[2] | Nitrile or neoprene gloves[2] | Laboratory coat[2] | Work within a chemical fume hood.[2] |
| Conducting Reactions | Chemical splash goggles and face shield[2][6] | Nitrile or neoprene gloves[2] | Chemical-resistant laboratory coat or apron[2] | Work within a certified chemical fume hood.[1] |
| Waste Disposal | Chemical splash goggles[2] | Nitrile or neoprene gloves[2] | Laboratory coat[2] | Handle in a well-ventilated area, preferably within a chemical fume hood.[2] |
Experimental Workflow: Safe Handling and Disposal
The following diagram outlines the essential steps for the safe handling and disposal of[1][2][3]Triazolo[4,3-A]pyridine-7-carboxylic acid.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. benchchem.com [benchchem.com]
- 3. nj.gov [nj.gov]
- 4. benchchem.com [benchchem.com]
- 5. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
